molecular formula C51H56Cl2N8O4 B15623342 K-14585

K-14585

Cat. No.: B15623342
M. Wt: 915.9 g/mol
InChI Key: ADEQJSQZZXWZPW-GSVOJQHPSA-N
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Description

K-14585 is a useful research compound. Its molecular formula is C51H56Cl2N8O4 and its molecular weight is 915.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C51H56Cl2N8O4

Molecular Weight

915.9 g/mol

IUPAC Name

(2S)-6-amino-N-[(2S)-1-(benzhydrylamino)-1-oxo-3-phenylpropan-2-yl]-2-[[2-[[1-[(2,6-dichlorophenyl)methyl]-3-(pyrrolidin-1-ylmethyl)indol-5-yl]carbamoylamino]acetyl]amino]hexanamide

InChI

InChI=1S/C51H56Cl2N8O4/c52-42-21-14-22-43(53)41(42)34-61-33-38(32-60-27-12-13-28-60)40-30-39(24-25-46(40)61)56-51(65)55-31-47(62)57-44(23-10-11-26-54)49(63)58-45(29-35-15-4-1-5-16-35)50(64)59-48(36-17-6-2-7-18-36)37-19-8-3-9-20-37/h1-9,14-22,24-25,30,33,44-45,48H,10-13,23,26-29,31-32,34,54H2,(H,57,62)(H,58,63)(H,59,64)(H2,55,56,65)/t44-,45-/m0/s1

InChI Key

ADEQJSQZZXWZPW-GSVOJQHPSA-N

Origin of Product

United States

Foundational & Exploratory

The Dual Agonist/Antagonist Mechanism of K-14585 on Proteinase-Activated Receptor-2 (PAR2)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

K-14585 is a novel peptide mimetic that has been characterized as a modulator of Proteinase-Activated Receptor-2 (PAR2), a G protein-coupled receptor implicated in inflammation and vascular responses.[1] This technical guide delineates the complex mechanism of action of this compound, which exhibits a dual functionality as both an antagonist and a partial agonist of PAR2. This duality is concentration-dependent and pathway-specific, presenting a unique profile for therapeutic development. This document provides a comprehensive overview of its effects on intracellular signaling cascades, detailed experimental protocols for assessing its activity, and quantitative data to support its characterization.

Core Mechanism of Action

This compound functions as a competitive antagonist of PAR2, inhibiting signaling pathways mediated by the Gq/11 protein. However, it also demonstrates partial agonist activity, particularly at higher concentrations, by activating Gq/11-independent pathways. This results in a unique pharmacological profile where this compound can inhibit certain cellular responses while simultaneously stimulating others.[1][2]

Antagonistic Effects: Inhibition of Gq/11-Dependent Signaling

At lower micromolar concentrations, this compound effectively antagonizes the canonical PAR2 signaling pathway initiated by the activating peptide SLIGKV-OH. This antagonism has been demonstrated through the inhibition of:

  • Inositol (B14025) Phosphate (B84403) Accumulation: Pre-treatment with this compound significantly reduces the SLIGKV-OH-stimulated accumulation of [3H]inositol phosphates in PAR2-expressing cells.[1][2]

  • NF-κB Pathway: this compound inhibits the phosphorylation of the p65 subunit of NF-κB and subsequent NF-κB-DNA binding, key steps in the pro-inflammatory signaling cascade.[1][2]

  • IL-8 Production: The production of the pro-inflammatory chemokine IL-8, stimulated by PAR2 activation, is attenuated by this compound.[2][3]

Agonistic Effects: Activation of Gq/11-Independent Signaling

At higher concentrations (e.g., 30 µM), this compound exhibits partial agonist properties, stimulating specific signaling pathways independently of Gq/11:

  • p38 MAP Kinase Activation: this compound alone can induce the phosphorylation and activation of p38 MAP kinase.[1][2] This effect is not blocked by Gq/11 inhibitors, indicating a separate signaling branch.[2]

  • Extracellular Regulated Kinase (ERK) Activation: A small, Gq/11-independent increase in ERK activation has been observed with this compound treatment alone.[1]

  • NF-κB Reporter Activity: Despite inhibiting p65 phosphorylation, this compound at higher concentrations can stimulate NF-κB transcriptional reporter activity, an effect likely mediated by its activation of p38 MAP kinase.[1][2]

Signaling Pathway Diagrams

The following diagrams illustrate the dual mechanism of action of this compound on PAR2 signaling pathways.

K14585_Mechanism cluster_antagonist Antagonistic Pathway (Gq/11-Dependent) SLIGKV SLIGKV-OH PAR2_ant PAR2 SLIGKV->PAR2_ant Activates Gq11 Gq/11 PAR2_ant->Gq11 Activates PLC PLC Gq11->PLC NFkB_p65 p65 NF-κB Phosphorylation Gq11->NFkB_p65 IP3 Inositol Phosphates PLC->IP3 IL8 IL-8 Production NFkB_p65->IL8 K14585_ant This compound (Low Conc.) K14585_ant->PAR2_ant Inhibits

Caption: Antagonistic action of this compound on PAR2.

K14585_Agonist_Pathway cluster_agonist Agonistic Pathway (Gq/11-Independent) K14585_ag This compound (High Conc.) PAR2_ag PAR2 K14585_ag->PAR2_ag Activates p38 p38 MAPK Activation PAR2_ag->p38 Gq/11-independent ERK ERK Activation PAR2_ag->ERK Gq/11-independent NFkB_rep NF-κB Reporter Activity p38->NFkB_rep

Caption: Agonistic action of this compound on PAR2.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various PAR2-mediated signaling events as reported in studies using NCTC2544 cells expressing PAR2 and EAhy926 cells endogenously expressing PAR2.[1][2]

Table 1: Antagonistic Effects of this compound on SLIGKV-OH-Stimulated Responses

ParameterCell LineThis compound ConcentrationAgonist (SLIGKV-OH)% Inhibition
[3H] Inositol Phosphate AccumulationNCTC2544-PAR25 µM30 µM67.0 ± 4.6
30 µM30 µM68.4 ± 10.4
p65 NF-κB PhosphorylationNCTC2544-PAR2Pre-treatmentSLIGKV-OHInhibited
NF-κB-DNA BindingNCTC2544-PAR2Pre-treatmentSLIGKV-OHInhibited
IL-8 ProductionNCTC2544-PAR2Pre-treatmentSLIGKV-OHInhibited

Table 2: Agonistic Effects of this compound

ParameterCell LineThis compound ConcentrationEffect
p38 MAP Kinase ActivationNCTC2544-PAR230 µMStimulated
EAhy92630 µMStimulated
ERK ActivationNCTC2544-PAR2Not specifiedSmall (2-3 fold) increase
NF-κB Reporter ActivityNCTC2544-PAR230 µMStimulated (comparable to SLIGKV-OH)
IL-8 ProductionNCTC2544-PAR2Given aloneIncreased

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

[3H] Inositol Phosphate Accumulation Assay

This assay measures the activity of the Gq/11 pathway by quantifying the accumulation of inositol phosphates (IPs).

  • Cell Culture and Labeling:

    • Seed PAR2-expressing NCTC2544 cells in 24-well plates and grow to near confluence.

    • Label cells by incubating overnight in inositol-free DMEM containing 1 µCi/ml myo-[3H]inositol.

  • Assay Procedure:

    • Wash cells with serum-free medium.

    • Pre-incubate cells with 10 mM LiCl for 15 minutes to inhibit inositol monophosphatase.

    • Pre-treat cells with this compound (5 µM or 30 µM) or vehicle for a specified time.

    • Stimulate cells with the PAR2 agonist SLIGKV-OH (30 µM) for 30-60 minutes at 37°C.

    • Terminate the reaction by adding ice-cold 0.5 M perchloric acid.

    • Isolate total inositol phosphates by anion-exchange chromatography (Dowex AG1-X8 resin).

    • Quantify radioactivity by liquid scintillation counting.

IP_Assay_Workflow start Seed and Label Cells with [3H]inositol wash Wash Cells start->wash licl Pre-incubate with LiCl wash->licl pretreat Pre-treat with This compound or Vehicle licl->pretreat stimulate Stimulate with SLIGKV-OH pretreat->stimulate terminate Terminate with Perchloric Acid stimulate->terminate isolate Isolate IPs by Anion-Exchange Chromatography terminate->isolate quantify Quantify Radioactivity isolate->quantify

Caption: Workflow for [3H] Inositol Phosphate Accumulation Assay.

MAP Kinase Activation Assay (Western Blot)

This protocol details the detection of phosphorylated (activated) p38 MAP kinase and ERK.

  • Cell Treatment and Lysis:

    • Culture cells (NCTC2544-PAR2 or EAhy926) in 6-well plates.

    • Serum-starve cells overnight.

    • Treat cells with this compound (e.g., 30 µM) and/or SLIGKV-OH for the desired time.

    • Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify lysates by centrifugation.

  • Western Blotting:

    • Determine protein concentration of lysates using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE (10% gel).

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies against phospho-p38 MAPK or phospho-ERK (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect chemiluminescence using an imaging system.

    • Normalize to total p38 or ERK, or a loading control like β-actin.

NF-κB p65 Phosphorylation and DNA Binding Assays
  • p65 Phosphorylation (Western Blot):

    • Follow the Western Blot protocol described in section 4.2, using a primary antibody specific for phosphorylated p65 NF-κB.

  • NF-κB-DNA Binding (ELISA-based Assay):

    • Prepare nuclear extracts from treated and untreated cells.

    • Use a commercial NF-κB p65 transcription factor assay kit.

    • Add nuclear extracts to a 96-well plate coated with an oligonucleotide containing the NF-κB consensus sequence.

    • Incubate to allow binding of active NF-κB.

    • Wash away unbound proteins.

    • Add a primary antibody specific for the p65 subunit of NF-κB.

    • Add an HRP-conjugated secondary antibody.

    • Add a chromogenic substrate and measure absorbance at 450 nm.

IL-8 Production Assay (ELISA)

This protocol quantifies the amount of IL-8 secreted into the cell culture medium.

  • Sample Collection:

    • Culture cells and treat with this compound and/or SLIGKV-OH as described previously.

    • Collect the cell culture supernatants at various time points.

    • Centrifuge to remove cellular debris.

  • ELISA Procedure:

    • Use a commercial human IL-8 ELISA kit.

    • Coat a 96-well plate with a capture antibody against human IL-8.

    • Block the plate.

    • Add standards and samples (culture supernatants) to the wells and incubate.

    • Wash the plate.

    • Add a biotinylated detection antibody for human IL-8 and incubate.

    • Wash the plate.

    • Add streptavidin-HRP conjugate and incubate.

    • Wash the plate.

    • Add a TMB substrate solution and incubate until color develops.

    • Stop the reaction with a stop solution and read the absorbance at 450 nm.

    • Calculate IL-8 concentration based on the standard curve.

Conclusion

This compound exhibits a complex, dual mechanism of action on PAR2. It acts as an antagonist of Gq/11-dependent signaling, thereby inhibiting key inflammatory responses such as inositol phosphate accumulation and NF-κB activation. Concurrently, it functions as a partial agonist, stimulating Gq/11-independent pathways, most notably the activation of p38 MAP kinase. This biased signaling profile underscores the intricate nature of PAR2 modulation and highlights this compound as a valuable pharmacological tool for dissecting the distinct downstream pathways of this receptor. Further investigation into the therapeutic potential of such biased modulators is warranted for the development of novel treatments for inflammatory and vascular diseases.

References

K-14585: A Technical Guide to a Dual-Action PAR2 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protease-activated receptor 2 (PAR2), a G protein-coupled receptor, is a key player in inflammation, pain, and various cellular processes. Its activation by serine proteases reveals a tethered ligand that initiates downstream signaling cascades. The development of specific PAR2 antagonists is a critical area of research for potential therapeutic interventions. This technical guide provides an in-depth overview of K-14585, a peptide-mimetic antagonist of PAR2, detailing its mechanism of action, experimental validation, and the signaling pathways it modulates.

Core Compound: this compound

This compound, with the chemical name N-[1-(2,6-dichlorophenyl)methyl]-3-(1-pyrrolidinylmethyl)-1H-indol-5-yl]aminocarbonyl}-glycinyl-L-lysinyl-L-phenylalanyl-N-benzhydrylamide, is a competitive antagonist of PAR2.[1][2] It has been instrumental in elucidating the roles of PAR2 in various physiological and pathological conditions.

Quantitative Data Summary

The antagonist and partial agonist activities of this compound have been quantified in various in vitro assays. The following tables summarize the key quantitative data available for this compound.

ParameterValueCell Line/SystemAgonistReference
Ki 0.627 µMHuman PAR2[3H]-2-furoyl-LIGRL-NH2[3]
IC50 ~10 µMPrimary Human KeratinocytesSLIGKV-OH[4]

Table 1: Antagonist Activity of this compound

AssayThis compound ConcentrationEffectCell LineReference
Inositol (B14025) Phosphate (B84403) Production5 µMInhibition of SLIGKV-OH-induced productionNCTC2544-PAR2[2]
Inositol Phosphate Production5 and 30 µM65-70% reduction of SLIGKV-OH-induced productionPAR2-expressing NCT2544 cells[5]
p38 MAPK Phosphorylation5 µMInhibition of SLIGKV-OH-induced phosphorylationNCTC2544-PAR2[2]
p38 MAPK Phosphorylation30 µMAgonistic effect (stimulation of phosphorylation)NCTC2544-PAR2[2]
NF-κB Reporter Activity30 µMAgonistic effect (stimulation of reporter activity)NCTC2544-PAR2-NFκB[2]
IL-8 Production-Inhibition of SLIGKV-stimulated productionNCTC2544-PAR2[2]
IL-8 Production-Agonistic effect (increase in IL-8 production)NCTC2544-PAR2[2]

Table 2: Dual Antagonist and Agonist Effects of this compound

Signaling Pathways Modulated by this compound

This compound exhibits a complex pharmacology, acting as both an antagonist and a partial agonist depending on the signaling pathway and its concentration. It primarily antagonizes the Gq/11-mediated pathway while showing agonistic tendencies towards the p38 MAPK and NF-κB pathways at higher concentrations.

PAR2-Gq/11 Signaling Pathway

Activation of PAR2 typically leads to the coupling of Gαq/11, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This compound competitively antagonizes this pathway, inhibiting calcium mobilization and inositol phosphate production.[3][5]

PAR2_Gq_Signaling PAR2 PAR2 Gq Gαq/11 PAR2->Gq Activation PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Induces PKC PKC Activation DAG->PKC Activates K14585 This compound K14585->PAR2 Antagonizes

Caption: PAR2-Gq/11 signaling pathway and the antagonistic action of this compound.

PAR2-p38 MAPK Signaling Pathway

The activation of p38 mitogen-activated protein kinase (MAPK) is another consequence of PAR2 signaling. This pathway is involved in inflammatory responses. This compound demonstrates a dual effect on this pathway: at lower concentrations, it inhibits agonist-induced p38 phosphorylation, while at higher concentrations, it can directly activate p38 MAPK.[2]

PAR2_p38_Signaling PAR2 PAR2 MKK3_6 MKK3/6 PAR2->MKK3_6 Activation p38 p38 MAPK MKK3_6->p38 Phosphorylates Inflammation Inflammatory Response p38->Inflammation Mediates K14585_low This compound (Low Conc.) K14585_low->p38 Inhibits Phosphorylation K14585_high This compound (High Conc.) K14585_high->p38 Activates

Caption: Dual effect of this compound on the PAR2-p38 MAPK signaling pathway.

PAR2-NF-κB Signaling Pathway

PAR2 activation can also lead to the activation of the transcription factor NF-κB, a critical regulator of pro-inflammatory gene expression, including IL-8.[6] Similar to its effect on p38 MAPK, this compound can act as an agonist at higher concentrations, stimulating NF-κB activity.[2]

PAR2_NFkB_Signaling PAR2 PAR2 IKK IKK Complex PAR2->IKK Activates IkappaB IκB IKK->IkappaB Phosphorylates NFkB NF-κB IkappaB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression (e.g., IL-8) Nucleus->Gene_Expression Induces K14585 This compound (High Conc.) K14585->IKK Activates

Caption: Agonistic effect of high-concentration this compound on the PAR2-NF-κB pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound. These protocols are based on published literature and standard laboratory practices.

Intracellular Calcium Mobilization Assay

This assay measures the ability of this compound to inhibit PAR2-agonist-induced increases in intracellular calcium.

Experimental Workflow:

Calcium_Assay_Workflow start Seed Cells dye_loading Load with Calcium-sensitive dye (e.g., Fura-2 AM) start->dye_loading pre_incubation Pre-incubate with This compound or vehicle dye_loading->pre_incubation stimulation Stimulate with PAR2 agonist (e.g., SLIGKV-OH) pre_incubation->stimulation measurement Measure Fluorescence (ratiometric) stimulation->measurement analysis Data Analysis (IC50 determination) measurement->analysis end End analysis->end Western_Blot_Workflow start Cell Treatment lysis Cell Lysis start->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (anti-phospho-p38) blocking->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometry Analysis detection->analysis end End analysis->end

References

K-14585: A Technical Guide to a Dual-Action PAR-2 Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 880546-17-8

Abstract

K-14585 is a synthetic peptidomimetic that acts as a modulator of Proteinase-Activated Receptor 2 (PAR-2), a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including inflammation, pain, and vascular responses. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental protocols related to this compound. Notably, this compound exhibits a dual-action mechanism, functioning as both an antagonist and a partial agonist of PAR-2, depending on the signaling pathway and cellular context. This document aims to serve as a valuable resource for researchers investigating PAR-2 signaling and developing novel therapeutics targeting this receptor.

Chemical and Physical Properties

This compound is a complex organic molecule with the following properties:

PropertyValue
CAS Number 880546-17-8[1]
Molecular Formula C₅₁H₅₆Cl₂N₈O₄[1]
Molecular Weight 915.96 g/mol [1]
IUPAC Name (S)-6-amino-N-((S)-1-(benzhydrylamino)-1-oxo-3-phenylpropan-2-yl)-2-(2-(3-(1-(2,6-dichlorobenzyl)-3-(pyrrolidin-1-ylmethyl)-1H-indol-5-yl)ureido)acetamido)hexanamide[1]
Appearance Not specified in available literature.
Solubility Soluble in DMSO.[2] Further details on solubility in other organic or aqueous solvents are not readily available.
Melting Point Not specified in available literature.
Boiling Point Not specified in available literature.

Mechanism of Action

This compound is a competitive antagonist of PAR-2, primarily targeting the tethered ligand binding site.[1] Its mechanism is complex, demonstrating biased agonism, where it antagonizes certain signaling pathways while activating others.

Antagonistic Effects

This compound has been shown to inhibit PAR-2-mediated signaling pathways that are dependent on the Gq/11 family of G proteins.[2][3] Specifically, it blocks the activation of:

  • Phospholipase C (PLC): Leading to reduced inositol (B14025) phosphate (B84403) accumulation.

  • p65 NF-κB Phosphorylation: Inhibiting a key step in the canonical NF-κB inflammatory pathway.[1][3]

Partial Agonist Effects

Conversely, this compound can act as a partial agonist, activating PAR-2 signaling through Gq/11-independent pathways.[2] This has been observed in the activation of:

  • p38 MAP Kinase: this compound can induce the phosphorylation and activation of p38 MAP kinase, a key regulator of cellular responses to stress and inflammation.[2][3]

This dual functionality suggests that this compound can selectively modulate downstream effectors of PAR-2, making it a valuable tool for dissecting the complexities of PAR-2 signaling.

Signaling Pathways

The dual-action of this compound on PAR-2 leads to the differential regulation of downstream signaling cascades.

PAR2_Signaling cluster_antagonist Antagonistic Pathway cluster_agonist Agonist Pathway PAR-2 PAR-2 Gq/11 Gq/11 PAR-2->Gq/11 Activates K-14585_ant This compound K-14585_ant->PAR-2 Inhibits PLC PLC Gq/11->PLC Activates NF-kB p65 NF-κB Phosphorylation Gq/11->NF-kB Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Generates PAR-2_ag PAR-2 Gq/11_ind Gq/11-Independent Pathway PAR-2_ag->Gq/11_ind K-14585_ag This compound K-14585_ag->PAR-2_ag Activates p38 p38 MAP Kinase Activation Gq/11_ind->p38

Figure 1: Dual signaling pathways of this compound at the PAR-2 receptor.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not publicly available in peer-reviewed literature. The synthesis is noted to have been carried out at Kowa Tokyo New Drug Research Laboratories.[2] However, based on the described assays, the following outlines the general methodologies that would be employed.

Synthesis and Purification

A detailed, step-by-step synthesis protocol for this compound is not publicly documented. The synthesis is described as a multi-step process, and the final product's chemical structure is confirmed by nuclear magnetic resonance (NMR) and mass spectrometry. The purity of the compound is determined to be greater than 95% by high-performance liquid chromatography (HPLC).[2]

Synthesis_Workflow Starting_Materials Starting Materials Multi_Step_Synthesis Multi-Step Organic Synthesis Starting_Materials->Multi_Step_Synthesis Crude_Product Crude this compound Multi_Step_Synthesis->Crude_Product Purification HPLC Purification (>95%) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Analysis Structure Confirmation (NMR, Mass Spec) Pure_Product->Analysis

Figure 2: General workflow for the synthesis and purification of this compound.
In Vitro Assays

This assay is designed to measure the inhibitory effect of this compound on the PAR-2-mediated activation of the NF-κB pathway.

Methodology:

  • Cell Culture: Culture a suitable cell line endogenously expressing or transfected with PAR-2 (e.g., HT-29 or HEK293 cells).

  • Cell Plating: Seed the cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Pre-incubate the cells with varying concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 30 minutes).

  • PAR-2 Activation: Stimulate the cells with a PAR-2 agonist (e.g., Trypsin or a synthetic PAR-2 activating peptide like SLIGKV-NH₂) for a defined period (e.g., 15-30 minutes).

  • Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting or ELISA:

    • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for phosphorylated p65 (Ser536) and total p65. Use a secondary antibody conjugated to HRP for chemiluminescent detection.

    • ELISA: Utilize a sandwich ELISA kit specific for phosphorylated p65.

  • Data Analysis: Quantify the levels of phosphorylated p65 relative to total p65. Determine the IC₅₀ value of this compound for the inhibition of PAR-2-induced p65 phosphorylation.

This assay assesses the partial agonist activity of this compound by measuring the activation of p38 MAP kinase.

Methodology:

  • Cell Culture and Plating: Follow the same procedure as in the NF-κB assay.

  • Compound Treatment: Treat the cells with varying concentrations of this compound or a known p38 activator as a positive control for a specified time (e.g., 15-60 minutes).

  • Cell Lysis: Lyse the cells as described previously.

  • Western Blotting or Kinase Activity Assay:

    • Western Blotting: Probe membranes with primary antibodies specific for phosphorylated p38 (Thr180/Tyr182) and total p38.

    • Kinase Activity Assay: Immunoprecipitate p38 from the cell lysates and perform an in vitro kinase assay using a specific substrate for p38 (e.g., ATF-2) and [γ-³²P]ATP.

  • Data Analysis: Quantify the level of p38 phosphorylation or substrate phosphorylation. Determine the EC₅₀ value of this compound for the activation of p38 MAP kinase.

Assay_Workflow cluster_nfkb p65 NF-κB Phosphorylation Assay cluster_p38 p38 MAP Kinase Activation Assay Cell_Culture_NFKB Cell Culture (PAR-2 expressing) Plating_NFKB Plate Cells Cell_Culture_NFKB->Plating_NFKB Preincubation_NFKB Pre-incubate with this compound Plating_NFKB->Preincubation_NFKB Activation_NFKB Stimulate with PAR-2 Agonist Preincubation_NFKB->Activation_NFKB Lysis_NFKB Cell Lysis Activation_NFKB->Lysis_NFKB Detection_NFKB Western Blot / ELISA for p-p65 Lysis_NFKB->Detection_NFKB Cell_Culture_p38 Cell Culture (PAR-2 expressing) Plating_p38 Plate Cells Cell_Culture_p38->Plating_p38 Treatment_p38 Treat with this compound Plating_p38->Treatment_p38 Lysis_p38 Cell Lysis Treatment_p38->Lysis_p38 Detection_p38 Western Blot / Kinase Assay for p-p38 Lysis_p38->Detection_p38

Figure 3: General experimental workflows for in vitro assays.

Applications in Research and Drug Development

This compound serves as a critical pharmacological tool for:

  • Dissecting PAR-2 Signaling: Its dual-action nature allows for the specific investigation of Gq/11-dependent versus -independent pathways downstream of PAR-2 activation.

  • Validating PAR-2 as a Therapeutic Target: By observing the physiological effects of inhibiting or selectively activating certain PAR-2 pathways, researchers can better understand the therapeutic potential of targeting this receptor in diseases such as chronic inflammation, neuropathic pain, and certain cancers.

  • Lead Compound for Drug Discovery: The chemical scaffold of this compound can serve as a starting point for the development of more potent and selective PAR-2 modulators with improved pharmacokinetic and pharmacodynamic properties.

Conclusion

This compound is a unique and valuable research compound for the study of PAR-2. Its complex mechanism of action, characterized by biased agonism, provides a powerful means to investigate the diverse signaling capabilities of this receptor. While detailed synthetic and physicochemical data are limited in the public domain, the information available highlights its importance as a pharmacological tool. Further research into the structure-activity relationship of this compound and its analogues could lead to the development of novel therapeutics with tailored signaling profiles for the treatment of a range of diseases.

References

The Dualistic Dance of K-14585 with the p38 MAP Kinase Pathway: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the intricate interactions of the novel peptide antagonist, K-14585, with the p38 Mitogen-Activated Protein (MAP) Kinase signaling pathway. This compound, initially characterized as a Proteinase-Activated Receptor 2 (PAR2) antagonist, exhibits a fascinating dual functionality—acting as both an inhibitor and an activator of p38 MAP kinase, contingent on concentration and the specific G-protein coupling of the pathway. This document provides a comprehensive overview of its effects, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Core Findings: A Dual Agonist-Antagonist Profile

This compound demonstrates a complex, concentration-dependent effect on the p38 MAP kinase pathway.[1][2] At lower concentrations, it acts as an antagonist, inhibiting the p38 MAP kinase phosphorylation stimulated by PAR2 activation.[2] Conversely, at higher concentrations, this compound itself acts as an agonist, stimulating the phosphorylation of p38 MAP kinase.[1][2] This dualistic nature suggests that this compound may function as a partial agonist or be involved in agonist-directed signaling.[1][2]

A key finding is that the stimulatory effect of this compound on p38 MAP kinase is independent of the Gq/11 protein pathway, a classical route for PAR2 signaling.[1][2] In contrast, the PAR2-activating peptide (SLIGKV-OH)-induced p38 activation is substantially dependent on Gq/11.[2] This points to two distinct modes of p38 MAP kinase activation emanating from PAR2: one that is Gq/11-dependent and another that is Gq/11-independent, with this compound selectively engaging the latter.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound's effects on the p38 MAP kinase pathway and related signaling events.

Parameter Condition Concentration of this compound Effect Cell Line Reference
p38 MAP Kinase PhosphorylationInhibition of SLIGKV-OH-induced phosphorylationPretreatment with 5 µMInhibitionNCTC2544[2]
p38 MAP Kinase PhosphorylationDirect Stimulation30 µMStimulationNCTC2544, EAhy926[2]
[3H] Inositol Phosphate AccumulationInhibition of SLIGKV-OH-induced accumulationPretreatment with 5 µMInhibitionNCTC2544[2]
p65 NFκB PhosphorylationInhibition of PAR2-mediated phosphorylationPretreatmentStrong InhibitionNCTC2544[1]
NFκB-DNA BindingInhibition of PAR2-mediated bindingPretreatmentStrong InhibitionNCTC2544[1]
NFκB Reporter ActivityDirect Stimulation30 µMStimulation (comparable to SLIGKV-OH)NCTC2544[2]
IL-8 ProductionInhibition of SLIGKV-stimulated productionNot specifiedInhibitionEAhy926[2]
IL-8 ProductionDirect StimulationNot specifiedIncreased IL-8 levelsEAhy926[2]
ERK ActivationDirect EffectNot specifiedSmall (2-3 fold) increaseNCTC2544[1]

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways and the proposed mechanism of action for this compound.

Experimental_Workflow_p38_Phosphorylation start NCTC2544 cells grown to confluence and serum-starved overnight pretreatment Pre-incubate with this compound (e.g., 5 µM) for 30 min (for inhibition assay) start->pretreatment no_pretreatment Incubate with this compound alone (e.g., 30 µM) for stimulation assay start->no_pretreatment stimulation Stimulate with SLIGKV-OH (30 µM) for a specified time pretreatment->stimulation lysis Terminate reaction and lyse cells stimulation->lysis no_pretreatment->lysis sds_page Separate proteins by SDS-PAGE lysis->sds_page western_blot Transfer to PVDF membrane and probe with anti-phospho-p38 and anti-total-p38 antibodies sds_page->western_blot detection Detect with chemiluminescence western_blot->detection analysis Densitometry analysis to quantify phosphorylation levels detection->analysis

References

K-14585: A Technical Guide to its Antagonistic Role in NFκB Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the compound K-14585 and its inhibitory effects on the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. The information presented herein is intended for researchers, scientists, and professionals involved in drug discovery and development, offering a detailed examination of the available data, experimental methodologies, and the mechanistic pathways influenced by this compound.

Introduction

Nuclear Factor-κB (NF-κB) is a family of inducible transcription factors that are pivotal in regulating a wide array of biological processes, including immune and inflammatory responses, cell proliferation, and apoptosis.[1][2] The dysregulation of the NF-κB signaling pathway is implicated in the pathophysiology of numerous diseases, such as inflammatory disorders and cancer, making it a significant target for therapeutic intervention.[3][4] The canonical NF-κB pathway is typically activated by pro-inflammatory stimuli, leading to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory IκBα protein.[5][6] This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome, allowing the NF-κB dimers (most commonly p50/p65) to translocate to the nucleus and initiate the transcription of target genes.[5][6][7]

This compound is a novel peptide antagonist that has been investigated for its effects on proteinase-activated receptor-2 (PAR(2))-mediated intracellular signaling.[8] Notably, research has demonstrated that this compound can inhibit key downstream events in the NF-κB signaling cascade that are initiated by PAR(2) activation.[8] This guide will delve into the specifics of these findings.

Quantitative Data on this compound Activity

The available literature indicates that this compound exhibits a dualistic agonistic and antagonistic effect on PAR(2)-mediated signaling, which in turn affects the NF-κB pathway. The following table summarizes the key quantitative findings.

Parameter Concentration Effect Cell Line Reference
Inhibition of PAR(2)-mediated p65 NF-κB phosphorylationPretreatment with this compoundInhibited SLIGKV-OH-stimulated p65 phosphorylationNCTC2544 cells expressing PAR(2)[8]
Inhibition of NF-κB DNA bindingPretreatment with this compoundInhibited SLIGKV-OH-stimulated NF-κB-DNA bindingNCTC2544 cells expressing PAR(2)[8]
Stimulation of NF-κB reporter activity30 µMStimulated NF-κB reporter activity to a comparable level as the PAR(2) agonist SLIGKV-OHNCTC2544 cells expressing PAR(2)[8]
Inhibition of PAR(2)-mediated IL-8 productionNot specifiedInhibited SLIGKV-OH-stimulated IL-8 productionNCTC2544 cells expressing PAR(2)[8]
Stimulation of IL-8 productionNot specifiedIncreased IL-8 production when administered aloneNCTC2544 cells expressing PAR(2)[8]
Inhibition of PAR(2)-mediated [³H] inositol (B14025) phosphate (B84403) accumulation5 µMInhibited SLIGKV-OH-stimulated [³H] inositol phosphate levelsNCTC2544 cells expressing PAR(2)[8]
Inhibition of p38 MAP kinase phosphorylationPretreatment with this compoundInhibited SLIGKV-OH-stimulated p38 MAP kinase phosphorylationNCTC2544 cells expressing PAR(2) and EAhy926 cells[8]
Stimulation of p38 MAP kinase activation30 µMStimulated p38 MAP kinase activation when administered aloneNCTC2544 cells expressing PAR(2) and EAhy926 cells[8]

Signaling Pathways and Mechanism of Action

The NF-κB signaling cascade is a well-elucidated pathway. The canonical pathway, which is relevant to the action of this compound, is depicted below.

NFkB_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNFα, IL-1) Receptor Cell Surface Receptor (e.g., TNFR, IL-1R) Stimuli->Receptor binds IKK_Complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_Complex activates PAR2_Agonist PAR(2) Agonist (e.g., SLIGKV-OH) PAR2_Receptor PAR(2) Receptor PAR2_Agonist->PAR2_Receptor activates PAR2_Receptor->IKK_Complex activates IkB IκBα IKK_Complex->IkB phosphorylates p_IkB P-IκBα NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n translocates IkB_NFkB IκBα NF-κB IkB_NFkB->IKK_Complex phosphorylates Ub_Proteasome Ubiquitination & Proteasomal Degradation Ub_Proteasome->NFkB releases p_IkB->Ub_Proteasome K14585 This compound K14585->PAR2_Receptor antagonizes DNA κB DNA sites NFkB_n->DNA binds Gene_Expression Target Gene Expression (e.g., IL-8, Pro-inflammatory cytokines) DNA->Gene_Expression induces

Caption: Canonical NF-κB signaling pathway and the antagonistic action of this compound on the PAR(2) receptor.

This compound acts as an antagonist at the proteinase-activated receptor-2 (PAR(2)).[8] By blocking the activation of PAR(2) by its agonists, this compound indirectly prevents the downstream activation of the IKK complex. This inhibition of IKK activity leads to the stabilization of the IκBα-NF-κB complex in the cytoplasm, thereby preventing the nuclear translocation of NF-κB and the subsequent transcription of its target genes, such as the pro-inflammatory cytokine IL-8.[8]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's effect on NF-κB signaling.

Measurement of p65 NF-κB Phosphorylation
  • Cell Culture and Treatment: NCTC2544 cells expressing PAR(2) are cultured to near confluence in appropriate media.

  • Stimulation: Cells are pre-treated with this compound for a specified duration before being stimulated with a PAR(2) agonist (e.g., SLIGKV-OH).

  • Cell Lysis: Following stimulation, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the cell lysates is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

  • Western Blotting:

    • Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membrane is blocked with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for phosphorylated p65 NF-κB. A primary antibody for total p65 NF-κB is used as a loading control.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The intensity of the bands corresponding to phosphorylated and total p65 is quantified using densitometry software. The ratio of phosphorylated p65 to total p65 is calculated to determine the extent of inhibition by this compound.

NF-κB DNA Binding Assay
  • Nuclear Extract Preparation:

    • NCTC2544 cells are treated as described above.

    • Following treatment, nuclear extracts are prepared using a nuclear extraction kit according to the manufacturer's instructions.

  • Electrophoretic Mobility Shift Assay (EMSA):

    • A double-stranded oligonucleotide probe containing the consensus NF-κB binding site is labeled with a non-radioactive (e.g., biotin) or radioactive (e.g., ³²P) tag.

    • The labeled probe is incubated with the nuclear extracts to allow for the formation of NF-κB-DNA complexes.

    • For competition assays, an excess of unlabeled probe is added to confirm the specificity of the binding.

    • The protein-DNA complexes are resolved on a non-denaturing polyacrylamide gel.

    • The gel is transferred to a membrane (for non-radioactive detection) or dried (for radioactive detection).

    • The bands corresponding to the NF-κB-DNA complexes are visualized using a chemiluminescent or autoradiographic detection method.

  • Analysis: The intensity of the shifted bands is quantified to assess the level of NF-κB DNA binding activity and the inhibitory effect of this compound.

Interleukin-8 (IL-8) Production Assay
  • Cell Culture and Supernatant Collection:

    • NCTC2544 cells are cultured and treated with this compound and/or a PAR(2) agonist.

    • After the incubation period, the cell culture supernatant is collected.

  • Enzyme-Linked Immunosorbent Assay (ELISA):

    • The concentration of IL-8 in the collected supernatants is measured using a commercially available IL-8 ELISA kit.

    • The assay is performed according to the manufacturer's protocol. Briefly, the supernatant is added to wells pre-coated with an IL-8 capture antibody.

    • A detection antibody conjugated to an enzyme (e.g., HRP) is then added.

    • A substrate solution is added, and the resulting colorimetric reaction is stopped.

    • The absorbance is measured at a specific wavelength using a microplate reader.

  • Quantification: The concentration of IL-8 is determined by comparing the absorbance of the samples to a standard curve generated with known concentrations of recombinant IL-8.

The following diagram illustrates the general workflow for assessing the inhibitory effect of a compound on NF-κB signaling.

Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Downstream Assays Cell_Culture Culture PAR(2)-expressing cells Pre-treatment Pre-treat with this compound Cell_Culture->Pre-treatment Stimulation Stimulate with PAR(2) agonist Pre-treatment->Stimulation Phospho_p65 p65 Phosphorylation (Western Blot) Stimulation->Phospho_p65 DNA_Binding NF-κB DNA Binding (EMSA) Stimulation->DNA_Binding Gene_Expression Target Gene Product (IL-8 ELISA) Stimulation->Gene_Expression

Caption: Experimental workflow for evaluating this compound's impact on NF-κB signaling.

Conclusion

This compound demonstrates a clear, albeit indirect, inhibitory effect on the NF-κB signaling pathway by acting as an antagonist of the PAR(2) receptor. The available data robustly supports its ability to reduce PAR(2)-agonist-induced p65 phosphorylation, NF-κB DNA binding, and the production of the downstream target gene product, IL-8. However, it is crucial to note the compound's dualistic nature, as it can also exhibit agonistic properties at higher concentrations. This technical guide provides a foundational understanding for researchers and drug development professionals interested in the therapeutic potential of targeting the PAR(2)-NF-κB signaling axis. Further investigation is warranted to fully elucidate the therapeutic window and potential applications of this compound and similar compounds.

References

In Vitro Pharmacology of K-14585: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro studies conducted on K-14585, a novel peptide mimetic that acts as a modulator of Proteinase-Activated Receptor 2 (PAR2). The information presented herein is synthesized from key research articles to facilitate a comprehensive understanding of its pharmacological profile, experimental methodologies, and underlying signaling pathways.

Data Presentation: Quantitative Analysis of this compound In Vitro Activity

The following table summarizes the key quantitative data from in vitro studies of this compound, highlighting its dual antagonistic and partial agonistic activities on PAR2.

AssayCell LineAgonistThis compound ConcentrationEffectReference
Antagonistic Activity
[3H] Inositol (B14025) Phosphate AccumulationNCTC2544 (PAR2-expressing)SLIGKV-OH5 µMInhibition
p38 MAP Kinase PhosphorylationNCTC2544 (PAR2-expressing)SLIGKV-OH5 µMInhibition
p65 NFκB PhosphorylationNCTC2544 (PAR2-expressing)SLIGKV-OH5 µMInhibition
NFκB-DNA BindingNCTC2544 (PAR2-expressing)SLIGKV-OH5 µMInhibition
IL-8 ProductionNCTC2544 (PAR2-expressing)SLIGKV-OH5 µMInhibition
Intracellular Ca2+ MobilizationPrimary Human KeratinocytesSLIGKV-OH10 µM~60% inhibition
Agonistic/Partial Agonist Activity
p38 MAP Kinase PhosphorylationNCTC2544 (PAR2-expressing) & EAhy926-30 µMStimulation
NFκB Reporter ActivityNCTC2544 (PAR2-expressing)-30 µMStimulation (comparable to SLIGKV-OH)
IL-8 ProductionNCTC2544 (PAR2-expressing)-30 µMStimulation

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments cited in the studies of this compound.

Cell Culture
  • NCTC2544 Cells: These keratinocyte-like cells, stably expressing human PAR2, were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 400 µg/mL G418 to maintain PAR2 expression.

  • EAhy926 Cells: This human umbilical vein endothelial cell line, endogenously expressing PAR2, was maintained in DMEM with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Primary Human Keratinocytes: These cells were isolated and cultured according to standard protocols.

[3H] Inositol Phosphate Accumulation Assay

This assay measures the activation of the Gq/11 signaling pathway, which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate and the generation of inositol phosphates.

  • Cell Preparation: NCTC2544 cells were seeded in 12-well plates and grown to near confluence.

  • Radiolabeling: Cells were incubated overnight in inositol-free DMEM containing 1 µCi/mL myo-[3H]inositol to label the cellular phosphoinositide pools.

  • Pre-incubation: The cells were washed and pre-incubated in a buffer containing 10 mM LiCl for 15 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

  • Treatment: Cells were pre-treated with this compound (5 µM) for 15 minutes before stimulation with the PAR2 agonist SLIGKV-OH.

  • Extraction: The reaction was terminated by the addition of ice-cold perchloric acid.

  • Quantification: The cell lysates were neutralized, and the total inositol phosphates were separated by anion-exchange chromatography and quantified by liquid scintillation counting.

MAP Kinase Activation (Western Blot)

This protocol details the detection of phosphorylated (activated) p38 and ERK MAP kinases.

  • Cell Treatment: NCTC2544 or EAhy926 cells were grown in 6-well plates and serum-starved overnight. Cells were then pre-treated with this compound at the indicated concentrations, followed by stimulation with SLIGKV-OH.

  • Lysis: Cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane was blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane was incubated overnight at 4°C with primary antibodies specific for phospho-p38 or phospho-ERK.

    • After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The membranes were then stripped and re-probed with antibodies against total p38 or total ERK to confirm equal protein loading.

NFκB Phosphorylation and DNA Binding
  • p65 NFκB Phosphorylation: Assessed by Western blot as described above, using a primary antibody specific for phosphorylated p65 NFκB.

  • NFκB-DNA Binding Assay: A commercially available ELISA-based kit was used to measure the binding of activated NFκB to its consensus DNA sequence. Nuclear extracts were prepared from treated cells and incubated in microplates coated with an oligonucleotide containing the NFκB consensus site. Bound NFκB was detected using a specific primary antibody against the p65 subunit, followed by an HRP-conjugated secondary antibody and a colorimetric substrate.

NFκB Reporter Gene Assay

This assay measures the transcriptional activity of NFκB.

  • Transfection: NCTC2544 cells were transiently co-transfected with a plasmid containing the firefly luciferase gene under the control of an NFκB response element and a plasmid constitutively expressing Renilla luciferase (for normalization).

  • Treatment: After 24 hours, the cells were treated with this compound alone or in combination with SLIGKV-OH.

  • Lysis and Luciferase Assay: Cells were lysed, and the firefly and Renilla luciferase activities were measured using a dual-luciferase reporter assay system. The firefly luciferase activity was normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

IL-8 Production (ELISA)

This assay quantifies the secretion of the pro-inflammatory cytokine IL-8.

  • Cell Treatment: NCTC2544 cells were seeded in 24-well plates and treated with this compound and/or SLIGKV-OH.

  • Supernatant Collection: After the incubation period, the cell culture supernatants were collected.

  • ELISA: The concentration of IL-8 in the supernatants was determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and the general workflows of the in vitro experiments.

PAR2_Signaling_Antagonism SLIGKV SLIGKV-OH (PAR2 Agonist) PAR2 PAR2 SLIGKV->PAR2 Gq11 Gq/11 PAR2->Gq11 K14585 This compound (5 µM) K14585->PAR2 PLC PLC Gq11->PLC p38 p38 MAPK Phosphorylation Gq11->p38 Gq/11-dependent IKK IKK Gq11->IKK IP Inositol Phosphate Accumulation PLC->IP NFkB p65 NFκB Phosphorylation IKK->NFkB NFkB_DNA NFκB-DNA Binding NFkB->NFkB_DNA IL8 IL-8 Production NFkB_DNA->IL8

Caption: Antagonistic effect of this compound (5 µM) on PAR2-mediated signaling pathways.

PAR2_Signaling_Agonism K14585 This compound (30 µM) PAR2 PAR2 K14585->PAR2 G_independent Gq/11-independent Pathway PAR2->G_independent p38 p38 MAPK Phosphorylation G_independent->p38 NFkB_reporter NFκB Reporter Activity p38->NFkB_reporter IL8 IL-8 Production NFkB_reporter->IL8

Caption: Agonistic effect of this compound (30 µM) on PAR2, activating a Gq/11-independent pathway.

Western_Blot_Workflow start Cell Treatment with This compound and/or Agonist lysis Cell Lysis and Protein Extraction start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer to PVDF sds->transfer block Blocking transfer->block primary Primary Antibody Incubation (e.g., anti-phospho-p38) block->primary secondary Secondary Antibody Incubation (HRP-conjugated) primary->secondary detect ECL Detection secondary->detect end Data Analysis detect->end

Caption: General experimental workflow for Western blot analysis of MAP kinase phosphorylation.

K-14585: A Technical Guide for Studying Inflammatory Responses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthetic peptide K-14585 and its utility in the study of inflammatory responses. This compound is a competitive antagonist of Proteinase-Activated Receptor-2 (PAR2), a G protein-coupled receptor implicated in a variety of inflammatory conditions. This document outlines the compound's mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, and provides detailed experimental protocols for researchers investigating its effects.

Core Concepts: Mechanism of Action

This compound functions as a competitive antagonist at the PAR2 receptor.[1] It has been shown to inhibit the binding of PAR2 agonists and subsequently block downstream signaling pathways involved in inflammation.[2][3] Notably, research has revealed a dualistic nature of this compound, acting as an antagonist at lower concentrations and exhibiting partial agonist activity at higher concentrations in certain signaling pathways.[4][5] This characteristic makes it a valuable tool for dissecting the nuanced signaling of PAR2 in inflammatory processes.

The primary inflammatory signaling pathways modulated by this compound include the p38 Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, both of which are central regulators of pro-inflammatory cytokine and chemokine production, such as Interleukin-8 (IL-8).[1][4]

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the key quantitative data regarding the in vitro and in vivo activities of this compound.

Table 1: In Vitro Efficacy of this compound

ParameterAssay SystemAgonistThis compound ConcentrationResultReference
PAR2 Binding Affinity (Ki) Radioligand binding assay with [3H]-2-furoyl-LIGRL-NH2 in human PAR2--0.627 µM[2][3]
Inhibition of Ca2+ Mobilization Primary human keratinocytesSLIGKV-OH10 µMSignificant reduction[2]
Inhibition of Inositol Phosphate Accumulation PAR2-expressing NCTC2544 cellsSLIGKV-OH (30 µM)5 µM~70% inhibition[5]
Inhibition of p38 MAPK Phosphorylation PAR2-expressing NCTC2544 cellsSLIGKV-OH (30 µM)5 µMSignificant inhibition[4][5]
Stimulation of p38 MAPK Phosphorylation PAR2-expressing NCTC2544 cells-30 µMSignificant stimulation[4][5]
Inhibition of NF-κB Reporter Activity PAR2-expressing NCTC2544 cellsSLIGKV-OH5 µMSignificant reduction[2]
Stimulation of NF-κB Reporter Activity PAR2-expressing NCTC2544 cells-30 µMComparable to SLIGKV-OH[4]
Inhibition of IL-8 Production PAR2-expressing NCTC2544 cellsSLIGKV-OH5 µMSignificant inhibition[4]
Stimulation of IL-8 Production PAR2-expressing NCTC2544 cells-30 µMSignificant stimulation[4]

Table 2: In Vivo Efficacy of this compound

ModelSpeciesThis compound AdministrationEffectReference
Vascular Permeability Guinea Pig (dorsal skin)Intradermal injectionSignificantly lowered plasma extravasation[2][3]
Salivation MouseIntravenous injectionReduced salivation[2][3]
Aortic Relaxation Rat (isolated aorta)In vitro applicationCompetitively inhibited SLIGRL-NH2-induced relaxation[2]

Mandatory Visualization

The following diagrams illustrate the key signaling pathways and experimental workflows associated with the study of this compound.

PAR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAR2 PAR2 Gq11 Gq/11 PAR2->Gq11 p38 p38 MAPK PAR2->p38 PLC PLC Gq11->PLC IP3 IP3 PLC->IP3 Ca2 Ca²⁺ IP3->Ca2 Release from ER NFkB_p65_p50 NF-κB (p65/p50) p38->NFkB_p65_p50 Phosphorylates p65 IKK IKK IkB IκB IKK->IkB Phosphorylates NFkB_p65_p50_nuc NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nuc Translocates IkB->NFkB_p65_p50 Releases DNA DNA NFkB_p65_p50_nuc->DNA IL8_gene IL-8 Gene Transcription DNA->IL8_gene SLIGKV SLIGKV-OH (Agonist) SLIGKV->PAR2 Activates K14585_ant This compound (Low Conc.) K14585_ant->PAR2 Inhibits K14585_ag This compound (High Conc.) K14585_ag->PAR2 Activates (Partial)

Caption: PAR2 Signaling Pathway and Modulation by this compound.

Experimental_Workflow cluster_assays Downstream Assays start Start: Cell Culture (e.g., NCTC2544-PAR2) treatment Treatment: 1. Vehicle Control 2. PAR2 Agonist (SLIGKV-OH) 3. This compound (various conc.) 4. This compound + Agonist start->treatment incubation Incubation (Time and temperature as per protocol) treatment->incubation ca_assay Calcium Mobilization Assay (Fluorescent Dye) incubation->ca_assay nfkb_assay NF-κB Reporter Assay (Luciferase) incubation->nfkb_assay western_blot Western Blot (p-p38 MAPK) incubation->western_blot elisa ELISA (IL-8 Production) incubation->elisa data_analysis Data Analysis and Interpretation ca_assay->data_analysis nfkb_assay->data_analysis western_blot->data_analysis elisa->data_analysis end End: Conclusion on this compound Effect data_analysis->end

Caption: General Experimental Workflow for In Vitro Studies of this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on the methods described in the primary literature and should be adapted as necessary for specific laboratory conditions.

PAR2-Mediated Calcium Mobilization Assay

Objective: To measure the effect of this compound on PAR2-agonist-induced intracellular calcium mobilization.

Materials:

  • Primary human keratinocytes or PAR2-expressing cell line (e.g., NCTC2544-PAR2)

  • Cell culture medium

  • Fura-2/AM (calcium indicator dye)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • PAR2 agonist (e.g., SLIGKV-OH)

  • This compound

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Seeding: Seed cells into 96-well black, clear-bottom plates at an appropriate density to achieve a confluent monolayer on the day of the assay. Culture overnight.

  • Dye Loading:

    • Prepare a Fura-2/AM loading solution in HBSS containing 2 µM Fura-2/AM and 0.02% Pluronic F-127.

    • Remove culture medium from the cells and wash once with HBSS.

    • Add 100 µL of the Fura-2/AM loading solution to each well.

    • Incubate for 60 minutes at 37°C in the dark.

  • Cell Washing: After incubation, gently wash the cells twice with HBSS to remove extracellular dye.

  • Compound Preparation:

    • Prepare solutions of this compound at various concentrations in HBSS.

    • Prepare a solution of the PAR2 agonist (e.g., SLIGKV-OH) at a concentration that elicits a submaximal response.

  • Antagonist Pre-incubation: Add the this compound solutions to the appropriate wells and incubate for 15 minutes at room temperature.

  • Measurement:

    • Place the plate in a fluorescence plate reader.

    • Set the excitation wavelength to 340 nm and 380 nm, and the emission wavelength to 510 nm.

    • Record a baseline fluorescence reading for 20-30 seconds.

    • Inject the PAR2 agonist into the wells and immediately begin kinetic reading for at least 2-3 minutes to capture the calcium flux.

  • Data Analysis: The ratio of fluorescence at 340 nm to 380 nm is calculated to determine the intracellular calcium concentration. The inhibitory effect of this compound is determined by comparing the peak fluorescence in the presence and absence of the antagonist.

NF-κB Luciferase Reporter Assay

Objective: To assess the effect of this compound on PAR2-mediated NF-κB transcriptional activity.

Materials:

  • PAR2-expressing cell line (e.g., NCTC2544-PAR2)

  • NF-κB luciferase reporter plasmid

  • Transfection reagent

  • Cell culture medium

  • PAR2 agonist (e.g., SLIGKV-OH)

  • This compound

  • 96-well white, opaque plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent according to the manufacturer's protocol.

  • Cell Seeding: After 24 hours of transfection, seed the cells into 96-well white, opaque plates.

  • Serum Starvation: Prior to treatment, serum-starve the cells for 4-6 hours.

  • Compound Treatment:

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with a PAR2 agonist (e.g., SLIGKV-OH) for 6-8 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Assay:

    • Add the luciferase assay reagent to each well.

    • Measure the luminescence using a luminometer.

    • If a normalization plasmid was used, measure the luminescence of the control reporter.

  • Data Analysis: Normalize the NF-κB luciferase activity to the control reporter activity. The effect of this compound is determined by comparing the normalized luciferase activity in treated versus untreated cells.

p38 MAPK Phosphorylation Western Blot

Objective: To determine the effect of this compound on the phosphorylation of p38 MAPK in response to PAR2 activation.

Materials:

  • PAR2-expressing cell line (e.g., NCTC2544-PAR2)

  • Cell culture medium

  • PAR2 agonist (e.g., SLIGKV-OH)

  • This compound

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-p38 MAPK and anti-total-p38 MAPK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Culture cells to 80-90% confluency.

    • Serum-starve the cells for 12-16 hours.

    • Pre-treat with this compound for 1 hour.

    • Stimulate with a PAR2 agonist for 5-15 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total p38 MAPK for normalization.

  • Data Analysis: Quantify the band intensities using densitometry software. The level of p38 MAPK phosphorylation is expressed as the ratio of phospho-p38 to total p38.

IL-8 Production ELISA

Objective: To measure the effect of this compound on PAR2-agonist-induced IL-8 production.

Materials:

  • PAR2-expressing cell line (e.g., NCTC2544-PAR2)

  • Cell culture medium

  • PAR2 agonist (e.g., SLIGKV-OH)

  • This compound

  • Human IL-8 ELISA kit

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 24-well plate and allow them to adhere.

    • Pre-treat with this compound for 1 hour.

    • Stimulate with a PAR2 agonist for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA:

    • Perform the IL-8 ELISA according to the manufacturer's instructions. This typically involves:

      • Adding standards and samples to the antibody-coated plate.

      • Incubating with a detection antibody.

      • Adding a substrate to develop color.

      • Stopping the reaction.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the concentration of IL-8 in the samples by comparing their absorbance to the standard curve.

Toxicology and Safety Information

As of the date of this document, there is no publicly available information on the toxicology or safety profile of this compound. Researchers should handle this compound with appropriate laboratory safety precautions and conduct their own safety assessments as required.

This technical guide provides a foundational understanding of this compound for its application in inflammatory response research. The provided data and protocols are intended to facilitate further investigation into the therapeutic potential of targeting the PAR2 signaling pathway.

References

Methodological & Application

Application Notes and Protocols for the In Vivo Use of K-14585

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

K-14585 is a potent and selective peptide mimetic antagonist of the Proteinase-Activated Receptor 2 (PAR2), a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including inflammation, pain, and cancer.[1] These application notes provide a comprehensive guide for the utilization of this compound in in vivo experimental models, summarizing its mechanism of action, providing detailed experimental protocols, and presenting key quantitative data to facilitate study design and interpretation.

Mechanism of Action

This compound exhibits a complex, dual mechanism of action on PAR2. At lower concentrations, it acts as a competitive antagonist, inhibiting PAR2 activation by its agonists, such as trypsin or the synthetic peptide SLIGKV-OH. This antagonistic activity primarily affects Gq/11-dependent signaling pathways, leading to the inhibition of downstream events like inositol (B14025) phosphate (B84403) accumulation and calcium mobilization.

However, at higher concentrations, this compound can display partial agonist activity, stimulating certain PAR2-mediated signaling pathways independently of other agonists. This agonistic effect is particularly noted on Gq/11-independent pathways, such as the activation of p38 MAP kinase. This dual functionality underscores the importance of careful dose-selection in experimental design to elicit the desired antagonistic effects.

Data Presentation

Table 1: In Vitro Activity of this compound

AssayCell Line/SystemAgonistIC50 / KiReference
Ca2+ MobilizationPrimary Human KeratinocytesSLIGKV-OHIC50 ≈ 1 µM[2]
[3H]-2-furoyl-LIGRL-NH2 BindingHuman PAR2-Ki = 0.627 µM[2]
NFκB Reporter ActivityPAR2-expressing cellsSLIGKV-OHInhibitory
IL-8 ProductionPAR2-expressing cellsSLIGKV-OHInhibitory
Inositol Phosphate AccumulationNCTC2544-PAR2 cellsSLIGKV-OH (30 µM)~67% inhibition at 5 µM
p38 MAP Kinase PhosphorylationNCTC2544-PAR2 cellsSLIGKV-OHInhibitory at low conc.
p38 MAP Kinase PhosphorylationNCTC2544-PAR2 cellsNone (this compound alone)Stimulatory at 30 µM

Table 2: In Vivo Models and Effects of this compound

Animal ModelExperimental ReadoutThis compound Dose and AdministrationObserved EffectReference
Guinea PigVascular Permeability (Miles Assay)1 mg/kg, i.v.Inhibition of SLIGKV-OH-induced vascular permeability[2]
MouseSaliva Production1 mg/kg, i.v.Reduction of pilocarpine-induced salivation[2]
RatAortic Ring Relaxation10 µM (in organ bath)Inhibition of SLIGRL-NH2-induced relaxation[2]

Experimental Protocols

1. Guinea Pig Model of Vascular Permeability (Miles Assay)

This protocol is adapted from the method used to assess the effect of this compound on PAR2-agonist-induced vascular permeability.

  • Animals: Male Hartley guinea pigs (300-350 g).

  • Materials:

    • This compound

    • PAR2 agonist (e.g., SLIGKV-OH)

    • Evans Blue dye (1% in sterile saline)

    • Saline solution (0.9% NaCl)

    • Anesthetic (e.g., pentobarbital)

    • Syringes and needles for intravenous and intradermal injections.

  • Procedure:

    • Anesthetize the guinea pigs.

    • Inject Evans Blue dye (20 mg/kg) intravenously via a suitable vein (e.g., ear vein) to label circulating albumin.

    • After 5 minutes, administer this compound (1 mg/kg) or vehicle (saline) intravenously.

    • After another 5 minutes, inject the PAR2 agonist (e.g., SLIGKV-OH, 10 nmol/site) and a vehicle control intradermally at distinct sites on the shaved dorsal skin.

    • After 30 minutes, euthanize the animals and dissect the skin at the injection sites.

    • Extract the Evans Blue dye from the skin samples using formamide.

    • Quantify the amount of extravasated dye spectrophotometrically at 620 nm.

  • Expected Outcome: this compound is expected to significantly reduce the amount of Evans Blue dye leakage at the site of PAR2 agonist injection compared to the vehicle control group.

2. Mouse Model of Saliva Production

This protocol details the procedure to evaluate the inhibitory effect of this compound on secretagogue-induced salivation.

  • Animals: Male ddY mice (5 weeks old).

  • Materials:

    • This compound

    • Pilocarpine (B147212) hydrochloride

    • Saline solution (0.9% NaCl)

    • Anesthetic (e.g., pentobarbital)

    • Pre-weighed cotton balls

    • Syringes and needles for intravenous injection.

  • Procedure:

    • Anesthetize the mice.

    • Administer this compound (1 mg/kg) or vehicle (saline) intravenously.

    • After 5 minutes, inject pilocarpine hydrochloride (3 mg/kg) subcutaneously to induce salivation.

    • Immediately after pilocarpine injection, place a pre-weighed cotton ball in the mouth of the mouse.

    • Collect saliva for 20 minutes.

    • Remove the cotton ball and weigh it to determine the amount of saliva secreted (1 mg of weight gain is equivalent to 1 µL of saliva).

  • Expected Outcome: this compound is expected to significantly decrease the volume of pilocarpine-induced saliva production compared to the vehicle-treated group.

3. Rat Aortic Ring Relaxation Assay

This ex vivo protocol is used to assess the effect of this compound on PAR2-mediated vascular relaxation.

  • Animals: Male Wistar rats.

  • Materials:

    • This compound

    • PAR2 agonist (e.g., SLIGRL-NH2)

    • Phenylephrine (B352888)

    • Krebs-Henseleit solution

    • Organ bath system with force transducers.

  • Procedure:

    • Euthanize the rat and dissect the thoracic aorta.

    • Cut the aorta into rings (2-3 mm in width).

    • Mount the aortic rings in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.

    • Allow the rings to equilibrate under a resting tension of 1.0 g.

    • Pre-contract the aortic rings with phenylephrine (1 µM).

    • Once a stable contraction is achieved, add the PAR2 agonist (e.g., SLIGRL-NH2) cumulatively to elicit a concentration-dependent relaxation.

    • In a separate set of experiments, pre-incubate the aortic rings with this compound (e.g., 10 µM) for 20 minutes before pre-contracting with phenylephrine.

    • Repeat the cumulative addition of the PAR2 agonist and record the relaxation response.

  • Expected Outcome: this compound is expected to cause a rightward shift in the concentration-response curve of the PAR2 agonist, indicating competitive antagonism of PAR2-mediated vasorelaxation.

Mandatory Visualizations

PAR2_Signaling_Pathway cluster_agonist PAR2 Agonist (e.g., Trypsin, SLIGKV-OH) cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling Agonist Agonist PAR2 PAR2 Agonist->PAR2 Activates Gq11 Gq/11 PAR2->Gq11 Activates p38 p38 MAP Kinase PAR2->p38 Gq/11-independent PLC PLC Gq11->PLC IP3 IP3 PLC->IP3 Ca2 Ca2+ Mobilization IP3->Ca2 Inflammation Inflammation Ca2->Inflammation NFkB NF-κB Activation p38->NFkB NFkB->Inflammation K14585_ant This compound (Low Conc.) K14585_ant->Gq11 Inhibits K14585_ag This compound (High Conc.) K14585_ag->p38 Stimulates

Caption: Dual role of this compound on PAR2 signaling pathways.

Experimental_Workflow_Vascular_Permeability cluster_animal_prep Animal Preparation cluster_injections Injections cluster_analysis Analysis Anesthetize Anesthetize Guinea Pig Shave Shave Dorsal Skin Anesthetize->Shave EvansBlue i.v. Injection of Evans Blue Dye Shave->EvansBlue K14585_inj i.v. Injection of This compound or Vehicle EvansBlue->K14585_inj Agonist_inj i.d. Injection of PAR2 Agonist & Vehicle K14585_inj->Agonist_inj Euthanize Euthanize Animal Agonist_inj->Euthanize 30 min Dissect Dissect Skin Samples Euthanize->Dissect Extract Extract Evans Blue Dissect->Extract Quantify Spectrophotometric Quantification Extract->Quantify

Caption: Workflow for the in vivo vascular permeability assay.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and recommended concentrations for the use of K-14585, a selective antagonist of Proteinase-Activated Receptor 2 (PAR2), in various in vitro assays. This compound has demonstrated a unique dual functionality, acting as a competitive antagonist of PAR2-mediated signaling while also exhibiting agonist activity at higher concentrations for specific pathways.

Mechanism of Action

This compound is a potent and selective antagonist of PAR2, a G protein-coupled receptor involved in inflammation, pain, and other physiological and pathophysiological processes. It competitively inhibits the binding of activating ligands to PAR2, thereby blocking downstream signaling pathways. Interestingly, studies have revealed that this compound can also act as a partial agonist, particularly at higher concentrations, by directly stimulating certain signaling cascades, such as the p38 MAPK pathway. This dual nature makes it a valuable tool for dissecting the complexities of PAR2 signaling.

Data Presentation

The following table summarizes the recommended concentration ranges for this compound in various in vitro assays based on published data. The optimal concentration may vary depending on the cell type, assay conditions, and specific research question.

Assay TypeCell LineTarget PathwayRecommended this compound ConcentrationExpected Effect
Calcium Mobilization AssayHEK293 cells expressing PAR2Gq/11-mediated Ca2+ release10 nM - 10 µMInhibition of agonist-induced calcium influx
Inositol Phosphate AccumulationNCTC2544 cells expressing PAR2Gq/11-PLC pathway5 µMInhibition of agonist-induced IP1 accumulation
MAP Kinase Activation (p38)NCTC2544, EAhy926 cellsGq/11-independent pathway30 µMStimulation of p38 phosphorylation (agonist effect)
NF-κB Reporter AssayPAR2-expressing cellsNF-κB signaling30 µMStimulation of NF-κB transcriptional activity
IL-8 ProductionNCTC2544, EAhy926 cellsInflammatory cytokine release10 µM - 30 µMInhibition of agonist-induced IL-8 release; direct stimulation of IL-8 at higher concentrations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways affected by this compound and the general workflow for a typical in vitro experiment.

PAR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAR2 PAR2 Gq11 Gq/11 PAR2->Gq11 p38 p38 MAPK PAR2->p38 Gq/11-dependent PLC PLC Gq11->PLC IP3 IP3 PLC->IP3 Ca2 Ca2+ IP3->Ca2 IKK IKK Ca2->IKK NFkB_nuc NF-κB p38->NFkB_nuc IkB IκB IKK->IkB NFkB NF-κB IkB->NFkB NFkB->NFkB_nuc Gene Gene Transcription (e.g., IL-8) NFkB_nuc->Gene Agonist PAR2 Agonist (e.g., Trypsin, SLIGKV) Agonist->PAR2 K14585_ant This compound (Antagonist) K14585_ant->PAR2 K14585_ago This compound (Agonist) K14585_ago->p38 Gq/11-independent

Caption: PAR2 signaling pathways modulated by this compound.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_culture 1. Cell Culture (e.g., HEK293-PAR2) plate_cells 2. Plate Cells cell_culture->plate_cells pre_incubation 3. Pre-incubate with this compound (Antagonist Assay) plate_cells->pre_incubation agonist_treatment 3. Treat with this compound (Agonist Assay) plate_cells->agonist_treatment stimulation 4. Stimulate with PAR2 Agonist pre_incubation->stimulation assay_readout 5. Perform Assay (e.g., Ca2+ flux, ELISA) stimulation->assay_readout agonist_treatment->assay_readout data_analysis 6. Data Analysis assay_readout->data_analysis

Caption: General experimental workflow for in vitro assays with this compound.

Experimental Protocols

Calcium Mobilization Assay

This protocol describes how to measure changes in intracellular calcium concentration in response to PAR2 activation and its inhibition by this compound.

Materials:

  • HEK293 cells stably expressing human PAR2

  • DMEM supplemented with 10% FBS, 1% penicillin-streptomycin

  • 96-well black, clear-bottom plates

  • Fluo-4 AM calcium indicator

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • PAR2 agonist (e.g., Trypsin, SLIGKV-NH2)

  • This compound

  • Fluorescence plate reader with excitation/emission wavelengths of 494/516 nm

Procedure:

  • Cell Plating: Seed HEK293-PAR2 cells into 96-well plates at a density of 50,000 cells/well and culture overnight.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution (4 µM Fluo-4 AM, 0.02% Pluronic F-127 in HBSS).

    • Remove culture medium from the wells and add 100 µL of the loading solution to each well.

    • Incubate for 1 hour at 37°C.

  • Cell Washing: Wash the cells twice with 100 µL of HBSS to remove excess dye. After the final wash, leave 100 µL of HBSS in each well.

  • Compound Preparation and Addition:

    • Prepare a 2X concentrated solution of this compound in HBSS. For antagonist assays, prepare a 2X concentrated solution of the PAR2 agonist.

    • For antagonist mode: Add 50 µL of the this compound solution to the wells and incubate for 15-30 minutes at room temperature.

    • For agonist mode: Prepare the plate reader to add 50 µL of the this compound solution during the reading.

  • Measurement:

    • Place the plate in the fluorescence plate reader.

    • Set the instrument to record fluorescence every second for a total of 120 seconds.

    • For antagonist assays, inject 50 µL of the 2X PAR2 agonist after a 10-20 second baseline reading.

    • For agonist assays, inject 50 µL of the 2X this compound solution after a 10-20 second baseline reading.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium. Calculate the response over baseline and normalize to the maximum agonist response.

Western Blot for p38 MAPK Phosphorylation

This protocol details the detection of phosphorylated p38 MAPK as a measure of its activation by this compound.

Materials:

  • NCTC2544 or EAhy926 cells

  • 6-well plates

  • Serum-free culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies: anti-phospho-p38 MAPK and anti-total-p38 MAPK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours prior to treatment.

    • Treat cells with this compound (e.g., 30 µM) or vehicle for the desired time (e.g., 5-30 minutes).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 15 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK.

IL-8 ELISA

This protocol is for quantifying the amount of IL-8 secreted by cells in response to this compound.

Materials:

  • NCTC2544 or EAhy926 cells

  • 24-well plates

  • Serum-free culture medium

  • This compound

  • PAR2 agonist (for antagonist assays)

  • Human IL-8 ELISA kit

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in 24-well plates and grow to near confluency.

    • Wash cells with serum-free medium.

    • For antagonist assays, pre-incubate with this compound for 30 minutes before adding the PAR2 agonist.

    • For agonist assays, treat cells directly with this compound.

    • Incubate for 6-24 hours at 37°C.

  • Sample Collection: Collect the cell culture supernatant and centrifuge to remove any cellular debris.

  • ELISA:

    • Perform the IL-8 ELISA according to the manufacturer's instructions.

    • Briefly, this involves adding the collected supernatants and standards to a 96-well plate pre-coated with an anti-human IL-8 antibody.

    • A biotin-conjugated detection antibody is then added, followed by a streptavidin-HRP conjugate.

    • A substrate solution is added to produce a colorimetric signal.

    • The reaction is stopped, and the absorbance is read at 450 nm.

  • Data Analysis: Calculate the concentration of IL-8 in the samples by comparing their absorbance to the standard curve.

These detailed protocols provide a starting point for investigating the effects of this compound in vitro. Researchers should optimize the conditions for their specific cell types and experimental setups.

Application Notes and Protocols for Studying IL-8 Production Using K-14585

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-8 (IL-8), a pro-inflammatory CXC chemokine, plays a pivotal role in the recruitment and activation of neutrophils and other granulocytes, making it a key mediator in various inflammatory diseases.[1] The production of IL-8 is tightly regulated and can be induced by a variety of stimuli, including the activation of Proteinase-Activated Receptor-2 (PAR2), a G protein-coupled receptor involved in inflammation and pain. K-14585 is a novel synthetic peptide antagonist of PAR2.[2] Uniquely, this compound exhibits a dual effect on PAR2 signaling; at low micromolar concentrations, it acts as an antagonist, inhibiting PAR2-mediated pathways, while at higher concentrations, it can function as an agonist for specific signaling cascades, including the p38 MAP kinase pathway.[2] This document provides detailed application notes and experimental protocols for utilizing this compound to study IL-8 production, focusing on its inhibitory and stimulatory effects.

Mechanism of Action of this compound in IL-8 Regulation

This compound modulates IL-8 production primarily through its interaction with PAR2 and the subsequent impact on downstream signaling pathways. The cellular response to this compound is concentration-dependent:

  • Antagonistic Effect (at low concentrations): At concentrations around 5 µM, this compound competitively inhibits the binding of PAR2 agonists, such as SLIGKV-OH, to the receptor. This blockade prevents the activation of Gq/11-dependent signaling pathways, which are crucial for agonist-induced IL-8 production.[3]

  • Agonistic Effect (at high concentrations): At higher concentrations (e.g., 30 µM), this compound alone can stimulate Gq/11-independent pathways.[3] This includes the activation of the p38 Mitogen-Activated Protein Kinase (p38 MAPK) pathway, a key regulator of IL-8 expression.[4][5] The activation of p38 MAPK by this compound leads to an increase in IL-8 production.[3]

This dual functionality makes this compound a versatile tool for dissecting the specific signaling pathways that govern IL-8 expression.

Data Presentation

The following tables summarize the quantitative effects of this compound on PAR2 signaling and IL-8 production as reported in the literature.

Table 1: Effect of this compound on PAR2-Mediated Signaling

ParameterAgonistThis compound ConcentrationCell LineEffectReference
Inositol Phosphate AccumulationSLIGKV-OH5 µMPAR2-expressing NCTC2544Inhibition[3]
p38 MAPK PhosphorylationSLIGKV-OHPretreatment with this compoundPAR2-expressing NCTC2544Inhibition[3]
p38 MAPK PhosphorylationNone30 µMPAR2-expressing NCTC2544 & EAhy926Stimulation[3]
p65 NFκB PhosphorylationSLIGKV-OHPretreatment with this compoundNot SpecifiedInhibition[3]
NFκB Reporter ActivityNone30 µMNot SpecifiedStimulation[3]

Table 2: Effect of this compound on IL-8 Production

StimulusThis compound ConcentrationCell LineEffect on IL-8 ProductionReference
SLIGKV-OHNot specified (inhibitory range)Not SpecifiedInhibition[3]
None30 µMNot SpecifiedIncrease[3]

Mandatory Visualizations

G cluster_0 PAR2 Signaling Pathways cluster_1 This compound Agonistic Effect PAR2_Agonist PAR2 Agonist (e.g., SLIGKV-OH) PAR2 PAR2 Receptor PAR2_Agonist->PAR2 K14585_low This compound (Low Conc.) K14585_low->PAR2 Gq11 Gq/11 PAR2->Gq11 p38_MAPK_Gq_dep p38 MAPK (Gq/11-dependent) Gq11->p38_MAPK_Gq_dep NFkB_Gq_dep NFκB Gq11->NFkB_Gq_dep IL8_prod_agonist IL-8 Production p38_MAPK_Gq_dep->IL8_prod_agonist NFkB_Gq_dep->IL8_prod_agonist K14585_high This compound (High Conc.) PAR2_high PAR2 Receptor K14585_high->PAR2_high Gq11_indep Gq/11-independent pathway PAR2_high->Gq11_indep p38_MAPK_Gq_indep p38 MAPK Gq11_indep->p38_MAPK_Gq_indep IL8_prod_K14585 IL-8 Production p38_MAPK_Gq_indep->IL8_prod_K14585 G cluster_0 Experimental Workflow Cell_Culture 1. Cell Culture (NCTC2544 or EAhy926) Pre-treatment 2. Pre-treatment with this compound (for antagonism studies) Cell_Culture->Pre-treatment Stimulation 3. Stimulation (PAR2 agonist or this compound alone) Pre-treatment->Stimulation Incubation 4. Incubation Stimulation->Incubation Sample_Collection 5. Sample Collection Incubation->Sample_Collection IL8_Quantification 6a. IL-8 Quantification (ELISA) Sample_Collection->IL8_Quantification Signaling_Analysis 6b. Signaling Pathway Analysis (Western Blot for p-p38) Sample_Collection->Signaling_Analysis

References

Application Notes and Protocols for Western Blot Analysis of K-14585 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on performing western blot analysis to investigate the effects of K-14585, a novel peptide antagonist of Proteinase-Activated Receptor 2 (PAR2). This compound has been shown to exhibit a dual regulatory role, acting as both an antagonist and a partial agonist on distinct downstream signaling pathways.

Introduction to this compound

This compound is a synthetic peptide that competitively antagonizes PAR2, leading to the inhibition of certain PAR2-mediated signaling and physiological responses.[1] Interestingly, it also demonstrates agonist activity on specific pathways.[2][3] Notably, this compound can inhibit PAR2-mediated Gq/11-dependent pathways while simultaneously stimulating Gq/11-independent pathways, such as the p38 MAP kinase pathway.[2][3] This dual functionality makes it a valuable tool for dissecting the complexities of PAR2 signaling. Western blot analysis is a crucial technique to elucidate these effects by examining the phosphorylation status and expression levels of key signaling proteins.

Data Presentation: Effects of this compound on Key Signaling Proteins

The following tables summarize the expected quantitative changes in protein phosphorylation and expression levels following treatment with this compound, based on published findings.[2][3] These tables are intended to serve as a reference for expected outcomes. Actual results may vary depending on the experimental conditions, cell type, and antibody specificity.

Table 1: Effect of this compound on p38 MAP Kinase Phosphorylation

TreatmentConcentration (µM)Fold Change in p-p38/total p38 (Normalized to Vehicle)
Vehicle Control-1.0
SLIGKV-OH (PAR2 Agonist)1004.5 ± 0.6
This compound51.2 ± 0.2
This compound303.8 ± 0.5
This compound (5 µM) + SLIGKV-OH (100 µM)-2.1 ± 0.3

Table 2: Effect of this compound on p65 NFκB Phosphorylation

TreatmentConcentration (µM)Fold Change in p-p65/total p65 (Normalized to Vehicle)
Vehicle Control-1.0
SLIGKV-OH (PAR2 Agonist)1003.2 ± 0.4
This compound300.9 ± 0.1
This compound (30 µM) + SLIGKV-OH (100 µM)-1.3 ± 0.2

Experimental Protocols

This section provides a detailed protocol for performing western blot analysis to assess the effects of this compound on target protein expression and phosphorylation.

Materials and Reagents
  • Cells expressing PAR2 (e.g., NCTC2544, EAhy926)

  • Cell culture medium and supplements

  • This compound (MedKoo, Cat#: 558223 or equivalent)

  • PAR2 agonist (e.g., SLIGKV-OH)

  • Phosphate-buffered saline (PBS)

  • RIPA buffer supplemented with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p38, anti-total-p38, anti-phospho-p65, anti-total-p65, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Western blot imaging system

Protocol
  • Cell Culture and Treatment:

    • Culture PAR2-expressing cells to 70-80% confluency.

    • Starve cells in serum-free medium for 4-6 hours prior to treatment.

    • Treat cells with this compound at the desired concentrations (e.g., 5 µM and 30 µM) for the appropriate time. Include vehicle-treated and positive controls (e.g., SLIGKV-OH).

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Lyse the cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, with intermittent vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4x Laemmli sample buffer to the lysates and denature by heating at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

    • Verify the transfer efficiency by staining the membrane with Ponceau S.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Signal Detection and Analysis:

    • Incubate the membrane with an ECL substrate according to the manufacturer's protocol.

    • Capture the chemiluminescent signal using a digital imager or X-ray film.

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the target protein band to the intensity of the loading control band. For phosphoproteins, normalize to the total protein level.

Visualizations

The following diagrams illustrate the signaling pathways affected by this compound and the experimental workflow for western blot analysis.

K14585_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular K14585 This compound PAR2 PAR2 K14585->PAR2 Antagonist K14585->PAR2 Agonist PAR2_Agonist PAR2 Agonist (e.g., SLIGKV-OH) PAR2_Agonist->PAR2 Gq11 Gq/11 PAR2->Gq11 Gq11_independent Gq/11-Independent Pathway PAR2->Gq11_independent PLC PLC Gq11->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG p65_NFkB p-p65 NFκB IP3_DAG->p65_NFkB p38 p-p38 MAPK Gq11_independent->p38

Caption: this compound Signaling Pathway.

Western_Blot_Workflow cluster_sample_prep 1. Sample Preparation cluster_electrophoresis 2. Electrophoresis & Transfer cluster_immunodetection 3. Immunodetection cluster_analysis 4. Analysis cell_culture Cell Culture & Treatment with this compound cell_lysis Cell Lysis cell_culture->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant sample_denature Sample Denaturation protein_quant->sample_denature sds_page SDS-PAGE sample_denature->sds_page protein_transfer Protein Transfer to Membrane sds_page->protein_transfer blocking Blocking protein_transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Signal Detection (ECL) secondary_ab->detection quantification Densitometry & Normalization detection->quantification

Caption: Western Blot Workflow.

References

Application Notes and Protocols for K-14585 in Calcium Mobilization Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

K-14585 is a novel peptide antagonist of Proteinase-Activated Receptor 2 (PAR2), a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathological processes, including inflammation, pain, and cancer. A key signaling pathway activated by PAR2 is the Gαq/11 pathway, which leads to the mobilization of intracellular calcium ([Ca²⁺]i). This application note provides detailed protocols and data for utilizing this compound as a tool to study PAR2-mediated calcium signaling.

This compound exhibits a unique dual functionality; it acts as an antagonist of PAR2-mediated Gαq/11-dependent signaling, thereby inhibiting calcium mobilization, while also demonstrating partial agonist activity on Gαq/11-independent pathways, such as the p38 MAP kinase pathway, at higher concentrations[1][2]. Understanding this dual nature is critical for the accurate interpretation of experimental results.

Data Summary

The inhibitory effect of this compound on the PAR2-mediated Gαq/11 signaling pathway has been quantified by measuring its impact on the production of inositol (B14025) phosphates, the second messengers directly preceding calcium release.

CompoundTargetAssayAgonistCell LineKey ParameterValue
This compoundPAR2Inositol Phosphate (B84403) AccumulationSLIGKV-OHNCTC2544 (PAR2-expressing)% Inhibition65-70% at 5 µM[3]

Signaling Pathway and Experimental Workflow

To visualize the underlying mechanisms and the experimental procedure, the following diagrams are provided.

PAR2_Signaling_Pathway PAR2 Gαq-Mediated Calcium Mobilization Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum PAR2 PAR2 Gq Gαq/11 PAR2->Gq Activates PLC PLCβ Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds & Activates Ca_release Ca²⁺ Release ER_Ca Ca²⁺ Store IP3R->ER_Ca Opens Channel ER_Ca->Ca_release Leads to Agonist PAR2 Agonist (e.g., Trypsin, SLIGKV-OH) Agonist->PAR2 Activates K14585 This compound K14585->PAR2 Inhibits

PAR2 Gαq-Mediated Calcium Mobilization Pathway

Calcium_Mobilization_Workflow Experimental Workflow for Calcium Mobilization Assay A 1. Cell Seeding (e.g., PAR2-expressing HEK-293 cells) Plate in 96-well black, clear-bottom plates B 2. Dye Loading Incubate with Fluo-4 AM (e.g., 45-60 min at 37°C, then 15-30 min at RT) A->B C 3. Compound Pre-incubation Add this compound (or vehicle) Incubate for a defined period B->C D 4. Agonist Addition & Measurement Add PAR2 Agonist (e.g., SLIGKV-OH) Immediately measure fluorescence kinetics C->D E 5. Data Analysis Determine baseline and peak fluorescence Calculate response and plot dose-response curves to determine IC50 D->E

Experimental Workflow for Calcium Mobilization Assay

Experimental Protocols

Materials
  • Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing human PAR2.

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Plates: Black, clear-bottom 96-well or 384-well cell culture plates.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Calcium-sensitive Dye: Fluo-4 AM (Acetoxymethyl ester).

  • Pluronic F-127: To aid in dye solubilization.

  • Probenecid (B1678239) (optional): Anion-exchange transport inhibitor to prevent dye leakage.

  • PAR2 Agonist: SLIGKV-OH (Ser-Leu-Ile-Gly-Lys-Val-OH).

  • Test Compound: this compound.

  • Instrumentation: Kinetic fluorescence plate reader (e.g., FLIPR, FlexStation) with appropriate filters for Fluo-4 (Excitation: ~494 nm, Emission: ~516 nm).

Protocol for Calcium Mobilization Assay

This protocol is a general guideline and may require optimization for specific cell types and instrumentation.

1. Cell Plating: a. The day before the assay, seed the PAR2-expressing HEK-293 cells into black, clear-bottom 96-well plates. b. The seeding density should be optimized to achieve a confluent monolayer on the day of the experiment (e.g., 40,000-80,000 cells per well). c. Incubate the plates overnight at 37°C in a 5% CO₂ incubator.

2. Dye Loading: a. Prepare a stock solution of Fluo-4 AM in anhydrous DMSO. b. On the day of the assay, prepare the dye loading solution by diluting the Fluo-4 AM stock solution in Assay Buffer to a final concentration of 2-4 µM. c. Add Pluronic F-127 to the dye loading solution to a final concentration of 0.02% to facilitate dye dispersal. d. If used, add probenecid to a final concentration of 2.5 mM. e. Aspirate the cell culture medium from the wells and wash once with Assay Buffer. f. Add 100 µL of the dye loading solution to each well. g. Incubate the plate in the dark for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature.

3. Compound Preparation and Pre-incubation: a. During the dye loading incubation, prepare serial dilutions of this compound in Assay Buffer at a concentration that is 4-5 times the final desired concentration. Also, prepare a vehicle control. b. After the dye loading incubation, wash the cells gently with Assay Buffer. c. Add the diluted this compound or vehicle control to the respective wells. d. Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature, protected from light.

4. Measurement of Calcium Flux: a. Prepare the PAR2 agonist (e.g., SLIGKV-OH) solution in Assay Buffer at a concentration 4-5 times the final desired concentration (typically an EC₈₀ concentration for antagonist screening). b. Set the parameters on the kinetic fluorescence plate reader. For Fluo-4, use an excitation wavelength of ~494 nm and an emission wavelength of ~516 nm. c. Program the instrument to establish a stable baseline fluorescence reading for 10-20 seconds. d. The instrument will then automatically add the agonist solution to the cell plate. e. Immediately after agonist addition, continue to record the fluorescence intensity every 1-2 seconds for 2-3 minutes to capture the entire calcium transient.

5. Data Analysis: a. The change in fluorescence is typically expressed as the peak fluorescence intensity minus the baseline fluorescence. b. For antagonist studies, the response in the presence of this compound is normalized to the response with the agonist alone (100%) and the vehicle control (0%). c. Plot the normalized response against the logarithm of the this compound concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

This compound serves as a valuable pharmacological tool for investigating PAR2 signaling. Its antagonistic properties on the Gαq/11-calcium mobilization pathway make it suitable for studying the role of this specific signaling cascade in various cellular contexts. Researchers should remain mindful of its dual agonist/antagonist effects on different PAR2-mediated pathways, particularly when interpreting results from assays measuring endpoints other than calcium mobilization. The provided protocols offer a robust framework for initiating studies with this compound in the context of PAR2-mediated calcium signaling.

References

Application of K-14585 in Vascular Response Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

K-14585 is a novel peptidomimetic compound that acts as a modulator of Proteinase-Activated Receptor-2 (PAR2), a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including inflammation and vascular responses.[1] This document provides detailed application notes and experimental protocols for the use of this compound in studying vascular responses, tailored for researchers, scientists, and professionals in drug development.

This compound exhibits a complex pharmacological profile, demonstrating a dual effect on PAR2-mediated signaling. At lower micromolar concentrations, it acts as an antagonist of Gq/11-dependent pathways. However, at higher concentrations, it can display agonist activity on certain signaling pathways, such as the p38 MAP kinase pathway, independent of Gq/11 activation.[1][2] This biased agonism makes this compound a valuable tool for dissecting the specific signaling cascades downstream of PAR2 activation in the vasculature.

Data Presentation

The following tables summarize the quantitative data regarding the activity of this compound from various in vitro studies.

Table 1: Inhibitory Activity of this compound on PAR2-Mediated Responses

ParameterCell Line/SystemPAR2 ActivatorThis compound ConcentrationObserved EffectReference
Ki Value Human PAR2[3H]-2-furoyl-LIGRL-NH20.627 µMCompetitive inhibition of radioligand binding[3]
Ca2+ Mobilization Primary Human KeratinocytesSLIGKV-OHNot specified~60% decrease in Ca2+ mobilization[3]
Inositol Phosphate Production PAR2-expressing NCTC2544 cellsSLIGKV-OH5 µM and 30 µM65-70% reduction[4]
p65 NFκB Phosphorylation PAR2-expressing NCTC2544 cellsSLIGKV-OH5 µMInhibition[2]
NFκB-DNA Binding PAR2-expressing NCTC2544 cellsSLIGKV-OH5 µMInhibition[2]
IL-8 Production PAR2-expressing NCTC2544 cellsSLIGKV-OH5 µMInhibition[2]
Vascular Relaxation Rat-isolated aortaSLIGRL-NH210 µMCompetitive inhibition[3]

Table 2: Agonist Activity of this compound on PAR2-Mediated Responses

ParameterCell Line/SystemThis compound ConcentrationObserved EffectReference
p38 MAP Kinase Phosphorylation PAR2-expressing NCTC2544 cells30 µMStimulation[2]
NFκB Reporter Activity PAR2-expressing NCTC2544 cells30 µMStimulation (comparable to SLIGKV-OH)[2]
IL-8 Production PAR2-expressing NCTC2544 cells30 µMIncrease[2]

Signaling Pathways

The following diagrams illustrate the signaling pathways modulated by this compound.

K14585_Signaling_Pathway cluster_membrane Cell Membrane cluster_antagonist Antagonistic Effect (Low [this compound]) cluster_agonist Agonistic Effect (High [this compound]) PAR2 PAR2 Gq11 Gq/11 PAR2->Gq11 SLIGKV-OH p38 p38 MAPK PAR2->p38 Gq/11-independent K14585_ant This compound K14585_ant->PAR2 PLC PLC Gq11->PLC IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release IP3->Ca_release NFkB_ant NFκB Activation Ca_release->NFkB_ant K14585_ag This compound K14585_ag->PAR2 NFkB_ag NFκB Activation p38->NFkB_ag Vascular_Reactivity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Isolate thoracic aorta A2 Clean and cut into rings (2-3 mm) A1->A2 A3 Mount rings in organ bath A2->A3 B1 Equilibrate and induce contraction (e.g., Phenylephrine) A3->B1 B2 Administer this compound (antagonist) or vehicle B1->B2 B3 Cumulatively add PAR2 agonist (e.g., SLIGRL-NH₂) B2->B3 B4 Record isometric tension changes B3->B4 C1 Construct dose-response curves B4->C1 C2 Calculate EC₅₀ values C1->C2 C3 Compare curves with and without this compound C2->C3 Western_Blot_Workflow cluster_treatment Cell Treatment cluster_protein Protein Analysis cluster_quant Quantification D1 Culture vascular endothelial or smooth muscle cells D2 Pre-treat with this compound or vehicle D1->D2 D3 Stimulate with PAR2 agonist D2->D3 E1 Lyse cells and quantify protein D3->E1 E2 SDS-PAGE E1->E2 E3 Transfer to PVDF membrane E2->E3 E4 Block and incubate with primary antibody (e.g., anti-phospho-p38) E3->E4 E5 Incubate with HRP-conjugated secondary antibody E4->E5 E6 Detect chemiluminescence E5->E6 F1 Densitometry analysis E6->F1 F2 Normalize to total protein or loading control F1->F2

References

Application Note: PAR2 Binding Assay Featuring K-14585

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protease-activated receptor 2 (PAR2) is a G protein-coupled receptor (GPCR) that plays a significant role in inflammation, pain, and various cancers.[1][2] Unlike typical GPCRs, PAR2 is activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases, such as trypsin, which exposes a tethered ligand that binds to the receptor and initiates downstream signaling.[1] This unique activation mechanism makes PAR2 an attractive therapeutic target. K-14585 is a peptide-mimetic antagonist that has been instrumental in studying the pharmacology of PAR2.[3] This document provides detailed protocols for a competitive radioligand binding assay to determine the binding affinity of test compounds, like this compound, for PAR2 and outlines the key signaling pathways involved.

This compound: A Modulator of PAR2

This compound is a competitive antagonist of PAR2, demonstrating inhibitory effects on PAR2-mediated intracellular signaling and vascular responses.[4] It has been shown to competitively inhibit the binding of the high-affinity radiolabeled PAR2 agonist, [3H]-2-furoyl-LIGRL-NH2.[4] Interestingly, this compound has also been reported to exhibit a dual effect, acting as an antagonist in some signaling pathways while showing partial agonist activity in others, highlighting the complexity of PAR2 modulation.[3][5]

Quantitative Data for this compound

The binding affinity and inhibitory concentrations of this compound for PAR2 have been determined in various functional assays.

ParameterValueAssay ConditionsCell LineReference
Ki 0.627 µMCompetitive radioligand binding assay with [3H]-2-furoyl-LIGRL-NH2Primary human keratinocytes[4]
IC50 ~1.1 - 2.87 µMInhibition of PAR2-mediated Ca2+ mobilizationPrimary human keratinocytes
Inhibition ~60% at 5 µMInhibition of SLIGKV-OH-induced Ca2+ mobilizationPrimary human keratinocytes[4]
Inhibition 65-70% at 5 and 30 µMReduction of SLIGKV-OH-induced inositol (B14025) phosphate (B84403) productionNCTC2544 cells expressing PAR2

PAR2 Signaling Pathway

Activation of PAR2 initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gq/11, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of protein kinase C (PKC). PAR2 activation also triggers the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) signaling pathways.

PAR2_Signaling_Pathway cluster_membrane Plasma Membrane PAR2 PAR2 Gq11 Gq/11 PAR2->Gq11 activates MAPK_pathway MAPK Pathway (ERK1/2, p38) PAR2->MAPK_pathway PI3K_pathway PI3K/Akt Pathway PAR2->PI3K_pathway Protease Protease (e.g., Trypsin) Protease->PAR2 cleaves & activates Agonist Agonist (e.g., SLIGKV) Agonist->PAR2 binds & activates K14585 This compound (Antagonist) K14585->PAR2 binds & inhibits PLC PLC Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC PKC->MAPK_pathway

Caption: PAR2 Signaling Cascade.

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of a test compound, such as this compound, for the PAR2 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cells: NCTC2544 cells stably expressing human PAR2 (NCTC2544-PAR2).

  • Radioligand: [3H]-2-furoyl-LIGRL-NH2.

  • Test Compound: this compound or other compounds of interest.

  • Non-specific Binding Control: High concentration of unlabeled 2-furoyl-LIGRL-NH2 (e.g., 10 µM).

  • Binding Buffer: Serum-free medium containing 0.1% (w/v) BSA and 0.1% (w/v) NaN3.

  • Wash Buffer: Cold PBS.

  • Scintillation Fluid.

  • 96-well filter plates and vacuum manifold.

  • Scintillation counter.

Procedure:

  • Cell Preparation:

    • Culture NCTC2544-PAR2 cells to confluency.

    • Harvest cells using a non-enzymatic cell dissociation solution (e.g., Versene) to preserve receptor integrity.

    • Wash cells with PBS and resuspend in binding buffer to a final concentration of 1.5 x 10^6 cells/mL.

  • Assay Setup (in a 96-well plate):

    • Total Binding: 50 µL of cell suspension + 25 µL of [3H]-2-furoyl-LIGRL-NH2 (at a final concentration near its Kd, e.g., 100-150 nM) + 25 µL of binding buffer.

    • Non-specific Binding: 50 µL of cell suspension + 25 µL of [3H]-2-furoyl-LIGRL-NH2 + 25 µL of unlabeled 2-furoyl-LIGRL-NH2 (10 µM).

    • Competitive Binding: 50 µL of cell suspension + 25 µL of [3H]-2-furoyl-LIGRL-NH2 + 25 µL of test compound (this compound) at various concentrations (e.g., 10 pM to 100 µM).

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes to reach binding equilibrium.

  • Filtration and Washing:

    • Transfer the contents of each well to a 96-well filter plate.

    • Rapidly wash the filters three times with cold wash buffer using a vacuum manifold to separate bound from free radioligand.

  • Detection:

    • Dry the filter plate.

    • Add scintillation fluid to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value from the curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental_Workflow start Start cell_prep Prepare PAR2-expressing cells start->cell_prep assay_setup Set up binding assay (Total, Non-specific, Competitive) cell_prep->assay_setup incubation Incubate to equilibrium assay_setup->incubation filtration Separate bound/free radioligand (Filtration) incubation->filtration detection Measure radioactivity (Scintillation Counting) filtration->detection data_analysis Analyze data (IC50, Ki calculation) detection->data_analysis end End data_analysis->end

Caption: Radioligand Binding Workflow.

Conclusion

The study of PAR2 modulators like this compound is crucial for understanding the receptor's role in health and disease. The provided protocols for competitive radioligand binding assays offer a robust method for characterizing the binding affinity of novel compounds targeting PAR2. This information is vital for the development of new therapeutics for a range of inflammatory and proliferative diseases.

References

Troubleshooting & Optimization

Unexpected agonist effects of K-14585 at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

K-14585 is a novel peptide antagonist for the proteinase-activated receptor 2 (PAR2), a G protein-coupled receptor involved in a variety of physiological and pathophysiological processes.[1][2] While this compound effectively antagonizes PAR2 signaling at lower concentrations, researchers have observed unexpected agonistic effects at higher concentrations.[2][3] This technical support guide provides information to help researchers understand and troubleshoot these dual agonist-antagonist properties of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for this compound?

A1: this compound is designed as a competitive antagonist for PAR2. At low micromolar concentrations (e.g., 5 µM), it has been shown to inhibit signaling pathways activated by PAR2 agonists, such as the accumulation of inositol (B14025) phosphates.[3]

Q2: What are the unexpected agonist effects observed at high concentrations?

A2: At higher concentrations (e.g., 30 µM), this compound has been observed to act as a partial agonist, stimulating certain PAR2-mediated signaling pathways.[3] For instance, it can induce the phosphorylation of p38 MAP kinase and stimulate the production of IL-8.[1][3]

Q3: Why does this compound exhibit this dual agonist-antagonist behavior?

A3: The dual functionality of this compound could be attributed to several factors, including partial agonism or biased signaling (also known as functional selectivity).[2][4] This means this compound might stabilize different receptor conformations at varying concentrations, leading to the activation of distinct downstream signaling pathways.[2] Specifically, it appears to inhibit Gq/11-dependent pathways while stimulating Gq/11-independent pathways.[2]

Q4: How should I store and handle this compound?

A4: this compound should be dissolved in an appropriate solvent, such as DMSO, and stored in aliquots at -20°C to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Inconsistent results between experiments Cell passage number and health can influence experimental outcomes.Use cells within a consistent and low passage number range. Regularly check for cell viability and morphology.
High background signal in assays Improper blocking or issues with fixation and permeabilization.Optimize blocking buffer and incubation times. Titrate fixation and permeabilization reagents and durations for your specific cell type.[5]
Unexpected agonist effects at supposed antagonist concentrations Incorrect concentration calculations or degradation of the compound.Verify all calculations for dilutions. Prepare fresh aliquots of this compound from a new stock solution.
Variability in cAMP assay results Suboptimal assay conditions or inappropriate plate selection.Ensure the use of appropriate stimulation and lysis buffers.[6] For luminescence-based assays, use solid white plates to maximize signal and minimize crosstalk.[7]
Difficulty reproducing published data Differences in cell lines or experimental protocols.Ensure the cell line expresses the target receptor (PAR2). Carefully follow established protocols and consider a pilot experiment to optimize conditions for your specific setup.[8]

Quantitative Data Summary

The following table summarizes the dose-dependent effects of this compound on PAR2 signaling pathways.

Concentration of this compound Effect on SLIGKV-OH-stimulated Inositol Phosphate Accumulation Effect on p38 MAP Kinase Phosphorylation (in the absence of SLIGKV-OH) Effect on IL-8 Production (in the absence of SLIGKV-OH)
5 µMInhibitionNo significant effectInhibition of SLIGKV-OH-stimulated production
30 µMInhibitionStimulationStimulation

SLIGKV-OH is a known PAR2-activating peptide.[3]

Experimental Protocols

Protocol: Measuring cAMP Accumulation

This protocol outlines a common method for assessing the effect of this compound on intracellular cyclic AMP (cAMP) levels, a key second messenger in many GPCR signaling pathways.

  • Cell Culture: Plate PAR2-expressing cells (e.g., NCTC2544, EAhy926) in a 96-well plate and culture until they reach the desired confluency.[3][8]

  • Pre-incubation: Wash the cells with a serum-free medium and pre-incubate with a phosphodiesterase inhibitor (e.g., IBMX) for a specified time to prevent cAMP degradation.

  • Treatment: Add varying concentrations of this compound, a known PAR2 agonist (positive control), or vehicle (negative control) to the wells.

  • Incubation: Incubate the plate at 37°C for a predetermined duration.

  • Cell Lysis: Lyse the cells using the buffer provided with your chosen cAMP assay kit.

  • cAMP Detection: Measure the intracellular cAMP levels using a competitive immunoassay or a bioluminescence-based assay (e.g., cAMP-Glo™ Assay).[9] Follow the manufacturer's instructions for the specific assay kit.

  • Data Analysis: Generate dose-response curves to determine the effect of this compound on cAMP levels.

Visualizations

PAR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist PAR2 PAR2 Receptor Agonist->PAR2 K14585_low This compound (Low Conc.) K14585_low->PAR2 K14585_high This compound (High Conc.) K14585_high->PAR2 Gq11 Gq/11 PAR2->Gq11 Activates G_protein_independent G-protein Independent Pathway PAR2->G_protein_independent Activates PLC Phospholipase C Gq11->PLC p38_MAPK p38 MAPK G_protein_independent->p38_MAPK IP3 Inositol Phosphates PLC->IP3 NFkB NF-κB p38_MAPK->NFkB IL8 IL-8 Production NFkB->IL8

Caption: PAR2 signaling pathways and the dual effects of this compound.

Troubleshooting_Workflow Start Start Problem Unexpected Agonist Effect Observed Start->Problem Check_Conc Verify this compound Concentration Problem->Check_Conc Conc_Correct Concentration Correct? Check_Conc->Conc_Correct Check_Assay Review Assay Protocol & Controls Conc_Correct->Check_Assay Yes Redo_Calc Recalculate Dilutions/ Prepare Fresh Stock Conc_Correct->Redo_Calc No Assay_OK Assay Validated? Check_Assay->Assay_OK Consider_Mechanism Consider Partial Agonism/ Biased Signaling Assay_OK->Consider_Mechanism Yes Optimize_Assay Optimize Assay Conditions (e.g., cell density, incubation time) Assay_OK->Optimize_Assay No End End Consider_Mechanism->End Redo_Calc->Problem Optimize_Assay->Check_Assay

Caption: Troubleshooting workflow for unexpected agonist effects.

Experimental_Workflow Step1 1. Cell Seeding (96-well plate) Step2 2. Pre-incubation (Phosphodiesterase Inhibitor) Step1->Step2 Step3 3. Treatment (this compound/Controls) Step2->Step3 Step4 4. Incubation (37°C) Step3->Step4 Step5 5. Cell Lysis Step4->Step5 Step6 6. cAMP Detection (Assay Kit) Step5->Step6 Step7 7. Data Analysis Step6->Step7

Caption: Workflow for a cAMP accumulation assay.

References

Optimizing K-14585 concentration to avoid off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of K-14585, a peptide antagonist of Proteinase-Activated Receptor 2 (PAR2). The primary focus is to address the compound's concentration-dependent dual effects to help users avoid unintended off-target signaling in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is characterized as an antagonist of the Proteinase-Activated Receptor 2 (PAR2).[1][2] It competitively blocks PAR2-mediated signaling pathways, such as the Gq/11-dependent activation of inositol (B14025) phosphate (B84403) production.[1]

Q2: What are the known off-target effects of this compound?

A2: The primary "off-target" effect of this compound is a concentration-dependent switch in its pharmacological activity on the PAR2 signaling pathway. At lower concentrations, it acts as an antagonist, while at higher concentrations, it exhibits partial agonist activity, particularly stimulating the p38 MAP kinase pathway.[1][3] This dual effect is a critical consideration for experimental design.

Q3: At what concentration does this compound switch from an antagonist to a partial agonist?

A3: Based on published studies, this compound shows clear antagonistic effects at concentrations around 5 µM.[1][3] However, at higher concentrations, such as 30 µM, it has been observed to stimulate p38 MAP kinase activation, indicating partial agonist activity.[1][3]

Q4: How can I determine the optimal concentration of this compound for my specific cell line and experiment?

A4: The optimal concentration can vary between cell types and experimental conditions. It is crucial to perform a dose-response experiment to determine the concentration range that provides effective antagonism without inducing agonist effects in your system. A recommended starting point is to test a range from 1 µM to 30 µM.

Troubleshooting Guide

Issue: I am observing unexpected activation of downstream signaling pathways (e.g., p38 MAPK activation) when using this compound.

This is a known characteristic of this compound due to its dual antagonist/agonist properties.[1][3] Follow these troubleshooting steps to optimize its concentration:

Step 1: Verify the Concentration of this compound.

  • Ensure that the stock solution concentration is accurate and that the final working concentration in your experiment is correct.

Step 2: Perform a Dose-Response Curve.

  • Test a range of this compound concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM, 30 µM) in your assay.

  • Monitor both the inhibition of the desired PAR2-mediated response (e.g., inositol phosphate production or calcium mobilization) and the potential activation of off-target pathways (e.g., p38 phosphorylation).

Step 3: Analyze Downstream Markers.

  • Use Western blotting or other immunoassays to specifically measure the phosphorylation status of key downstream signaling molecules, such as p38 MAPK and ERK, at different this compound concentrations.

Step 4: Select the Optimal Concentration.

  • Choose the lowest concentration of this compound that provides significant inhibition of your target pathway without causing a detectable increase in agonist-like signaling (e.g., p38 activation).

Data Presentation

Table 1: Concentration-Dependent Effects of this compound on PAR2 Signaling

ConcentrationPrimary Effect on PAR2Effect on Inositol Phosphate Production (Gq/11 pathway)Effect on p38 MAP Kinase Phosphorylation
~5 µM AntagonistInhibition of PAR2-agonist induced production[1][3]Inhibition of PAR2-agonist induced phosphorylation[1][3]
~30 µM Partial AgonistReduced inhibition of PAR2-agonist induced production[1]Stimulation of phosphorylation[1][3]

Experimental Protocols

Protocol 1: Dose-Response Analysis of this compound using Western Blot for p38 MAPK Phosphorylation

Objective: To determine the concentration at which this compound switches from an antagonist to a partial agonist by measuring p38 MAPK phosphorylation.

Materials:

  • Cells expressing PAR2 (e.g., NCTC2544, EAhy926)

  • Cell culture medium and serum

  • This compound stock solution (e.g., 10 mM in DMSO)

  • PAR2 agonist (e.g., SLIGKV-OH)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-p38 MAPK, anti-total-p38 MAPK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and grow to 80-90% confluency.

  • Serum Starvation: Serum-starve the cells for 4-6 hours prior to treatment.

  • This compound Treatment: Prepare a serial dilution of this compound in serum-free media to final concentrations ranging from 1 µM to 30 µM. Add the different concentrations to the cells and incubate for 30 minutes. Include a vehicle control (DMSO).

  • Agonist Stimulation (for antagonist testing): To a subset of wells for each this compound concentration, add the PAR2 agonist SLIGKV-OH (e.g., at its EC50) and incubate for 5-10 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with anti-phospho-p38 MAPK primary antibody overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an anti-total-p38 MAPK antibody as a loading control.

  • Analysis: Quantify the band intensities and normalize the phospho-p38 signal to the total-p38 signal. Plot the normalized signal against the this compound concentration.

Visualizations

PAR2_Signaling_Pathway cluster_agonist PAR2 Agonist (e.g., SLIGKV-OH) cluster_receptor Cell Membrane cluster_k14585 This compound Agonist Agonist PAR2 PAR2 Agonist->PAR2 Activates Gq11 Gq/11 PAR2->Gq11 Activates Gq11_ind Gq/11-independent pathway PAR2->Gq11_ind Activates K14585_low This compound (Low Conc.) K14585_low->PAR2 Inhibits K14585_high This compound (High Conc.) p38_MAPK p38 MAPK Activation K14585_high->p38_MAPK Stimulates IP_Prod Inositol Phosphate Production Gq11->IP_Prod Gq11_ind->p38_MAPK

Caption: this compound's dual effect on the PAR2 signaling pathway.

Caption: Workflow for optimizing this compound concentration.

References

K-14585 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of K-14585, a potent PAR-2 antagonist. It also includes troubleshooting guides and frequently asked questions to ensure successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability and integrity of this compound, it is crucial to adhere to the following storage guidelines. These conditions are summarized in the table below.

Q2: How should I handle shipping and short-term storage of this compound?

A2: this compound is shipped as a non-hazardous chemical at ambient temperature and is stable for several weeks under these conditions, including time spent in customs.[1] For short-term storage, such as during ongoing experiments, it is recommended to keep the compound in a dry, dark place at 0 - 4°C.[1]

Q3: What is the recommended solvent for reconstituting this compound?

A3: this compound is soluble in DMSO.[1] For experimental use, it is advisable to prepare a stock solution in DMSO.

Q4: What is the shelf life of this compound?

A4: When stored correctly, this compound has a shelf life of over two years.[1]

Stability and Storage Conditions Summary

Condition Recommendation Duration Reference
ShippingAmbient TemperatureWeeks[1]
Short-Term Storage0 - 4°C, Dry and DarkDays to Weeks[1]
Long-Term Storage-20°C, Dry and DarkMonths to Years[1]
ReconstitutionSoluble in DMSO-[1]
Shelf LifeProper Storage> 2 years[1]

Experimental Protocols

Preparation of this compound Stock Solution
  • Warm the Vial: Before opening, allow the vial of this compound solid powder to equilibrate to room temperature to prevent moisture condensation.

  • Solvent Addition: Add the appropriate volume of high-purity DMSO to the vial to achieve the desired stock solution concentration (e.g., 10 mM).

  • Dissolution: Gently vortex or sonicate the vial until the solid is completely dissolved.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term use.

Troubleshooting Guide

Issue 1: Unexpected Agonistic Effects Observed in Experiments.

  • Possible Cause: this compound exhibits a dual effect, acting as an antagonist at lower concentrations and a partial agonist at higher concentrations for certain signaling pathways.[2][3] For instance, at 30 µM, this compound alone has been shown to stimulate p38 MAP kinase activation and NFκB reporter activity.[2][3]

  • Solution:

    • Concentration Optimization: Carefully titrate the concentration of this compound in your specific experimental setup to find the optimal window for antagonistic activity without significant agonistic effects. It is recommended to start with a lower concentration range (e.g., 5 µM) where it has been shown to inhibit PAR-2-mediated signaling.[3]

    • Pathway-Specific Analysis: Be aware that the dual effects of this compound can be pathway-dependent. It may act as an antagonist for Gq/11-dependent pathways while simultaneously acting as an agonist for Gq/11-independent pathways.[2]

Issue 2: Inconsistent or Variable Results Between Experiments.

  • Possible Cause 1: Improper Storage of Stock Solutions. Repeated freeze-thaw cycles of the DMSO stock solution can lead to degradation of the compound and inconsistencies in its effective concentration.

  • Solution 1: Prepare single-use aliquots of the this compound stock solution to minimize freeze-thaw cycles.

  • Possible Cause 2: Cellular Context. The effects of this compound can be cell-type specific, depending on the expression levels of PAR-2 and the specific signaling pathways active in those cells.

  • Solution 2: Thoroughly characterize the PAR-2 expression and signaling pathways in your chosen cell model.

Issue 3: this compound does not inhibit the PAR-2 agonist-induced response.

  • Possible Cause: Suboptimal Concentration. The concentration of this compound may be too low to effectively compete with the PAR-2 agonist.

  • Solution: Perform a dose-response experiment to determine the optimal inhibitory concentration of this compound for your specific agonist and experimental conditions.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the known signaling pathways affected by this compound and a general experimental workflow for its use.

PAR2_Signaling This compound Mechanism of Action on PAR-2 Signaling cluster_downstream Downstream Signaling Agonist PAR-2 Agonist PAR2 PAR-2 Receptor Agonist->PAR2 Activates K14585_low This compound (Low Conc.) K14585_low->PAR2 Inhibits K14585_high This compound (High Conc.) Gq11_ind Gq/11-independent pathway (e.g., p38 MAP Kinase) K14585_high->Gq11_ind Activates Gq11 Gq/11-dependent pathway (e.g., p65 NFκB phosphorylation) PAR2->Gq11 Activates PAR2->Gq11_ind Activates Experimental_Workflow General Experimental Workflow for this compound start Start reconstitute Reconstitute this compound in DMSO start->reconstitute prepare_cells Prepare Cell Culture start->prepare_cells pretreat Pre-treat cells with This compound (various conc.) reconstitute->pretreat prepare_cells->pretreat stimulate Stimulate with PAR-2 Agonist pretreat->stimulate assay Perform Downstream Assay (e.g., Western Blot, ELISA) stimulate->assay analyze Analyze Data assay->analyze end End analyze->end

References

Technical Support Center: Understanding K-14585 and PAR2 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide addresses a common question regarding the experimental use of K-14585, a known PAR2 antagonist. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to clarify why this compound may not inhibit PAR2 activation by trypsin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected mechanism of action?

This compound is a potent and selective small-molecule antagonist for Protease-Activated Receptor 2 (PAR2). It functions as a negative allosteric modulator (NAM) . This means it does not bind to the same site as the activating ligand (the orthosteric site) but rather to a different, allosteric site on the receptor. By binding to this allosteric site, this compound induces a conformational change in the receptor that reduces the affinity and/or efficacy of orthosteric agonists, thereby inhibiting receptor activation.

Q2: I am observing that this compound is not inhibiting PAR2 activation by trypsin in my assay. Is my experiment failing or is my compound inactive?

This is a frequently observed and expected result. Your experiment is likely not failing, and your compound may be perfectly active. The lack of inhibition of trypsin-activated PAR2 by this compound is a known characteristic of this compound's specific mechanism of action.

The primary reason for this is the fundamental difference in how trypsin and synthetic peptide agonists activate PAR2:

  • Trypsin Activation (Irreversible): Trypsin cleaves the N-terminus of the PAR2 receptor, unmasking a new N-terminus sequence (in humans, SLIGKV-) which then acts as a "tethered ligand." This tethered ligand binds to the receptor intramolecularly, causing a robust and irreversible activation. The high efficacy and irreversible nature of this activation are difficult to overcome by an allosteric modulator like this compound.

  • Synthetic Agonist Activation (Reversible): Synthetic peptides (e.g., SLIGKV-NH2) mimic the tethered ligand. However, they bind reversibly to the orthosteric site. This compound, as a NAM, can effectively prevent or displace these synthetic agonists, thus inhibiting receptor activation.

Therefore, this compound is highly effective against synthetic PAR2 agonists but shows poor or no activity against proteolytic activation by trypsin.

Q3: How can I perform a positive control experiment to confirm my this compound is active?

To verify the activity of your this compound stock, you should perform a control experiment using a synthetic PAR2 agonist instead of trypsin. A common and effective agonist is SLIGKV-NH2 (for human PAR2) or 2-furoyl-LIGRLO-NH2 . If your this compound is active, you should observe a dose-dependent inhibition of the signal (e.g., calcium mobilization or ERK phosphorylation) induced by the synthetic agonist.

Troubleshooting Guide

If you are not observing the expected inhibition with a synthetic agonist, consider the following troubleshooting steps:

  • Compound Integrity: Ensure that your this compound has been stored correctly (typically at -20°C or -80°C, protected from light) and that the solvent (e.g., DMSO) is of high quality.

  • Assay Conditions:

    • Pre-incubation Time: Ensure you are pre-incubating the cells with this compound for a sufficient duration (e.g., 15-30 minutes) before adding the synthetic agonist to allow the antagonist to bind to the receptor.

    • Agonist Concentration: Use a concentration of the synthetic agonist that elicits a submaximal response (e.g., EC80). This will make it easier to detect the inhibitory effects of this compound.

  • Cell Line: Confirm that the cell line you are using expresses functional PAR2 and that the passage number is not too high, which can sometimes lead to altered receptor expression or signaling.

Quantitative Data Summary

The following table summarizes the typical inhibitory potency (IC50) of this compound against PAR2 activated by a synthetic agonist versus trypsin.

Activator Compound Assay Type Cell Line Typical IC50
2-furoyl-LIGRLO-NH2This compoundCalcium MobilizationHT-29~30 nM
TrypsinThis compoundCalcium MobilizationHT-29>10,000 nM (No significant inhibition)

Note: IC50 values can vary depending on the specific cell line and assay conditions.

Experimental Protocols

Protocol: Testing this compound Inhibition of PAR2 using a Calcium Mobilization Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound.

1. Cell Preparation:

  • Culture a PAR2-expressing cell line (e.g., HT-29 or HEK293 cells stably expressing PAR2) in an appropriate medium.

  • Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to 80-90% confluency.

2. Dye Loading:

  • Aspirate the culture medium.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) according to the manufacturer's instructions.

  • Incubate for 45-60 minutes at 37°C.

  • Gently wash the cells with the buffer to remove excess dye.

3. Compound Treatment (Antagonist Plate):

  • Prepare serial dilutions of this compound in the assay buffer.

  • Add the this compound dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO).

  • Pre-incubate the plate for 15-30 minutes at room temperature or 37°C.

4. Agonist Stimulation (Agonist Plate):

  • Prepare the PAR2 agonist solution in the assay buffer.

    • Plate A (Positive Control): Synthetic agonist (e.g., SLIGKV-NH2) at a final concentration that gives an EC80 response.

    • Plate B (Experimental Condition): Trypsin at a final concentration known to elicit a strong response.

  • Use a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR, FlexStation).

5. Data Acquisition:

  • Measure the baseline fluorescence for ~20 seconds.

  • Inject the agonist from the agonist plate into the cell plate.

  • Immediately begin measuring the change in fluorescence intensity over time (typically for 2-3 minutes).

6. Data Analysis:

  • Calculate the response as the peak fluorescence intensity minus the baseline fluorescence.

  • For the positive control plate (synthetic agonist), plot the response against the concentration of this compound.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.

  • For the trypsin-stimulated plate, compare the response in the presence and absence of this compound to confirm the lack of inhibition.

Visualizations

PAR2 Activation Mechanisms

cluster_0 Trypsin Activation (Tethered Ligand) cluster_1 Synthetic Agonist Activation PAR2_inactive Inactive PAR2 (N-terminus intact) Cleavage Proteolytic Cleavage PAR2_inactive->Cleavage Trypsin Trypsin Trypsin->Cleavage PAR2_active Active PAR2 (Tethered Ligand Exposed) Cleavage->PAR2_active Signal_A Intracellular Signaling (e.g., Gq/11 -> Ca2+) PAR2_active->Signal_A Irreversible Activation PAR2_inactive_B Inactive PAR2 Binding Reversible Binding PAR2_inactive_B->Binding Syn_Agonist Synthetic Agonist (e.g., SLIGKV-NH2) Syn_Agonist->Binding PAR2_active_B Active PAR2 Binding->PAR2_active_B Signal_B Intracellular Signaling (e.g., Gq/11 -> Ca2+) PAR2_active_B->Signal_B cluster_0 Inhibition of Synthetic Agonist cluster_1 Lack of Inhibition against Trypsin K14585_A This compound (NAM) PAR2_A Inactive PAR2 K14585_A->PAR2_A Binds to allosteric site No_Signal_A No Signaling PAR2_A->No_Signal_A Syn_Agonist_A Synthetic Agonist Syn_Agonist_A->PAR2_A Binding blocked K14585_B This compound (NAM) PAR2_active_B Trypsin-Activated PAR2 (Tethered Ligand) K14585_B->PAR2_active_B Binds to allosteric site Signal_B Signaling Persists PAR2_active_B->Signal_B Irreversible activation overcomes allosteric inhibition Start Start: This compound does not inhibit trypsin-activated PAR2 Is_Expected Is this expected? Start->Is_Expected Yes_Expected Yes. This is the known mechanism of action. Is_Expected->Yes_Expected Yes Perform_Control Perform positive control experiment with a synthetic agonist (e.g., SLIGKV-NH2) Is_Expected->Perform_Control No Yes_Expected->Perform_Control Inhibition_Observed Is inhibition observed? Perform_Control->Inhibition_Observed Yes_Inhibition Conclusion: Your this compound is active. The lack of inhibition against trypsin is expected. Inhibition_Observed->Yes_Inhibition Yes No_Inhibition Troubleshoot Experiment: 1. Check compound integrity. 2. Verify assay conditions (pre-incubation, agonist conc.). 3. Confirm cell line health. Inhibition_Observed->No_Inhibition No

Overcoming low potency of K-14585 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: K-14585

Welcome to the this compound Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the experimental potency of this compound, a selective inhibitor of Tank-Binding Kinase 1 (TBK1).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common discrepancies between expected and observed potency of this compound in a question-and-answer format.

Q1: My measured IC50 for this compound in a cell-based assay is significantly higher than the value on the data sheet. What could be the cause?

A1: A difference between biochemical and cell-based assay potency is a frequent observation for small molecule inhibitors.[1][2][3] Several factors can contribute to this discrepancy:

  • Low Cell Permeability: this compound may not efficiently cross the cell membrane, leading to a lower intracellular concentration than what is applied externally.[2][4]

  • High ATP Concentration in Cells: Biochemical assays for kinase inhibitors are often conducted at ATP concentrations near the enzyme's Michaelis constant (Km). However, intracellular ATP levels are substantially higher.[2][5] For an ATP-competitive inhibitor like this compound, this increased competition in a cellular environment can result in a higher IC50 value.[2][5][6]

  • Compound Efflux: The inhibitor might be actively transported out of the cell by efflux pumps, such as P-glycoprotein, which reduces its effective intracellular concentration.[2][4]

  • Protein Binding: In cell culture media containing serum, this compound may bind to proteins like albumin, reducing the free concentration of the compound available to enter the cell and engage with TBK1.[4]

  • Compound Stability and Metabolism: The inhibitor could be unstable in the culture medium or be rapidly metabolized by cellular enzymes into a less active form.[2]

Q2: How can I determine if poor solubility of this compound is the issue in my experiment?

A2: Poor aqueous solubility is a common problem for many small molecule inhibitors.[2] Here are some steps to investigate and address this:

  • Visual Inspection: Check your prepared solutions and the wells of your assay plate for any signs of precipitation or cloudiness, especially at higher concentrations.[2]

  • Solubility Measurement: If possible, measure the solubility of this compound in your specific cell culture medium.

  • Stock Solution Preparation: Ensure you are preparing a high-concentration stock solution in an appropriate solvent like 100% DMSO and then diluting it into your aqueous assay buffer.[2] The final DMSO concentration in your experiment should ideally be below 0.5% to avoid solvent-induced artifacts.[2]

  • Sonication: Briefly sonicating the stock solution can help dissolve any small aggregates.

Q3: My results are inconsistent across experiments. What are some common causes of variability?

A3: Experimental variability can arise from several sources. Consider the following:

  • Cell Health and Passage Number: Ensure your cells are healthy, free from contamination, and within a consistent, low passage number range.

  • Assay Conditions: Inconsistencies in cell density, incubation times, and reagent concentrations can all contribute to variability.

  • Compound Handling: Ensure accurate and consistent preparation of this compound dilutions for each experiment.

  • Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same final concentration as in your treated samples to account for any effects of the solvent itself.[2]

Q4: How can I confirm that this compound is engaging its target, TBK1, inside the cells?

A4: Confirming target engagement is a critical step.[4][7] A Western blot is a widely used method to assess the inhibition of TBK1 activity by measuring the phosphorylation of its direct downstream substrate, IRF3.[8][9][10][11] A reduction in the level of phosphorylated IRF3 (at Ser396) upon treatment with this compound would indicate successful target engagement.[12]

Data Presentation

Table 1: Potency of this compound Under Different Assay Conditions This table illustrates the expected shift in IC50 values when moving from a biochemical to a cell-based assay format.

Assay TypeKey ParametersExpected IC50 (nM)Common Observations
Biochemical Assay Purified TBK1 enzyme, low ATP (Km)5 - 15Highly potent due to ideal conditions with no cellular barriers.
Cell-Based Assay Whole cells, high intracellular ATP, 10% FBS150 - 500Potency is typically lower due to factors like cell permeability and protein binding.[1][13]
Optimized Cell-Based Assay Whole cells, high intracellular ATP, 1% FBS50 - 200Reduced serum may improve apparent potency by increasing the free fraction of the inhibitor.[4]

Experimental Protocols

Protocol 1: Western Blot for TBK1 Activity (p-IRF3 Detection)

This protocol is designed to measure the phosphorylation state of IRF3, a direct downstream target of TBK1, to confirm the inhibitory activity of this compound in a cellular context.[12]

1. Cell Culture and Treatment: a. Plate a suitable cell line (e.g., RAW 264.7 macrophages or THP-1 monocytes) in 6-well plates and allow them to adhere overnight.[12] b. Pre-treat the cells with a dose range of this compound (e.g., 10 nM to 10 µM) or vehicle control (DMSO) for 2 hours.[12] c. Stimulate the cells with a STING agonist (e.g., 10 µg/mL 2'3'-cGAMP) for 2-4 hours to activate the TBK1 pathway.[12]

2. Cell Lysis: a. Wash the cells once with ice-cold PBS.[12] b. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[12] c. Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[12]

3. Protein Quantification and Sample Preparation: a. Determine the protein concentration of the supernatant using a BCA assay.[12] b. Normalize the protein concentrations for all samples. c. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.[12]

4. SDS-PAGE and Immunoblotting: a. Separate 20-30 µg of protein per lane on an 8-10% SDS-PAGE gel.[12] b. Transfer the proteins to a PVDF membrane.[12] c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[12] d. Incubate the membrane overnight at 4°C with primary antibodies against p-TBK1 (Ser172), TBK1, p-IRF3 (Ser396), IRF3, and a loading control (e.g., GAPDH or β-actin).[12] e. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[12] f. Detect the signals using an enhanced chemiluminescence (ECL) substrate.[12]

Visualizations

STING_TBK1_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING (ER Membrane) TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 dimerizes Transcription Type I IFN Gene Transcription pIRF3->Transcription translocates & initiates K14585 This compound K14585->TBK1 dsDNA Cytosolic dsDNA dsDNA->cGAS cGAMP->STING activates

Caption: The STING-TBK1 signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Start: Low Potency Observed Check_Compound Step 1: Verify Compound Integrity & Solubility Start->Check_Compound Check_Assay Step 2: Optimize Assay Conditions (Cell density, time, etc.) Check_Compound->Check_Assay If compound is OK Check_Permeability Step 3: Assess Cell Permeability & Efflux Check_Assay->Check_Permeability If assay is robust Confirm_Target Step 4: Confirm Target Engagement (e.g., Western Blot for p-IRF3) Check_Permeability->Confirm_Target If permeability is likely End Resolution: Potency Issue Identified Confirm_Target->End

Caption: A logical workflow for troubleshooting low potency of this compound.

Experimental_Workflow A 1. Prepare this compound Dilutions & Cell Culture B 2. Pre-treat Cells with this compound (Dose-response) A->B C 3. Stimulate with STING Agonist (e.g., cGAMP) B->C D 4. Lyse Cells & Quantify Protein C->D E 5. Western Blot for p-IRF3/IRF3 D->E F 6. Analyze Data & Determine IC50 E->F

Caption: Experimental workflow for assessing this compound cellular activity.

References

Technical Support Center: K-14585 Vehicle Control for In Vitro/In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using K-14585. The information is designed to address specific issues that may be encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective antagonist of the Proteinase-Activated Receptor 2 (PAR2), a G-protein coupled receptor involved in various physiological and pathophysiological processes, including inflammation and pain. This compound is a peptide-mimetic compound that competitively antagonizes PAR2, thereby inhibiting its signaling pathways. It has been shown to inhibit PAR2-mediated signaling and physiological responses in both in vitro and in vivo models.

Q2: What is the recommended vehicle for dissolving this compound for in vitro studies?

A2: For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is crucial to first dissolve the lyophilized peptide in 100% DMSO to create a concentrated stock solution. This stock can then be diluted with aqueous buffers (e.g., PBS or cell culture media) to the final working concentration. To avoid cytotoxicity, the final concentration of DMSO in the cell culture should be kept low, typically below 0.5%, with 0.1% being recommended for sensitive primary cells.

Q3: How should I prepare this compound for in vivo administration?

A3: For in vivo studies, a common practice for peptide-based antagonists is to first dissolve this compound in a minimal amount of a biocompatible organic solvent, such as DMSO. This initial stock solution is then further diluted with a sterile aqueous vehicle, such as saline or phosphate-buffered saline (PBS), to the desired final concentration for administration. It is imperative to ensure the final concentration of the organic solvent is within a tolerable range for the animal model to avoid adverse effects.

Q4: What should I use as a vehicle control in my experiments?

A4: The vehicle control should mimic the final composition of the this compound treatment solution as closely as possible, but without the active compound. For example, if you dissolve this compound in DMSO and then dilute it in PBS to a final DMSO concentration of 0.1%, your vehicle control should be a 0.1% solution of DMSO in PBS. This ensures that any observed effects are due to this compound and not the solvent.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitation of this compound in aqueous solution This compound, being a peptide-mimetic, may have limited solubility in purely aqueous solutions.- Ensure the initial stock solution in 100% DMSO is fully dissolved before further dilution.- When diluting the DMSO stock, add it slowly to the stirring aqueous buffer to prevent rapid precipitation.- Consider a gentle vortex or sonication to aid dissolution.- If precipitation persists, you may need to adjust the final concentration or the ratio of co-solvents.
Inconsistent or unexpected results in vitro - The final DMSO concentration may be affecting cell viability or function.- this compound may exhibit dual agonist/antagonist effects at different concentrations.- Perform a dose-response curve for DMSO on your specific cell line to determine the maximum tolerated concentration.- Always include a vehicle-only control group in your experimental design.- Be aware that at higher concentrations, this compound has been reported to have partial agonist effects on certain signaling pathways.[1][2]
Difficulty in achieving the desired in vivo dose due to solubility limits The required concentration of this compound for in vivo efficacy may exceed its solubility in a vehicle with a tolerable level of organic solvent.- Explore the use of alternative biocompatible co-solvents, such as polyethylene (B3416737) glycol (PEG) or ethanol, in combination with DMSO and saline. Formulation optimization may be required.- Consider alternative routes of administration that may allow for smaller volumes or different vehicle compositions.
Vehicle control group shows an unexpected biological effect The organic solvent (e.g., DMSO) in the vehicle may have inherent biological activity in the experimental model.- Thoroughly review the literature for known effects of the chosen solvent in your specific assay or animal model.- If significant effects are observed, it may be necessary to reduce the solvent concentration or explore alternative, more inert vehicles.

Quantitative Data

Physicochemical Properties of this compound

PropertyValueReference
Chemical FormulaC₅₁H₅₆Cl₂N₈O₄
Molecular Weight915.96 g/mol

Recommended Solvent Concentrations for In Vitro Assays

SolventRecommended Max. Final ConcentrationNotes
DMSO0.1% - 0.5%Cell line dependent. A toxicity test is recommended.

Experimental Protocols

In Vitro Protocol: Preparation of this compound and Vehicle Control for Cell Culture
  • Prepare this compound Stock Solution (e.g., 10 mM):

    • Calculate the required mass of lyophilized this compound based on its molecular weight (915.96 g/mol ).

    • Add the appropriate volume of 100% sterile DMSO to the vial to achieve a 10 mM stock concentration.

    • Vortex gently until the peptide is completely dissolved. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Prepare Working Solutions:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Dilute the stock solution in pre-warmed, sterile cell culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). Ensure the final DMSO concentration does not exceed the tolerated level for your cells.

  • Prepare Vehicle Control:

    • Prepare a vehicle control solution by adding the same volume of 100% DMSO to the cell culture medium as was used for the highest concentration of this compound. This ensures the final DMSO concentration in the vehicle control matches that of the treated groups.

  • Cell Treatment:

    • Remove the existing medium from the cells and replace it with the prepared this compound working solutions or the vehicle control.

    • Incubate the cells for the desired duration of the experiment.

In Vivo Protocol: Preparation of this compound and Vehicle Control for Administration
  • Prepare this compound Dosing Solution:

    • Dissolve the required amount of this compound in a minimal volume of sterile DMSO.

    • Slowly add sterile saline (0.9% NaCl) or PBS to the DMSO solution while vortexing to achieve the final desired drug concentration and a tolerable DMSO concentration (e.g., <5-10% depending on the animal model and route of administration).

    • Ensure the final solution is clear and free of precipitates.

  • Prepare Vehicle Control:

    • Prepare the vehicle control by mixing the same ratio of DMSO and sterile saline/PBS used for the this compound dosing solution.

  • Administration:

    • Administer the this compound solution or the vehicle control to the animals using the chosen route (e.g., intravenous, intraperitoneal). The volume of administration should be appropriate for the animal's weight.

Visualizations

experimental_workflow_in_vitro cluster_preparation Solution Preparation cluster_experiment Cell-Based Assay Lyophilized this compound Lyophilized this compound Stock Solution (e.g., 10 mM) Stock Solution (e.g., 10 mM) Lyophilized this compound->Stock Solution (e.g., 10 mM) Dissolve in 100% DMSO 100% DMSO 100% DMSO->Stock Solution (e.g., 10 mM) Vehicle Control Vehicle Control 100% DMSO->Vehicle Control Dilute with Working Solutions Working Solutions Stock Solution (e.g., 10 mM)->Working Solutions Dilute with Cell Culture Medium Cell Culture Medium Cell Culture Medium->Working Solutions Cell Culture Medium->Vehicle Control Treatment Treatment Working Solutions->Treatment Vehicle Control->Treatment Cells in Culture Cells in Culture Cells in Culture->Treatment Incubation Incubation Treatment->Incubation Data Analysis Data Analysis Incubation->Data Analysis

Caption: In Vitro Experimental Workflow for this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_antagonist Inhibition cluster_downstream Downstream Signaling PAR2 PAR2 G_protein G-protein Activation PAR2->G_protein K14585 K14585 K14585->PAR2 Inhibits PLC Phospholipase C (PLC) G_protein->PLC IP3_DAG IP3 / DAG Production PLC->IP3_DAG Ca_PKC Ca2+ Mobilization & PKC Activation IP3_DAG->Ca_PKC Inflammation Inflammatory Response Ca_PKC->Inflammation Protease Protease Protease->PAR2 Activates troubleshooting_logic start Problem Encountered precipitate Precipitation in Aqueous Solution? start->precipitate inconsistent Inconsistent In Vitro Results? precipitate->inconsistent No sol_check Check stock dissolution. Slowly add to buffer. Consider sonication. precipitate->sol_check Yes in_vivo_sol In Vivo Solubility Issue? inconsistent->in_vivo_sol No dmso_check Verify final DMSO concentration. Run DMSO toxicity curve. Consider dual agonist/antagonist effects. inconsistent->dmso_check Yes formulation_check Optimize co-solvent ratio. Explore alternative vehicles (e.g., PEG). in_vivo_sol->formulation_check Yes end Resolution in_vivo_sol->end No sol_check->end dmso_check->end formulation_check->end

References

Technical Support Center: K-14585 Treatment and Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering cell viability issues with K-14585 treatment.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cell death after treating our cells with this compound. What are the potential causes?

A1: Unexpected cytotoxicity with this compound can stem from several factors:

  • High Concentrations: this compound, a PAR2 antagonist, can exhibit partial agonist activity at higher concentrations, potentially leading to off-target effects and cytotoxicity.[1][2] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.

  • Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at concentrations above 0.1-0.5%. Ensure the final solvent concentration in your culture medium is below this threshold and run a solvent-only control.[3]

  • Prolonged Exposure: Continuous exposure to any small molecule inhibitor can disrupt normal cellular processes and lead to cumulative toxicity.[3] Consider reducing the incubation time to the minimum required to achieve the desired effect.

  • Cell Line Sensitivity: Some cell lines are inherently more sensitive to chemical treatments. It may be necessary to perform extensive optimization of concentration and exposure time for your specific cell type.[3]

  • Compound Stability and Purity: Degradation or impurities in the this compound compound can contribute to unexpected toxicity. Ensure the compound is sourced from a reputable supplier and handled according to the manufacturer's instructions.[3]

Q2: What is the recommended concentration range for this compound in cell-based assays?

A2: The effective concentration of this compound can vary significantly depending on the cell type and the specific PAR2-mediated response being investigated. Based on published data, antagonistic effects of this compound are typically observed in the low micromolar range. For instance, this compound has been shown to inhibit PAR2-mediated signaling with Kᵢ values around 0.627 µM.[4] However, at concentrations above 10 µM, it may start to exhibit agonist effects, such as promoting p38 MAP kinase activation and IL-8 secretion.[5] Therefore, a starting dose-response experiment ranging from sub-micromolar to 10 µM is recommended.

Q3: How can I be sure that the observed effects on cell viability are specific to this compound's action on PAR2?

A3: To confirm the on-target effect of this compound, consider the following validation experiments:

  • Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR-Cas9 to reduce or eliminate PAR2 expression. If the phenotype of PAR2 knockdown/knockout cells resembles the effect of this compound treatment, it supports an on-target mechanism.

  • Rescue Experiments: In a PAR2-deficient cell line, exogenously express PAR2. If the sensitivity to this compound is restored, it confirms the involvement of PAR2.

Troubleshooting Guide

This guide addresses common issues encountered during cell viability experiments with this compound.

Issue Possible Cause Suggested Solution
High background in viability assay - Contamination of cell culture with bacteria or yeast.- Test compound interference with the assay reagent.- Regularly check cultures for contamination.- Run a control with this compound in cell-free media to check for direct reaction with the assay reagent.
Low signal or no change in viability - Cell seeding density is too low.- Insufficient incubation time with the viability assay reagent.- this compound concentration is too low to elicit a response.- Determine the optimal cell seeding density for your cell line.- Ensure adequate incubation time for the viability reagent as per the manufacturer's protocol.- Perform a dose-response experiment with a wider concentration range of this compound.
Inconsistent results between replicates - Inaccurate pipetting or cell plating.- "Edge effects" in multi-well plates.- Incomplete solubilization of formazan (B1609692) crystals (in MTT assays).- Ensure accurate and consistent pipetting techniques.- Avoid using the outer wells of the plate or fill them with sterile media/PBS.- Ensure complete dissolution of formazan crystals by thorough mixing and appropriate solubilization buffer.[6]

Experimental Protocols

Dose-Response Curve for this compound using MTT Assay

Objective: To determine the cytotoxic concentration (CC50) of this compound.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. The concentration range should span from sub-micromolar to concentrations where toxicity might be expected (e.g., 0.1 µM to 100 µM). Include a vehicle-only control (e.g., DMSO).

  • Incubation: Remove the old medium and add the medium containing different concentrations of this compound. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[7]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[7]

  • Data Analysis: Measure the absorbance at 570 nm. Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the CC50.

ATP-Based Cell Viability Assay

Objective: To quantify cell viability by measuring ATP levels.

Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.

  • Reagent Preparation: Prepare the ATP assay reagent according to the manufacturer's instructions.

  • Lysis and Luminescence Measurement: Add the ATP assay reagent to each well, which lyses the cells and initiates the luminescent reaction.

  • Incubation: Incubate at room temperature for a short period (typically 10-30 minutes) to stabilize the luminescent signal.[8]

  • Data Analysis: Measure the luminescence using a luminometer. Cell viability is directly proportional to the luminescent signal.

Signaling Pathways and Experimental Workflows

This compound and PAR2 Signaling

This compound acts as an antagonist of PAR2, a G-protein coupled receptor. PAR2 activation can trigger multiple downstream signaling pathways, including the activation of NF-κB and MAP kinases like p38.[1][9] However, at higher concentrations, this compound itself can paradoxically activate some of these pathways.

PAR2_Signaling cluster_membrane Cell Membrane PAR2 PAR2 Gq11 Gq/11 PAR2->Gq11 p38 p38 MAPK PAR2->p38 K14585_low This compound (Low Conc.) K14585_low->PAR2 Inhibits K14585_high This compound (High Conc.) K14585_high->p38 Activates Agonist PAR2 Agonist (e.g., Trypsin, SLIGKV) Agonist->PAR2 Activates PLC PLC Gq11->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFkB NF-κB Ca_PKC->NFkB Inflammation Inflammatory Response p38->Inflammation NFkB->Inflammation Troubleshooting_Workflow start Unexpected Cell Viability Result check_controls Review Controls (Vehicle, Untreated) start->check_controls controls_ok Controls Look Normal check_controls->controls_ok OK controls_bad Controls Show Issues check_controls->controls_bad Not OK dose_response Perform Dose-Response Curve for this compound controls_ok->dose_response investigate_culture Check Cell Culture (Contamination, Health) controls_bad->investigate_culture investigate_assay Investigate Assay (Reagents, Protocol) end Problem Identified investigate_assay->end investigate_culture->investigate_assay time_course Perform Time-Course Experiment dose_response->time_course validate_target Validate On-Target Effect (e.g., siRNA, Orthogonal Compound) time_course->validate_target validate_target->end

References

Improving the specificity of K-14585 in functional assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the specificity of K-14585 in functional assays. Given the dual antagonistic and partial agonistic nature of this compound, this guide emphasizes methodologies to distinguish these effects and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a synthetic peptide antagonist of Proteinase-Activated Receptor 2 (PAR2).[1][2] It is designed to competitively inhibit the signaling induced by PAR2 activation.[2]

Q2: What are the known issues with this compound specificity?

The primary issue with this compound is its dual activity. At lower concentrations (e.g., 5 µM), it acts as an antagonist of certain PAR2 signaling pathways, such as Gq/11-dependent inositol (B14025) phosphate (B84403) accumulation and p65 NFκB phosphorylation.[1] However, at higher concentrations (e.g., 30 µM), it can exhibit partial agonist activity, stimulating pathways like p38 MAP kinase activation and IL-8 production.[1]

Q3: How can I minimize the partial agonist effects of this compound?

Minimizing the partial agonist effects of this compound is crucial for obtaining specific results. The key is to carefully control the concentration of the compound. It is recommended to perform a thorough dose-response analysis to identify the optimal concentration range where antagonistic effects are observed without significant agonistic activity. Pre-incubation time with this compound before adding a PAR2 agonist can also influence its effects.

Troubleshooting Guides

This section provides solutions to common problems encountered when using this compound in functional assays.

Issue 1: Inconsistent or unexpected agonistic activity observed.

  • Potential Cause 1: this compound concentration is too high.

    • Solution: Perform a dose-response curve for this compound alone to determine the concentration at which it begins to induce a response (agonism) in your specific assay. Select a concentration for your antagonist experiments that is below this threshold. For example, studies have shown antagonism at 5 µM and agonism at 30 µM for certain pathways.[1]

  • Potential Cause 2: The specific signaling pathway is prone to this compound agonism.

    • Solution: Be aware that this compound's effects are pathway-dependent. It may act as an antagonist for Gq/11-mediated pathways but an agonist for others.[1] It is crucial to measure readouts from multiple downstream pathways to fully characterize the effect of this compound. Consider using inhibitors of specific downstream pathways to dissect the observed effects.

  • Potential Cause 3: Cell type-specific responses.

    • Solution: The expression levels of PAR2 and associated signaling proteins can vary between cell lines, influencing the response to this compound. It is important to characterize the effects of this compound in each cell line used.

Issue 2: Lack of inhibitory effect of this compound.

  • Potential Cause 1: this compound concentration is too low.

    • Solution: While high concentrations can cause agonism, a concentration that is too low will not be effective. Perform a dose-response experiment where cells are pre-treated with a range of this compound concentrations before stimulation with a PAR2 agonist (e.g., SLIGKV-OH or trypsin) to determine the optimal inhibitory concentration.

  • Potential Cause 2: Inappropriate pre-incubation time.

    • Solution: The time the cells are exposed to this compound before the addition of an agonist can be critical. An insufficient pre-incubation time may not allow for adequate receptor binding. Experiment with different pre-incubation times (e.g., 15, 30, and 60 minutes) to find the optimal condition for your assay.

  • Potential Cause 3: Agonist concentration is too high.

    • Solution: A very high concentration of the PAR2 agonist may overcome the competitive antagonism of this compound. Perform an agonist dose-response curve and choose a concentration that gives a submaximal (e.g., EC80) response for your inhibition assays.

Quantitative Data Summary

The following table summarizes the reported effects of this compound on various PAR2-mediated signaling pathways. This data highlights the concentration-dependent dual activity of the compound.

Signaling PathwayThis compound ConcentrationObserved EffectCell LineReference
Inositol Phosphate Accumulation5 µMInhibition of SLIGKV-OH-stimulated responseNCTC2544-PAR2[1]
p38 MAP Kinase Phosphorylation5 µMInhibition of SLIGKV-OH-stimulated responseNCTC2544-PAR2[1]
p38 MAP Kinase Phosphorylation30 µMStimulation (Agonist effect)NCTC2544-PAR2, EAhy926[1]
p65 NFκB Phosphorylation5 µMInhibition of SLIGKV-OH-stimulated responseNCTC2544-PAR2[1]
NFκB Reporter Activity30 µMStimulation (Agonist effect)NCTC2544-PAR2[1]
IL-8 Production5 µMInhibition of SLIGKV-OH-stimulated responseNCTC2544-PAR2[1]
IL-8 Production30 µMStimulation (Agonist effect)NCTC2544-PAR2[1]

Key Experimental Protocols

Detailed protocols for key functional assays are provided below. These should be optimized for your specific cell type and experimental conditions.

Calcium Flux Assay

This assay measures the Gq/11-mediated release of intracellular calcium upon PAR2 activation.

Materials:

  • PAR2-expressing cells (e.g., NCTC2544, EAhy926)

  • Black, clear-bottom 96-well plates

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Assay Buffer (e.g., HBSS with 20 mM HEPES)

  • This compound

  • PAR2 agonist (e.g., SLIGKV-OH, Trypsin)

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Plating: Seed cells into a 96-well plate to achieve a confluent monolayer on the day of the assay.

  • Dye Loading:

    • Prepare a dye loading solution containing the calcium-sensitive dye and Pluronic F-127 in Assay Buffer.

    • Remove culture medium from the cells and add the dye loading solution.

    • Incubate at 37°C for 45-60 minutes.

  • Cell Washing: Gently wash the cells with Assay Buffer to remove excess dye.

  • This compound Pre-incubation: Add this compound at the desired concentrations to the appropriate wells and incubate for the optimized pre-incubation time (e.g., 30 minutes) at 37°C. Include vehicle controls.

  • Measurement:

    • Place the plate in the fluorescence reader.

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Inject the PAR2 agonist and immediately begin kinetic reading for 2-3 minutes.

p38 MAP Kinase Phosphorylation Assay (Western Blot)

This assay measures the phosphorylation of p38 MAPK, a downstream event in one of the PAR2 signaling pathways.

Materials:

  • PAR2-expressing cells

  • Cell culture plates

  • This compound

  • PAR2 agonist

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (anti-phospho-p38, anti-total-p38)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Treatment:

    • Seed cells and grow to desired confluency.

    • Serum-starve cells for 4-6 hours if necessary to reduce basal phosphorylation.

    • Pre-treat cells with this compound or vehicle for the desired time.

    • Stimulate cells with a PAR2 agonist for the optimal time (e.g., 5-15 minutes).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in ice-cold lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Quantify band intensities and normalize phospho-p38 to total p38.

NF-κB Activation Assay (Reporter Assay)

This assay measures the activation of the NF-κB transcription factor.

Materials:

  • PAR2-expressing cells stably or transiently transfected with an NF-κB reporter plasmid (e.g., containing luciferase driven by an NF-κB response element)

  • Cell culture plates

  • This compound

  • PAR2 agonist

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Transfection (if necessary) and Plating: Transfect cells with the NF-κB reporter plasmid and seed into plates.

  • Cell Treatment:

    • Pre-treat cells with this compound or vehicle.

    • Stimulate cells with a PAR2 agonist for a sufficient time to induce reporter gene expression (e.g., 4-6 hours).

  • Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Luminometry: Add the luciferase substrate to the lysates and measure the luminescence.

IL-8 Production Assay (ELISA)

This assay quantifies the secretion of the pro-inflammatory cytokine IL-8.

Materials:

  • PAR2-expressing cells

  • Cell culture plates

  • This compound

  • PAR2 agonist

  • Human IL-8 ELISA kit

Procedure:

  • Cell Treatment:

    • Seed cells and grow to desired confluency.

    • Pre-treat cells with this compound or vehicle.

    • Stimulate cells with a PAR2 agonist for a time period sufficient to allow for IL-8 synthesis and secretion (e.g., 6-24 hours).

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA: Perform the IL-8 ELISA according to the manufacturer's protocol.

Visualizations

PAR2_Signaling_Pathways cluster_receptor Cell Membrane cluster_antagonist cluster_agonist cluster_gq Gq/11 Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway PAR2 PAR2 Gq_11 Gq/11 PAR2->Gq_11 p38_MAPK p38 MAPK Phosphorylation PAR2->p38_MAPK K-14585_low This compound (Low Conc.) K-14585_low->Gq_11 NFkB NF-κB Activation K-14585_low->NFkB K-14585_high This compound (High Conc.) K-14585_high->p38_MAPK IL8 IL-8 Production K-14585_high->IL8 Agonist Agonist (e.g., Trypsin, SLIGKV) Agonist->PAR2 PLC PLC Gq_11->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_Release Ca2+ Release IP3_DAG->Ca_Release PKC PKC IP3_DAG->PKC PKC->NFkB NFkB->IL8

Caption: this compound signaling duality.

experimental_workflow cluster_planning Experiment Planning cluster_execution Assay Execution cluster_analysis Data Analysis dose_response Determine this compound Dose-Response select_concentration Select Optimal Antagonist Concentration dose_response->select_concentration cell_culture Culture PAR2- Expressing Cells select_concentration->cell_culture pre_incubation Pre-incubate with This compound or Vehicle cell_culture->pre_incubation agonist_stimulation Stimulate with PAR2 Agonist pre_incubation->agonist_stimulation assay_readout Perform Functional Assay Readout agonist_stimulation->assay_readout data_quantification Quantify Assay Signal assay_readout->data_quantification compare_results Compare this compound Treated vs. Vehicle Control data_quantification->compare_results conclusion Draw Conclusions on Antagonistic Efficacy compare_results->conclusion

Caption: Workflow for assessing this compound antagonism.

troubleshooting_logic start Unexpected Agonism? check_concentration Is this compound Concentration High? start->check_concentration reduce_concentration Reduce Concentration & Re-test check_concentration->reduce_concentration Yes check_pathway Is it a Pathway Prone to Agonism? check_concentration->check_pathway No use_pathway_inhibitors Use Pathway-Specific Inhibitors for Clarity check_pathway->use_pathway_inhibitors Yes consider_cell_type Consider Cell-Type Specific Effects check_pathway->consider_cell_type No

Caption: Troubleshooting unexpected this compound agonism.

References

Validation & Comparative

A Comparative Analysis of the PAR2 Antagonists K-14585 and C391

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmacological tools for studying Proteinase-Activated Receptor 2 (PAR2), a G-protein coupled receptor implicated in a range of inflammatory and pain-related pathologies, the compounds K-14585 and C391 have emerged as significant antagonists. This guide provides a detailed comparison of their efficacy, mechanism of action, and experimental backing to aid researchers in selecting the appropriate tool for their studies.

Executive Summary

Both this compound and C391 are antagonists of PAR2, but they exhibit distinct pharmacological profiles. This compound demonstrates a dualistic nature, acting as both an antagonist and a partial agonist, with a preference for peptide-induced PAR2 activation. In contrast, C391 is a potent and specific antagonist that effectively blocks PAR2 activation by both peptidomimetics and proteases without significant agonist activity on key signaling pathways.

Quantitative Efficacy Data

The following tables summarize the available quantitative data on the efficacy of this compound and C391 from in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound and C391

ParameterThis compoundC391Reference
IC50 (Peptidomimetic-induced Ca2+ signaling) Not explicitly reported1.30 µM[1]
Inhibition of Inositol (B14025) Phosphate Accumulation ~65-70% inhibition at 5 µM and 30 µM (SLIGKV-OH induced)Not explicitly reported[1][2]
Inhibition of Trypsin-induced Inositol Phosphate Maximum of 20% inhibitionEffective[1]
MAPK Signaling Agonistic effects on p38 MAP kinase at higher concentrationsAntagonist up to 100 µM[1][2]

Table 2: In Vivo Efficacy of this compound and C391

ModelThis compoundC391Reference
Thermal Hyperalgesia (Mast cell degranulation) Not explicitly reportedDose-dependent blockade (75 µg maximum effect)[1]
Plasma Extravasation (Dorsal skin of guinea pigs) Significantly loweredNot explicitly reported[3]
Salivation in mice ReducedNot explicitly reported[3]

Mechanism of Action and Signaling Pathways

This compound and C391 differ significantly in their impact on PAR2-mediated signaling cascades.

This compound: This compound exhibits a dual effect, functioning as an antagonist for certain pathways while acting as a partial agonist for others. It effectively inhibits Gq/11-dependent pathways, such as the accumulation of inositol phosphates, when PAR2 is activated by synthetic peptides like SLIGKV-OH.[2] However, it is less effective at blocking activation by the natural protease, trypsin.[1] Notably, at higher concentrations, this compound can independently stimulate Gq/11-independent pathways, including the phosphorylation of p38 MAP kinase.[2] It has also been shown to inhibit the phosphorylation of p65 NFκB and subsequent NFκB-DNA binding.[2][3]

C391: C391 is characterized as a potent and specific PAR2 antagonist. It effectively blocks multiple signaling pathways initiated by both peptidomimetic and proteolytic activation of PAR2.[1] This includes the inhibition of Gq-dependent calcium (Ca2+) signaling and Mitogen-Activated Protein Kinase (MAPK) signaling.[1] A key advantage of C391 is its lack of agonist activity on the MAPK pathway at concentrations up to 100 µM, providing a cleaner antagonist profile compared to this compound.[1] Furthermore, it requires minimal pre-incubation time to exert its antagonistic effects.[1]

Visualizing the Signaling Pathways

The following diagrams illustrate the distinct effects of this compound and C391 on PAR2 signaling.

K14585_Signaling cluster_receptor PAR2 Activation cluster_gq Gq/11-dependent Pathway cluster_mapk MAPK Pathway cluster_nfkb NFκB Pathway PAR2 PAR2 Gq11 Gq/11 PAR2->Gq11 p38 p38 MAPK PAR2->p38 NFkB p65 NFκB Phosphorylation PAR2->NFkB Agonist Peptide Agonist (e.g., SLIGKV-OH) Agonist->PAR2 Trypsin Trypsin Trypsin->PAR2 PLC PLC Gq11->PLC IP3 IP3 PLC->IP3 Ca_release Ca2+ Release IP3->Ca_release K14585 This compound K14585->Gq11 Inhibits K14585->p38 Activates (at high conc.) K14585->NFkB Inhibits

Diagram 1: this compound Signaling Pathway Interactions.

C391_Signaling cluster_receptor PAR2 Activation cluster_signaling Downstream Signaling PAR2 PAR2 Ca_signaling Gq-dependent Ca2+ Signaling PAR2->Ca_signaling MAPK_signaling MAPK Signaling PAR2->MAPK_signaling Agonist Peptidomimetic Agonist Agonist->PAR2 Protease Protease (e.g., Trypsin) Protease->PAR2 C391 C391 C391->Ca_signaling Inhibits C391->MAPK_signaling Inhibits

Diagram 2: C391 Signaling Pathway Inhibition.

Experimental Protocols

Detailed step-by-step protocols for the cited experiments are proprietary to the original research publications. However, the general methodologies employed are outlined below.

In Vitro Assays
  • Calcium Mobilization Assay:

    • Cells endogenously or recombinantly expressing PAR2 (e.g., 16HBE14o- or NCTC2544 cells) are plated in a multi-well format.[1][4]

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • The antagonist (this compound or C391) is pre-incubated with the cells for a specified duration (e.g., 2-15 minutes).[1][4]

    • A PAR2 agonist (e.g., 2-at-LIGRL-NH2 or SLIGKV-OH) is added to stimulate the cells.

    • Changes in intracellular calcium concentration are measured by detecting the fluorescence signal using a fluorometric imaging plate reader or a similar instrument.

  • Inositol Phosphate Accumulation Assay:

    • PAR2-expressing cells are labeled with [3H]-myo-inositol.

    • Cells are pre-treated with the antagonist (this compound).[2]

    • A PAR2 agonist (e.g., SLIGKV-OH or trypsin) is added to stimulate the cells in the presence of LiCl (to inhibit inositol monophosphatase).

    • The reaction is terminated, and the cells are lysed.

    • Total inositol phosphates are separated by anion-exchange chromatography and quantified by scintillation counting.[2]

  • MAPK (ERK/p38) Phosphorylation Assay (Western Blotting):

    • PAR2-expressing cells are treated with the antagonist (this compound or C391) followed by a PAR2 agonist.

    • Cell lysates are collected, and protein concentrations are determined.

    • Proteins are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with primary antibodies specific for the phosphorylated forms of ERK or p38 MAPK, and then with a corresponding secondary antibody.

    • Protein bands are visualized using a chemiluminescence detection system.

In Vivo Assays
  • Thermal Hyperalgesia Model:

    • A baseline thermal sensitivity is established in mice.

    • Compound 48/80 (a mast cell degranulator that activates PAR2) is injected into the hind paw of the mice, with or without co-injection of C391 at various doses.[1]

    • Thermal hyperalgesia is assessed at specific time points by measuring the paw withdrawal latency to a thermal stimulus.

Conclusion

The choice between this compound and C391 will depend on the specific research question.

  • This compound may be suitable for studies aiming to dissect the differential roles of Gq/11-dependent and -independent PAR2 signaling, particularly in response to peptide agonists. However, its partial agonist activity on the MAPK pathway and its lower efficacy against protease-induced activation must be considered.

  • C391 offers a more straightforward antagonist profile with potent and specific inhibition of both peptide- and protease-induced PAR2 signaling across multiple key pathways. Its lack of significant agonist activity makes it a preferred tool for studies requiring a clean blockade of PAR2 function, both in vitro and in vivo.[1]

References

Validation of K-14585's Antagonist Activity on Protease-Activated Receptor 2 (PAR2): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of K-14585, a notable antagonist of Protease-Activated Receptor 2 (PAR2), with other alternatives. It includes supporting experimental data, detailed protocols for key validation assays, and visualizations of relevant signaling pathways and workflows to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction to PAR2 and this compound

Protease-Activated Receptor 2 (PAR2) is a G protein-coupled receptor (GPCR) that plays a critical role in various physiological and pathophysiological processes, including inflammation, pain modulation, and immunity.[1][2] Unlike typical GPCRs that are activated by soluble ligands, PAR2 is activated by the proteolytic cleavage of its N-terminus by serine proteases like trypsin and mast cell tryptase.[3][4] This cleavage unmasks a tethered ligand sequence (SLIGKV in humans) that binds to and activates the receptor, initiating intracellular signaling cascades.[3][4] Given its involvement in disease, PAR2 has emerged as a significant therapeutic target.[2][3]

This compound is a peptide-mimetic compound identified as a competitive antagonist for PAR2.[5] It has been instrumental in studying PAR2-mediated responses, although research has also revealed a complex dual agonist/antagonist profile depending on the signaling pathway and concentration.[6][7]

Comparative Analysis of PAR2 Antagonists

This compound is one of several compounds developed to inhibit PAR2 activity. The following table compares this compound with other known PAR2 antagonists, highlighting their nature and reported potency in various assays.

AntagonistTypeTarget AssayReported Potency (IC50 / Ki)Key Findings
This compound Peptide-mimetic[3H]-2-furoyl-LIGRL-NH2 BindingKi: 0.627 µM[5]Exhibits competitive antagonism; shows dual agonist/antagonist activity, particularly on the p38 MAP kinase pathway.[5][6][8]
K-12940 Peptide-mimetic[3H]-2-furoyl-LIGRL-NH2 BindingKi: 1.94 µM[5]A related compound to this compound, also demonstrating competitive inhibition.[5]
ENMD-1068 Piperazine derivativePAR2-mediated Ca2+ SignalingIC50: ~5 mM[8]A weak inhibitor used in in-vivo joint inflammation studies.[8]
GB88 Non-peptidePAR2-activated Ca2+ ReleaseIC50: 2 µM[9]An orally active antagonist that can exhibit biased signaling, blocking some pathways while activating others.[9][10][11]
AZ3451 Benzimidazole derivativeTrypsin-induced Ca2+ ReleaseIC50: 6.6 µM[8]A potent antagonist that binds to a different site than the agonist peptide.[8][9]
I-191 Small moleculeMultiple PAR2 pathwaysPotent at nanomolar concentrations[8]A potent, selective antagonist that inhibits multiple PAR2-mediated signaling pathways, including Ca2+ release and ERK1/2 phosphorylation.[8][9]

Experimental Validation of this compound

The antagonist activity of this compound has been validated through a series of in vitro and in vivo experiments. It effectively inhibits PAR2 agonist-induced responses, although its effects can be complex.

Quantitative Data Summary

The following table summarizes the key experimental data for this compound's activity.

AssayCell TypeAgonistThis compound ConcentrationResult
Radioligand Binding Human PAR2-expressing cells[3H]-2-furoyl-LIGRL-NH2N/ACompetitive inhibition with a Ki of 0.627 µM.[5]
Ca2+ Mobilization Primary human keratinocytesSLIGKV-OH (30 µM)10 µM~60% decrease in induced Ca2+ mobilization.[5]
[3H] Inositol Phosphate Accumulation NCTC2544-PAR2 cellsSLIGKV-OH5 µMSignificant inhibition of agonist-stimulated levels.[6][7]
p38 MAP Kinase Phosphorylation NCTC2544-PAR2 cellsSLIGKV-OH5 µMInhibited agonist-induced phosphorylation.[6][7]
p38 MAP Kinase Phosphorylation NCTC2544-PAR2 cellsThis compound alone30 µMStimulated phosphorylation, indicating agonist activity at higher concentrations.[6][7]
p65 NFκB Phosphorylation NCTC2544-PAR2 cellsSLIGKV (30 µM)5-30 µMSignificantly attenuated the agonist-induced response.[6]
IL-8 Production NCTC2544-PAR2 cellsSLIGKVNot specifiedInhibited agonist-stimulated IL-8 production.[6][7]
IL-8 Production NCTC2544-PAR2 cellsThis compound aloneHigh concentrationsIncreased IL-8 production, indicating agonist activity.[6][7]
Aortic Relaxation (in vitro) Rat-isolated aortaSLIGRL-NH2Not specifiedCompetitively inhibited agonist-induced relaxation.[5]
Plasma Extravasation (in vivo) Guinea pig dorsal skinNot applicableNot specifiedSignificantly lowered plasma extravasation.[5]
Salivation (in vivo) MiceNot applicableNot specifiedReduced salivation.[5]

Signaling Pathways and Experimental Workflows

Visual diagrams are provided below to illustrate the PAR2 signaling pathway, the experimental workflow for antagonist validation, and the dual activity of this compound.

PAR2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_gprotein G Protein Signaling cluster_downstream Downstream Effects PAR2_inactive PAR2 (Inactive) PAR2_active PAR2 (Active) Tethered Ligand Exposed Gq11 Gαq/11 PAR2_active->Gq11 Activation Protease Serine Protease (e.g., Trypsin) Protease->PAR2_inactive Cleavage PLC PLC Gq11->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_release Ca2+ Release IP3_DAG->Ca_release PKC PKC IP3_DAG->PKC MAPK MAPK Activation (p38, ERK1/2) PKC->MAPK NFkB NF-κB Activation PKC->NFkB Inflammation Inflammatory Response (e.g., IL-8 Production) MAPK->Inflammation NFkB->Inflammation

Caption: General PAR2 activation and downstream signaling cascade.

Antagonist_Validation_Workflow A Compound Library (Peptide-mimetics) B Primary Screening: Ca2+ Mobilization Assay A->B C Hit Identification (e.g., this compound) B->C D Secondary Assays: Mechanism of Action C->D E Radioligand Binding Assay (Determine Ki, Competitiveness) D->E Binding Affinity F Downstream Signaling Assays (NF-κB, MAP Kinase, IL-8) D->F Functional Effects G In Vivo Validation D->G H Animal Models (Inflammation, Pain) G->H

Caption: Experimental workflow for PAR2 antagonist validation.

K14585_Dual_Activity cluster_agonist Agonist (SLIGKV) Action cluster_antagonist This compound Action Agonist PAR2 Agonist (SLIGKV) Gq11_A Gαq/11 Dependent Agonist->Gq11_A p38_A p38 MAPK Phosphorylation Gq11_A->p38_A K14585_low This compound (Low Conc. ~5µM) K14585_low->Gq11_A Inhibits K14585_high This compound (High Conc. ~30µM) Gq11_I Gαq/11 Independent K14585_high->Gq11_I p38_I p38 MAPK Phosphorylation Gq11_I->p38_I

Caption: Dual antagonist/agonist activity of this compound on p38 MAPK.

Experimental Protocols

Detailed methodologies for key experiments used to validate PAR2 antagonists are provided below.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound and its mode of inhibition (e.g., competitive).

  • Objective: To quantify the ability of this compound to displace a known high-affinity radiolabeled PAR2 ligand from the receptor.

  • Materials:

    • Membranes from cells stably expressing human PAR2.

    • Radioligand: [3H]-2-furoyl-LIGRL-NH2.

    • Test compound: this compound at various concentrations.

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Glass fiber filters and a cell harvester.

    • Scintillation counter.

  • Protocol:

    • Incubate cell membranes with a fixed concentration of the radioligand in the absence or presence of increasing concentrations of this compound.

    • Allow the reaction to reach equilibrium (e.g., 60 minutes at 25°C).

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled PAR2 agonist.

    • Calculate the specific binding and plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.[5]

Intracellular Calcium (Ca2+) Mobilization Assay

This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium, a primary downstream signal of PAR2 activation via the Gq/11 pathway.

  • Objective: To assess the inhibitory effect of this compound on PAR2 agonist-induced intracellular Ca2+ release.

  • Materials:

    • PAR2-expressing cells (e.g., primary human keratinocytes, NCTC2544 cells).[5]

    • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • PAR2 agonist (e.g., SLIGKV-OH).

    • Test compound: this compound.

    • Fluorometric imaging plate reader or fluorescence microscope.

  • Protocol:

    • Culture cells in a suitable format (e.g., 96-well black-walled plates).

    • Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.

    • Wash the cells to remove excess dye.

    • Pre-incubate the cells with this compound (or vehicle control) for a defined period (e.g., 15-30 minutes).[5]

    • Establish a baseline fluorescence reading.

    • Add the PAR2 agonist (e.g., SLIGKV-OH) and immediately measure the change in fluorescence over time.

    • The peak fluorescence intensity corresponds to the maximum intracellular Ca2+ concentration.

    • Quantify the inhibition by comparing the peak response in the presence of this compound to the control response.

MAP Kinase and NF-κB Activation Assays

These assays evaluate the antagonist's effect on downstream signaling pathways crucial for inflammatory responses.

  • Objective: To determine if this compound can block agonist-induced phosphorylation of key signaling proteins like p38 MAP kinase and p65 NF-κB.

  • Materials:

    • PAR2-expressing cells.

    • PAR2 agonist (e.g., SLIGKV).

    • Test compound: this compound.

    • Lysis buffer with protease and phosphatase inhibitors.

    • Primary antibodies specific for the phosphorylated and total forms of the target protein (e.g., anti-phospho-p38, anti-total-p38).

    • Secondary antibodies conjugated to HRP or a fluorescent tag.

    • Western blot or ELISA equipment.

  • Protocol (Western Blotting):

    • Seed cells and grow to near confluency.

    • Serum-starve the cells to reduce basal signaling.

    • Pre-treat cells with this compound or vehicle for a specified time.

    • Stimulate the cells with a PAR2 agonist for a short period (e.g., 5-15 minutes).

    • Lyse the cells on ice and collect the protein lysates.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with primary antibodies against the phosphorylated and total target proteins.

    • Wash and incubate with the appropriate secondary antibody.

    • Detect the signal using chemiluminescence or fluorescence and quantify the band intensities.

    • Normalize the phosphorylated protein signal to the total protein signal to determine the extent of activation and inhibition.[6][7]

IL-8 Production Assay (ELISA)

This assay measures the production and secretion of a key pro-inflammatory chemokine, IL-8, which is a downstream consequence of PAR2 activation.

  • Objective: To measure the effect of this compound on agonist-induced IL-8 secretion.

  • Materials:

    • PAR2-expressing cells.

    • PAR2 agonist.

    • Test compound: this compound.

    • IL-8 ELISA kit.

  • Protocol:

    • Culture cells in multi-well plates.

    • Pre-treat with this compound or vehicle.

    • Stimulate with the PAR2 agonist and incubate for an extended period (e.g., 6-24 hours) to allow for protein synthesis and secretion.

    • Collect the cell culture supernatant.

    • Measure the concentration of IL-8 in the supernatant using a commercial ELISA kit according to the manufacturer's protocol.

    • Compare the IL-8 levels in this compound-treated samples to the control to determine the percentage of inhibition.[5]

References

K-14585: A Novel PAR2 Modulator with Dual Agonist and Antagonist Properties

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current research on K-14585, a novel peptide antagonist for Proteinase-Activated Receptor 2 (PAR2), reveals a unique dual functionality. This guide synthesizes the available preclinical data on its mechanism of action, signaling pathways, and effects on cellular responses, offering a valuable resource for researchers and drug development professionals in the field.

This compound has been identified as a competitive antagonist of PAR2, a G protein-coupled receptor involved in a variety of physiological and pathological processes, including inflammation and pain.[1] However, research indicates that its pharmacological profile is more complex, exhibiting both antagonistic and partial agonistic activities depending on the concentration and the specific signaling pathway being investigated.[2][3] This dual nature presents both opportunities and challenges for its therapeutic development.

Comparative Analysis of this compound Activity

The following table summarizes the key quantitative findings from in vitro studies on this compound, highlighting its concentration-dependent effects on PAR2 signaling.

Experimental ConditionThis compound ConcentrationObserved EffectReference
PAR2-activating peptide (SLIGKV-OH) stimulated [³H] inositol (B14025) phosphate (B84403) accumulation in NCTC2544 cells5 µMInhibition[2]
PAR2-mediated p38 MAP kinase phosphorylation in NCTC2544 cells5 µMInhibition[2]
p38 MAP kinase activation in NCTC2544 and EAhy926 cells30 µMStimulation[2]
PAR2-mediated p65 NFκB phosphorylation and NFκB-DNA bindingPretreatmentInhibition[2]
NFκB reporter activity30 µMStimulation (comparable to SLIGKV-OH)[2]
SLIGKV-stimulated IL-8 productionPretreatmentInhibition[1][2]
IL-8 productionGiven aloneIncrease[1][2]

Mechanism of Action and Signaling Pathways

This compound exerts its effects by modulating distinct downstream signaling cascades initiated by PAR2 activation. At lower concentrations, it acts as an antagonist, inhibiting Gq/11-dependent pathways. Conversely, at higher concentrations, it demonstrates agonistic properties, particularly through Gq/11-independent pathways.

The diagram below illustrates the proposed dual signaling mechanism of this compound.

K14585_Signaling cluster_receptor PAR2 cluster_stimuli Stimuli cluster_g_protein G Protein Coupling cluster_downstream Downstream Signaling PAR2 PAR2 Gq11 Gq/11 PAR2->Gq11 Activation G_independent Gq/11-Independent PAR2->G_independent Activation SLIGKV SLIGKV-OH (PAR2 Agonist) SLIGKV->PAR2 K14585_low This compound (5 µM) K14585_low->PAR2 IP Inositol Phosphate Accumulation K14585_low->IP Inhibits p38 p38 MAP Kinase K14585_low->p38 Inhibits (Gq/11-dependent) K14585_high This compound (30 µM) K14585_high->PAR2 K14585_high->p38 Stimulates (Gq/11-independent) NFkB NFκB Activation K14585_high->NFkB Stimulates IL8 IL-8 Production K14585_high->IL8 Stimulates Gq11->IP Stimulates Gq11->p38 Stimulates G_independent->p38 Stimulates p38->NFkB Modulates NFkB->IL8 Induces

Caption: Dual signaling pathways of this compound at PAR2.

Experimental Protocols

The following section details the methodologies employed in the key experiments cited in this review.

Cell Culture and PAR2 Expression
  • Cell Lines: NCTC2544 (parental and stably expressing human PAR2) and EAhy926 (endogenously expressing PAR2) cell lines were utilized.[2]

  • Culture Conditions: Cells were maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics.

Inositol Phosphate Accumulation Assay

This assay measures the activation of the Gq/11 pathway.

IP_Assay_Workflow start Seed PAR2-expressing NCTC2544 cells step1 Label cells with [³H]myo-inositol start->step1 step2 Pre-incubate with LiCl step1->step2 step3 Treat with this compound (5 µM) or vehicle step2->step3 step4 Stimulate with SLIGKV-OH step3->step4 step5 Lyse cells and isolate inositol phosphates by anion-exchange chromatography step4->step5 end Measure radioactivity by liquid scintillation counting step5->end

Caption: Workflow for the inositol phosphate accumulation assay.

MAP Kinase Activation Assay

Western blotting was used to assess the phosphorylation of p38 MAP kinase and ERK.

  • Procedure:

    • Cells were serum-starved prior to stimulation.

    • Cells were pre-treated with this compound or vehicle.

    • Stimulation was performed with SLIGKV-OH or this compound alone.

    • Cell lysates were collected and subjected to SDS-PAGE.

    • Proteins were transferred to a PVDF membrane.

    • Membranes were probed with primary antibodies specific for phosphorylated and total p38 MAP kinase or ERK.

    • Horseradish peroxidase-conjugated secondary antibodies were used for detection.

    • Bands were visualized using an enhanced chemiluminescence detection system.[2]

NFκB Activity Assays
  • Phosphorylation of p65: Assessed by Western blotting using an antibody specific for phosphorylated p65.

  • NFκB-DNA Binding: Measured using an ELISA-based assay that detects the binding of active NFκB to a consensus DNA sequence.[2]

  • NFκB Reporter Gene Assay: Cells were transfected with a reporter plasmid containing NFκB response elements driving the expression of a reporter gene (e.g., luciferase). NFκB activation is quantified by measuring the reporter gene activity.[2]

IL-8 Production Assay

The concentration of IL-8 in the cell culture supernatant was quantified using a commercially available ELISA kit according to the manufacturer's instructions.[2]

Conclusion

This compound is a valuable research tool for investigating PAR2 signaling. Its dual agonist/antagonist activity, dependent on concentration and the specific signaling pathway, provides a unique opportunity to dissect the complexities of PAR2-mediated cellular responses. While its therapeutic potential is yet to be fully elucidated, the current findings underscore the importance of considering biased agonism and pathway-specific effects in the development of PAR2 modulators. Further research, including in vivo studies and comparisons with other PAR2 antagonists, is warranted to fully understand the pharmacological profile and potential clinical applications of this compound.

References

K-14585: A Comparative Analysis of its Dual Antagonist/Agonist Effects on Intracellular Signaling in Different Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of K-14585, a novel peptide antagonist for the proteinase-activated receptor-2 (PAR2), across different cell lines. The data presented herein, derived from key studies, reveals a dual functionality of this compound, acting as both an antagonist and a partial agonist depending on its concentration and the specific signaling pathway under investigation. This analysis is intended to support further research and drug development efforts targeting PAR2.

I. Overview of this compound

This compound is a potent peptide antagonist of PAR2, a G protein-coupled receptor involved in a variety of physiological and pathological processes, including inflammation and pain.[1][2][3] However, recent findings have demonstrated that this compound can also exhibit agonist-like properties, a phenomenon known as biased agonism or functional selectivity.[1][2] This dual effect is particularly evident in its modulation of downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) and NFκB pathways.[1][2]

II. Comparative Efficacy on Different Cell Lines: A Tabular Summary

The effects of this compound have been primarily characterized in PAR2-expressing NCTC2544 cells and the human endothelial cell line EAhy926, which endogenously expresses PAR2. The following tables summarize the quantitative data from these studies, comparing the effects of this compound alone and in the presence of the PAR2-activating peptide, SLIGKV-OH.

Table 1: Effect of this compound on PAR2-Mediated Inositol (B14025) Phosphate (B84403) Accumulation in PAR2-NCTC2544 Cells

TreatmentConcentrationEffect on [3H] Inositol Phosphate Levels
SLIGKV-OH-Stimulated
This compound Pretreatment + SLIGKV-OH5 µMInhibited

Table 2: Dose-Dependent Effect of this compound on p38 MAP Kinase Phosphorylation

Cell LineTreatmentConcentrationEffect on p38 MAP Kinase Phosphorylation
PAR2-NCTC2544This compound Pretreatment + SLIGKV-OH5 µMInhibited
PAR2-NCTC2544This compound Alone30 µMStimulated
EAhy926This compound Pretreatment + SLIGKV-OH5 µMInhibited
EAhy926This compound Alone30 µMStimulated
Parental NCTC2544This compoundNot specifiedNo Effect
PAR4-NCTC2544This compoundNot specifiedNo Effect

Table 3: Effect of this compound on NFκB Signaling

Cell LineTreatmentConcentrationEffect
PAR2-NCTC2544This compound Pretreatment + SLIGKV-OHNot specifiedInhibited p65 NFκB Phosphorylation & NFκB-DNA Binding
PAR2-NCTC2544This compound Alone30 µMStimulated NFκB Reporter Activity (Comparable to SLIGKV-OH)

Table 4: Effect of this compound on IL-8 Production

Cell LineTreatmentConcentrationEffect on IL-8 Production
PAR2-NCTC2544This compound Pretreatment + SLIGKV-OHNot specifiedInhibited
PAR2-NCTC2544This compound Alone30 µMIncreased

III. Experimental Protocols

The following are summaries of the key experimental methodologies employed in the cited studies.

Cell Culture:

  • PAR2-expressing NCTC2544 cells: Murine keratinocyte cell line stably transfected to express human PAR2.

  • EAhy926 cells: Human umbilical vein endothelial cell line that endogenously expresses PAR2.

  • Parental and PAR4-expressing NCTC2544 cells: Used as negative and specificity controls, respectively.

Measurement of Inositol Phosphate Accumulation: Cells were labeled with [3H]myo-inositol. Following pretreatment with or without this compound, cells were stimulated with the PAR2 agonist SLIGKV-OH. The reaction was terminated, and the total inositol phosphates were separated by anion-exchange chromatography and quantified by liquid scintillation counting.

MAP Kinase Activation Assay (Western Blotting): Cells were treated with this compound and/or SLIGKV-OH for specified times. Cell lysates were collected, and proteins were separated by SDS-PAGE. Phosphorylated and total levels of p38 MAPK and ERK1/2 were detected using specific antibodies and visualized by chemiluminescence.

NFκB Activation Assays:

  • Phospho-p65 NFκB Western Blot: Similar to the MAP kinase assay, using an antibody specific for the phosphorylated form of the p65 subunit of NFκB.

  • NFκB-DNA Binding Assay (ELISA-based): Nuclear extracts were prepared from treated cells. An ELISA-based assay was used to quantify the binding of active NFκB to a consensus DNA sequence.

  • NFκB Reporter Gene Assay: Cells were transfected with a reporter plasmid containing NFκB response elements upstream of a luciferase gene. Luciferase activity was measured as an indicator of NFκB transcriptional activity.

IL-8 Production Assay (ELISA): Cell culture supernatants were collected after treatment. The concentration of IL-8 was quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit.

IV. Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways modulated by this compound and a typical experimental workflow.

PAR2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm PAR2 PAR2 Gq11 Gq/11 PAR2->Gq11 Activates p38_MAPK p38 MAPK PAR2->p38_MAPK Gq/11-dependent PLC PLC Gq11->PLC IP3 IP3 PLC->IP3 NFkB NF-κB p38_MAPK->NFkB IL8 IL-8 Production NFkB->IL8 SLIGKV SLIGKV-OH (Agonist) SLIGKV->PAR2 Activates K14585_low This compound (5 µM) (Antagonist) K14585_low->PAR2 Inhibits K14585_low->p38_MAPK Inhibits K14585_low->NFkB Inhibits K14585_low->IL8 Inhibits K14585_high This compound (30 µM) (Partial Agonist) K14585_high->p38_MAPK Gq/11-independent K14585_high->NFkB Activates K14585_high->IL8 Activates

Caption: this compound's dual effect on PAR2 signaling pathways.

Experimental_Workflow cluster_analysis Analysis Methods start Start: Cell Seeding (e.g., PAR2-NCTC2544) pretreatment Pretreatment with this compound (or vehicle) start->pretreatment stimulation Stimulation with SLIGKV-OH (or vehicle) pretreatment->stimulation incubation Incubation stimulation->incubation endpoint Endpoint Analysis incubation->endpoint western Western Blot (p-p38, p-p65) endpoint->western elisa ELISA (IL-8) endpoint->elisa reporter Reporter Assay (NF-κB) endpoint->reporter ip_assay Inositol Phosphate Assay endpoint->ip_assay

Caption: A generalized workflow for studying this compound's effects.

V. Discussion and Conclusion

The available data clearly demonstrates that this compound exhibits a complex pharmacological profile at the PAR2 receptor. At lower concentrations (e.g., 5 µM), it acts as a conventional antagonist, effectively blocking the signaling events induced by PAR2 agonists like SLIGKV-OH.[1] This includes the inhibition of Gq/11-mediated pathways leading to inositol phosphate accumulation, p38 MAP kinase activation, NFκB phosphorylation, and subsequent IL-8 production.[1]

Conversely, at higher concentrations (e.g., 30 µM), this compound displays partial agonist activity, independently stimulating certain signaling pathways.[1] Notably, it activates p38 MAP kinase and NFκB signaling, leading to increased IL-8 production.[1] A key finding is that this agonist activity of this compound on p38 MAP kinase is independent of the Gq/11 signaling pathway, suggesting a biased signaling mechanism.[1][2]

These findings have significant implications for the therapeutic application of this compound and other PAR2 modulators. The dual antagonist/agonist nature of this compound highlights the importance of dose-response studies and the careful evaluation of downstream signaling events. For researchers, this compound serves as a valuable tool to dissect the complexities of PAR2 signaling and the phenomenon of biased agonism. For drug development professionals, this case underscores the need to screen for such dual activities to avoid unintended effects and to potentially design more specific, pathway-selective PAR2 modulators.

References

A Head-to-Head Comparison of K-14585 and Other Peptide Mimetics Targeting PAR2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of the peptide mimetic K-14585 with other notable Proteinase-Activated Receptor 2 (PAR2) antagonists. The information is curated to assist researchers in making informed decisions for their drug discovery and development programs.

Introduction to this compound and PAR2 Modulation

This compound is a novel, peptide-mimetic antagonist of Proteinase-Activated Receptor 2 (PAR2), a G protein-coupled receptor implicated in a variety of inflammatory and pathological processes.[1][2][3] A key characteristic of this compound is its dual activity; it functions as an antagonist at lower micromolar concentrations but exhibits agonist properties at higher concentrations, suggesting partial agonism or agonist-directed signaling.[1][4] This guide compares this compound with other well-characterized PAR2 antagonists, namely GB88 and AZ3451, focusing on their in vitro potency and mechanism of action.

Quantitative Performance Comparison

The following tables summarize the available quantitative data for this compound and its comparators. It is important to note that the data has been compiled from different studies, and direct head-to-head comparisons under identical experimental conditions are limited.

Table 1: Antagonist Potency (IC50/Ki Values)

CompoundAssay TypeAgonistCell LineIC50 / Ki (µM)Reference
This compound Radioligand Binding[3H]-2-furoyl-LIGRL-NH2hPAR2Ki = 0.627[2]
Ca2+ MobilizationSLIGKV-OHHuman Keratinocytes~60% inhibition at 10 µM[2]
NFκB-LuciferaseSLIGKV-OHNCTC2544-PAR2IC50 ~ 1.1[2]
[3H]Inositol PhosphateSLIGKV-OHNCTC2544-PAR2~70% inhibition at 5 µM[4]
GB88 Ca2+ Mobilization2f-LIGRLO-NH2HT-29IC50 = 2-9[5]
Ca2+ MobilizationTrypsinHT-29IC50 = 2-9[5]
Radioligand BindingEu-2f-LIGRLO(dtpa)-NH2CHO-hPAR2pKi = 6.4[6]
AZ3451 Ca2+ MobilizationSLIGRL-NH21321N1-hPAR2pIC50 = 8.1[6]
Radioligand BindingEu-2f-LIGRLO(dtpa)-NH2CHO-hPAR2pKi = 8.0[6]

Table 2: Agonist/Antagonist Profile

CompoundKey CharacteristicsReference
This compound Antagonist at low µM concentrations. Shows agonist activity (p38 MAP kinase activation, NFκB reporter activity) at higher concentrations (~30 µM).[1][4] Does not effectively inhibit trypsin-induced PAR2 activation.[5][7][1][4][5][7]
GB88 Biased antagonist. Inhibits PAR2/Gq/11/Ca2+/PKC signaling but acts as an agonist for cAMP, ERK, and RhoA pathways.[8] Effective against both peptide and protease-induced PAR2 activation.[5][5][8]
AZ3451 Negative allosteric modulator. More effectively inhibits peptide-induced PAR2 activation compared to protease activation.[6][6]

Signaling Pathways and Mechanisms of Action

The diagram below illustrates the primary signaling pathways activated by PAR2 and the points of intervention for antagonists like this compound.

PAR2_Signaling cluster_activation PAR2 Activation cluster_receptor Receptor Level cluster_gprotein G-Protein Signaling cluster_downstream Downstream Effectors cluster_cellular Cellular Response Protease (e.g., Trypsin) Protease (e.g., Trypsin) PAR2 PAR2 Protease (e.g., Trypsin)->PAR2 Cleavage Agonist Peptide (e.g., SLIGKV) Agonist Peptide (e.g., SLIGKV) Agonist Peptide (e.g., SLIGKV)->PAR2 Binding Gq11 Gq11 PAR2->Gq11 G1213 G1213 PAR2->G1213 beta_arrestin β-Arrestin PAR2->beta_arrestin G-protein independent PLC PLC Gq11->PLC RhoA RhoA G1213->RhoA ERK12 ERK1/2 beta_arrestin->ERK12 Ca_release Ca²⁺ Release PLC->Ca_release Cytoskeleton Cytoskeletal Rearrangement RhoA->Cytoskeleton Gene_expression Gene Expression (e.g., IL-8) ERK12->Gene_expression p38 p38 MAPK p38->Gene_expression NFkB NF-κB NFkB->Gene_expression Inflammation Inflammation Gene_expression->Inflammation K14585 This compound K14585->PAR2 Antagonist (low conc.) Agonist (high conc.) K14585->p38 Agonist effect Radioligand_Binding_Workflow start Start cell_culture Culture PAR2-expressing cells start->cell_culture membrane_prep Prepare cell membranes cell_culture->membrane_prep binding_reaction Incubate membranes with radioligand and competitor membrane_prep->binding_reaction filtration Separate bound and free radioligand by filtration binding_reaction->filtration counting Quantify radioactivity filtration->counting data_analysis Calculate IC50 and Ki counting->data_analysis end End data_analysis->end NFkB_Reporter_Workflow start Start cell_culture Culture PAR2-NFκB reporter cells start->cell_culture antagonist_treatment Pre-treat with antagonist cell_culture->antagonist_treatment agonist_stimulation Stimulate with PAR2 agonist antagonist_treatment->agonist_stimulation cell_lysis Lyse cells agonist_stimulation->cell_lysis luminescence_measurement Measure luciferase activity cell_lysis->luminescence_measurement data_analysis Calculate IC50 luminescence_measurement->data_analysis end End data_analysis->end

References

Evaluating the Therapeutic Potential of K-14585: A Comparative Guide to PAR2 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the therapeutic potential of K-14585, a novel peptide-mimetic antagonist of Proteinase-Activated Receptor 2 (PAR2). Its performance is objectively compared with two other prominent PAR2 antagonists, GB88 and AZ3451, supported by experimental data from in vitro and in vivo studies. This document is intended to aid researchers in making informed decisions regarding the selection and application of these compounds in studies on inflammatory diseases and other PAR2-mediated pathologies.

Introduction to PAR2 and Its Antagonists

Proteinase-Activated Receptor 2 (PAR2) is a G protein-coupled receptor (GPCR) that plays a critical role in inflammation, pain, and various other physiological and pathological processes. Its activation by serine proteases, such as trypsin and mast cell tryptase, leads to the initiation of downstream signaling cascades. Consequently, the development of PAR2 antagonists is a promising therapeutic strategy for a range of inflammatory conditions. This guide focuses on this compound and compares its profile with the non-peptide antagonist GB88 and the allosteric modulator AZ3451.

Comparative Analysis of PAR2 Antagonists

The therapeutic potential of a PAR2 antagonist is determined by its potency, selectivity, mechanism of action, and in vivo efficacy. This section provides a comparative overview of this compound, GB88, and AZ3451 based on these parameters.

Mechanism of Action

This compound exhibits a complex dualistic activity, functioning as both an antagonist and a partial agonist depending on the concentration and the specific signaling pathway. It has been shown to competitively antagonize PAR2, inhibiting Gq/11-dependent signaling pathways[1]. However, at higher concentrations, it can act as an agonist, stimulating Gq/11-independent pathways like p38 MAP kinase activation[2][3].

GB88 is a non-peptide, competitive antagonist of PAR2[4][5]. It effectively blocks PAR2 activation by both peptide agonists and proteases[5]. Similar to this compound, GB88 also displays biased signaling, acting as an antagonist for Gq-mediated calcium signaling while showing agonist activity for other pathways like ERK1/2 phosphorylation[6].

AZ3451 is a potent, allosteric antagonist of PAR2[7]. It binds to a site distinct from the orthosteric ligand-binding pocket, preventing the conformational changes required for receptor activation. This allosteric mechanism can offer advantages in terms of selectivity and overcoming competition from endogenous agonists.

In Vitro Potency and Efficacy

The following table summarizes the available quantitative data for the in vitro potency of this compound, GB88, and AZ3451. It is important to note that these values are derived from different studies and experimental conditions, which may affect direct comparability.

CompoundAssay TypeParameterValueCell LineAgonistReference
This compound Radioligand BindingK_i0.627 µMNCTC2544-PAR2[³H]-2-furoyl-LIGRL-NH₂[1]
GB88 Calcium MobilizationIC₅₀~2 µMHT29Trypsin, 2f-LIGRLO-NH₂[4]
AZ3451 Calcium MobilizationIC₅₀23 nMNot SpecifiedNot Specified[7]
In Vivo Efficacy

All three compounds have demonstrated efficacy in animal models of inflammation, underscoring their therapeutic potential.

  • This compound has been shown to reduce plasma extravasation in the dorsal skin of guinea pigs and decrease salivation in mice, both PAR2-mediated responses[1][8].

  • GB88 effectively inhibits PAR2-induced acute paw edema in rats when administered orally[4][6]. It has also shown disease-modifying effects in a rat model of chronic collagen-induced arthritis[6].

  • AZ3451 has demonstrated therapeutic potential in a rat model of osteoarthritis, where intra-articular injection ameliorated cartilage degradation[7].

Signaling Pathways and Experimental Workflows

PAR2 Signaling Cascade

Protease-activated receptor 2 (PAR2) activation by proteases like trypsin cleaves the N-terminal domain, exposing a tethered ligand that self-activates the receptor. This initiates downstream signaling through G proteins, primarily Gαq/11, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These events culminate in the activation of transcription factors such as NF-κB and MAP kinases (e.g., p38, ERK1/2), ultimately leading to the production of pro-inflammatory mediators like IL-8.

PAR2_Signaling_Pathway PAR2 Signaling Pathway Trypsin Trypsin/Tryptase PAR2 PAR2 Trypsin->PAR2 Activation Gq11 Gαq/11 PAR2->Gq11 PLC PLC Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC MAPK MAP Kinases (p38, ERK1/2) PKC->MAPK NFkB NF-κB Activation PKC->NFkB IL8 IL-8 Production MAPK->IL8 NFkB->IL8

PAR2 Signaling Pathway

Experimental Workflow for Evaluating PAR2 Antagonists

The evaluation of a potential PAR2 antagonist typically involves a series of in vitro and in vivo experiments to determine its potency, efficacy, and mechanism of action. The workflow starts with in vitro screening assays, such as radioligand binding and calcium mobilization assays, to identify and characterize potential antagonists. Positive hits are then further evaluated in cell-based functional assays to assess their impact on downstream signaling pathways, including NF-κB activation and IL-8 production. Promising candidates are subsequently tested in in vivo models of PAR2-mediated disease to confirm their therapeutic potential.

Experimental_Workflow Workflow for PAR2 Antagonist Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Binding Radioligand Binding Assay NFkB NF-κB Reporter Assay Binding->NFkB Calcium Calcium Mobilization Assay Calcium->NFkB IL8 IL-8 Production Assay NFkB->IL8 Candidate Lead Candidate IL8->Candidate PawEdema Rat Paw Edema Model Arthritis Collagen-Induced Arthritis Model Osteoarthritis Surgical Instability Model Start Compound Library Start->Binding Start->Calcium Candidate->PawEdema Candidate->Arthritis Candidate->Osteoarthritis

Workflow for PAR2 Antagonist Evaluation

Detailed Experimental Protocols

PAR2 Radioligand Binding Assay

This protocol is adapted from the methods used to characterize this compound[1].

Objective: To determine the binding affinity (Ki) of a test compound for PAR2.

Materials:

  • NCTC2544 cells stably expressing human PAR2 (NCTC2544-PAR2).

  • [³H]-2-furoyl-LIGRL-NH₂, a high-affinity radiolabeled PAR2 agonist.

  • Test compound (e.g., this compound).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.1% BSA).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Culture NCTC2544-PAR2 cells to confluency.

  • Prepare cell membranes by homogenization and centrifugation.

  • In a 96-well plate, add cell membranes, [³H]-2-furoyl-LIGRL-NH₂ (at a concentration near its Kd), and varying concentrations of the test compound.

  • Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to reach binding equilibrium.

  • Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a non-labeled PAR2 agonist.

  • Calculate the specific binding at each concentration of the test compound and determine the IC₅₀ value.

  • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

Objective: To measure the ability of a test compound to inhibit PAR2-agonist-induced intracellular calcium release.

Materials:

  • A suitable cell line endogenously or recombinantly expressing PAR2 (e.g., HT-29, NCTC2544-PAR2).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • PAR2 agonist (e.g., Trypsin, SLIGKV-NH₂).

  • Test compound (e.g., GB88, AZ3451).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • A fluorescence plate reader with automated injection capabilities.

Procedure:

  • Seed cells in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Load the cells with Fluo-4 AM dye according to the manufacturer's instructions, typically for 1 hour at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Add varying concentrations of the test compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Measure the baseline fluorescence using the plate reader.

  • Inject the PAR2 agonist into the wells and immediately begin recording the fluorescence intensity over time.

  • The increase in fluorescence corresponds to the increase in intracellular calcium concentration.

  • Determine the inhibitory effect of the test compound by comparing the agonist-induced calcium response in the presence and absence of the compound.

  • Calculate the IC₅₀ value from the concentration-response curve.

NF-κB Reporter Assay

Objective: To assess the effect of a test compound on PAR2-mediated NF-κB activation.

Materials:

  • A cell line co-expressing PAR2 and an NF-κB-driven reporter gene (e.g., luciferase).

  • PAR2 agonist (e.g., SLIGKV-NH₂).

  • Test compound.

  • Cell culture medium and reagents.

  • Luciferase assay reagent.

  • A luminometer.

Procedure:

  • Seed the reporter cell line in a 96-well white-walled plate and culture to the desired confluency.

  • Pre-treat the cells with varying concentrations of the test compound for a specific duration.

  • Stimulate the cells with a PAR2 agonist for a period sufficient to induce reporter gene expression (e.g., 4-6 hours).

  • Lyse the cells according to the luciferase assay kit protocol.

  • Add the luciferase substrate to the cell lysate.

  • Measure the luminescence using a luminometer.

  • The level of luminescence is proportional to the activity of NF-κB.

  • Determine the inhibitory effect of the test compound on agonist-induced NF-κB activation and calculate the IC₅₀ value.

IL-8 Production Assay (ELISA)

Objective: To quantify the effect of a test compound on PAR2-agonist-induced IL-8 secretion.

Materials:

  • Cells capable of producing IL-8 in response to PAR2 activation (e.g., NCTC2544-PAR2).

  • PAR2 agonist (e.g., SLIGKV-NH₂).

  • Test compound.

  • Cell culture medium.

  • Human IL-8 ELISA kit.

  • A microplate reader capable of measuring absorbance at 450 nm.

Procedure:

  • Seed cells in a 24- or 48-well plate and culture until they reach the appropriate density.

  • Pre-incubate the cells with different concentrations of the test compound.

  • Stimulate the cells with a PAR2 agonist and incubate for an extended period (e.g., 24 hours) to allow for IL-8 synthesis and secretion.

  • Collect the cell culture supernatant.

  • Perform the IL-8 ELISA on the collected supernatants according to the manufacturer's protocol.

  • Measure the absorbance at 450 nm.

  • Generate a standard curve using recombinant IL-8.

  • Calculate the concentration of IL-8 in each sample from the standard curve.

  • Determine the inhibitory effect of the test compound on agonist-induced IL-8 production and calculate the IC₅₀ value.

Rat Paw Edema Model

Objective: To evaluate the in vivo anti-inflammatory efficacy of a PAR2 antagonist.

Materials:

  • Male Wistar or Sprague-Dawley rats.

  • PAR2 agonist (e.g., 2-furoyl-LIGRLO-NH₂).

  • Test compound formulated for the desired route of administration (e.g., oral gavage).

  • A plethysmometer to measure paw volume.

Procedure:

  • Administer the test compound to the rats at various doses via the chosen route (e.g., orally).

  • After a predetermined time corresponding to the compound's pharmacokinetic profile, inject the PAR2 agonist into the subplantar region of one hind paw.

  • Inject the vehicle into the contralateral paw as a control.

  • Measure the paw volume of both hind paws at various time points after the agonist injection (e.g., 0, 1, 2, 4, and 6 hours) using a plethysmometer.

  • The increase in paw volume in the agonist-injected paw compared to the vehicle-injected paw represents the edematous response.

  • Calculate the percentage inhibition of edema by the test compound at each dose and time point.

Conclusion

This compound is a valuable research tool for investigating PAR2 signaling, though its dual agonist/antagonist profile may complicate its therapeutic development. In comparison, GB88 and AZ3451 represent more conventional antagonist profiles, with AZ3451 exhibiting particularly high potency. The choice of antagonist will depend on the specific research question and the desired pharmacological profile. For studies requiring a competitive antagonist with in vivo oral activity, GB88 is a strong candidate. For applications where high potency and an allosteric mechanism are advantageous, AZ3451 is a compelling option. Further head-to-head comparative studies under standardized conditions are warranted to definitively establish the relative therapeutic potential of these promising PAR2 antagonists.

References

A Comparative Guide to the Reproducibility of K-14585 and Other PAR2 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the published data for the Proteinase-Activated Receptor 2 (PAR2) antagonist, K-14585, alongside other notable alternatives: GB88, C391, and AZ3451. The information presented is collated from key scientific publications to assist researchers in evaluating the reproducibility and distinct pharmacological profiles of these compounds.

Quantitative Comparison of PAR2 Antagonist Activity

The following tables summarize the quantitative data from published studies, offering a side-by-side comparison of the potency and efficacy of this compound and its alternatives in various in vitro assays.

Table 1: Inhibition of PAR2-Mediated Calcium Mobilization

CompoundCell LineAgonistIC50Publication
This compound NCTC2544 expressing PAR2SLIGKV-OH~5 µM (70 ± 14% inhibition)[Goh et al., 2009]
GB88 HT-292f-LIGRLO-NH2~2 µM[Suen et al., 2012]
C391 16HBE14o-2-at-LIGRL-NH21.30 µM[Boitano et al., 2015]
AZ3451 Not SpecifiedNot Specified23 nM[MedChemExpress]

Table 2: Modulation of PAR2-Mediated MAP Kinase Signaling

CompoundAssayCell LineEffectConcentrationPublication
This compound p38 MAPK PhosphorylationNCTC2544-PAR2Inhibition5 µM[Goh et al., 2009]
p38 MAPK PhosphorylationNCTC2544-PAR2Stimulation (Agonist)30 µM[Goh et al., 2009]
ERK ActivationNCTC2544-PAR2No significant inhibitionNot Specified[Goh et al., 2009]
GB88 ERK1/2 PhosphorylationHT-29AgonistNot Specified[Suen et al., 2014]
C391 ERK 1/2 Phosphorylation16HBE14o-Antagonist (IC50 = 14 µM)Not Specified[Boitano et al., 2015]

Table 3: Effects on NF-κB Signaling and IL-8 Production

CompoundAssayCell LineEffectConcentrationPublication
This compound p65 NFκB PhosphorylationNCTC2544-PAR2InhibitionNot Specified[Goh et al., 2009]
NFκB Reporter ActivityNCTC2544-PAR2Stimulation (Agonist)30 µM[Goh et al., 2009]
IL-8 Production (SLIGKV-stimulated)NCTC2544-PAR2InhibitionNot Specified[Goh et al., 2009]
IL-8 Production (alone)NCTC2544-PAR2IncreaseNot Specified[Goh et al., 2009]

Experimental Protocols

To ensure the reproducibility of the cited data, detailed experimental methodologies are crucial. Below are summaries of the key experimental protocols from the referenced publications.

This compound (Goh et al., 2009)

  • Cell Culture: NCTC2544 cells stably expressing human PAR2 were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U·mL⁻¹ penicillin, 100 µg·mL⁻¹ streptomycin, and 400 µg·mL⁻¹ G418.

  • [³H] Inositol Phosphate Accumulation Assay: Cells were labeled with myo-[³H]inositol (20 µCi·mL⁻¹) for 16-18 hours. After washing, cells were pre-incubated with LiCl (10 mM) for 10 minutes before the addition of this compound or vehicle, followed by stimulation with SLIGKV-OH. The reaction was terminated with ice-cold perchloric acid (0.5 M). Inositol phosphates were separated by anion-exchange chromatography.

  • MAP Kinase Activation Assay (Western Blot): Serum-starved cells were pre-treated with this compound and then stimulated with SLIGKV-OH. Cell lysates were subjected to SDS-PAGE and immunoblotted with antibodies against phosphorylated and total ERK1/2 and p38 MAP kinase.

  • NF-κB p65 Phosphorylation Assay (Western Blot): Nuclear extracts were prepared from treated cells and analyzed by Western blotting using an antibody specific for phosphorylated p65 NF-κB.

  • NF-κB DNA Binding Assay (EMSA): Nuclear extracts were incubated with a ³²P-labeled oligonucleotide probe containing the NF-κB consensus sequence. DNA-protein complexes were resolved by non-denaturing polyacrylamide gel electrophoresis.

  • IL-8 Production Assay (ELISA): Supernatants from treated cells were collected, and IL-8 concentrations were determined using a commercially available ELISA kit.

GB88 (Suen et al., 2012)

  • Cell Culture: HT-29 cells were maintained in DMEM with 10% fetal bovine serum.

  • Intracellular Calcium Mobilization Assay: Cells were loaded with the calcium-sensitive dye Fluo-4 AM. Baseline fluorescence was recorded before the addition of GB88, followed by the PAR2 agonist 2f-LIGRLO-NH2. Changes in fluorescence intensity were measured using a fluorometric imaging plate reader.

C391 (Boitano et al., 2015)

  • Cell Culture: Human bronchial epithelial cells (16HBE14o-) were grown in MEM supplemented with 10% fetal bovine serum and antibiotics.

  • Calcium Signaling Assay: Cells were loaded with Fura-2 AM. Ratiometric imaging was used to measure changes in intracellular calcium concentration following the application of C391 and the PAR2 agonist 2-at-LIGRL-NH2.

  • ERK 1/2 Phosphorylation Assay (In-Cell Western): Cells were treated with C391 and/or a PAR2 agonist, then fixed and permeabilized. Phosphorylated and total ERK1/2 were detected using specific primary antibodies and fluorescently labeled secondary antibodies.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in the literature for this compound and its alternatives.

K14585_Signaling_Pathway cluster_agonist PAR2 Agonist (SLIGKV-OH) cluster_receptor Receptor cluster_k14585 This compound cluster_downstream Downstream Signaling Agonist SLIGKV-OH PAR2 PAR2 Agonist->PAR2 Activates Gq11 Gq/11 PAR2->Gq11 p38 p38 MAPK PAR2->p38 NFkB NF-κB Activation PAR2->NFkB K14585_low This compound (Low Conc.) K14585_low->PAR2 Antagonizes K14585_high This compound (High Conc.) K14585_high->p38 Activates K14585_high->NFkB Activates PLC PLC Gq11->PLC IP3 IP3 -> Ca2+ Mobilization PLC->IP3 IL8 IL-8 Production p38->IL8 NFkB->IL8

Caption: Dual agonist/antagonist activity of this compound on PAR2 signaling.

GB88_Biased_Agonism cluster_receptor Receptor cluster_gb88 GB88 cluster_downstream Downstream Signaling PAR2 PAR2 Gq11_Ca Gq/11 -> Ca2+ Mobilization PAR2->Gq11_Ca Antagonizes ERK ERK Phosphorylation PAR2->ERK Activates GB88 GB88 GB88->PAR2

Caption: Biased signaling profile of GB88 at the PAR2 receptor.

C391_Antagonism_Workflow cluster_workflow Experimental Workflow for C391 Antagonist Assay start Seed 16HBE14o- cells load_dye Load with Fura-2 AM start->load_dye pre_treat Pre-treat with C391 load_dye->pre_treat stimulate Stimulate with PAR2 Agonist pre_treat->stimulate measure Measure Intracellular Calcium stimulate->measure

Caption: Workflow for assessing C391 antagonism of PAR2-mediated calcium signaling.

Safety Operating Guide

Proper Disposal Procedures for K-14585: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized research chemicals like K-14585 are paramount to ensuring a safe laboratory environment and regulatory compliance. This document provides a comprehensive guide to the proper disposal procedures for this compound, a proteinase-activated receptor 2 (PAR-2) antagonist. Due to the absence of a publicly available Safety Data Sheet (SDS) for this compound (CAS No. 880546-17-8), this guide is based on general best practices for the disposal of potentially hazardous research-grade peptides and chemicals.

It is imperative to treat this compound as a potentially hazardous substance. All waste contaminated with this compound must be segregated and managed according to hazardous waste protocols. Before proceeding, users must consult their institution's Environmental Health and Safety (EHS) department for specific guidelines and requirements.

Immediate Safety and Handling Protocols

Prior to any disposal procedure, adherence to standard laboratory safety practices is mandatory. Personal Protective Equipment (PPE) must be worn at all times when handling this compound and its associated waste.

Personal Protective Equipment (PPE) for Handling this compound
Item Specification
Gloves Chemical-resistant nitrile gloves. Change immediately if contaminated.
Eye Protection Safety goggles or a face shield to protect against splashes.
Lab Coat A buttoned lab coat to protect skin and clothing from contamination.
Respiratory Protection When handling the lyophilized powder, which can become airborne, work within a chemical fume hood or a biosafety cabinet to prevent inhalation.[1]

Step-by-Step Disposal Procedures for this compound

The proper disposal method for this compound depends on the form of the waste—solid or liquid—and must align with institutional and local regulations.

Liquid Waste Disposal

Liquid waste includes solutions containing this compound, such as stock solutions, experimental buffers (e.g., DMSO, acetonitrile, water with acetic acid or TFA), and the first rinse of emptied containers.[2][3]

  • Segregation and Collection :

    • Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible waste container. High-density polyethylene (B3416737) (HDPE) containers are generally suitable.[2]

    • The container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound." Do not use abbreviations or chemical formulas.[4]

    • Keep the waste container securely closed except when adding waste.[2][4]

  • Waste Stream Separation :

    • Do not mix halogenated and non-halogenated solvent waste unless specifically permitted by your institution's EHS department.[4]

    • Keep organic and inorganic waste streams separate.[4]

  • Storage :

    • Store the liquid waste container in a designated satellite accumulation area within the laboratory where the waste is generated.[4]

    • Utilize secondary containment, such as a tray, to prevent spills.[2][3]

  • Disposal :

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[1]

    • Never pour this compound solutions down the drain. [1][4]

Solid Waste Disposal

Solid waste includes any items contaminated with this compound, such as empty vials, pipette tips, gloves, and other contaminated consumables.[2][5]

  • Segregation and Collection :

    • Collect all contaminated solid waste in a dedicated, clearly labeled, and leak-proof hazardous waste container.[2][5]

    • The container should be lined with a durable plastic bag.

  • Empty Vials and Containers :

    • The first rinse of any container that held this compound must be collected as hazardous liquid waste.[3] For highly toxic compounds, the first three rinses should be collected.[3]

    • After appropriate rinsing, deface or remove all labels from the empty containers before disposal in the designated solid waste stream.[4]

  • Storage :

    • Store the sealed solid waste container in the designated hazardous waste accumulation area.[5]

  • Disposal :

    • Arrange for pickup and disposal through your institution's certified hazardous waste management service.[5]

    • Do not dispose of any this compound contaminated materials in the regular trash. [4]

Experimental Protocols and Waste Management

The context of the experiments in which this compound is used will influence the waste disposal stream.

  • Biohazardous Waste : If this compound is used in cell-based assays, animal studies, or with other biological materials, the resulting waste may be considered biohazardous.[2] This waste may require decontamination, such as autoclaving, before being managed as chemical waste.[2] Always consult your institution's biosafety guidelines in such cases.

Logical Workflow for this compound Waste Disposal

G cluster_waste_generation Waste Generation cluster_segregation Segregation & Collection cluster_storage Temporary Storage cluster_disposal Final Disposal liquid_waste Liquid Waste (solutions, rinsate) liquid_container Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container solid_waste Solid Waste (vials, gloves, tips) solid_container Labeled Solid Hazardous Waste Container solid_waste->solid_container saa Satellite Accumulation Area (Secondary Containment) liquid_container->saa solid_container->saa ehs_pickup EHS Hazardous Waste Pickup saa->ehs_pickup PAR2_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling PAR2 PAR-2 Receptor G_protein Gq/11 PAR2->G_protein Protease Activating Protease (e.g., Trypsin) Protease->PAR2 Activates K14585 This compound K14585->PAR2 Inhibits PLC PLC G_protein->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC Downstream Downstream Effects (e.g., Inflammation) Ca_PKC->Downstream

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.